2-Chloro-4-methylpyridine-5-boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(6-chloro-4-methylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO2/c1-4-2-6(8)9-3-5(4)7(10)11/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDMMWUUIMJRAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657068 | |
| Record name | (6-Chloro-4-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913836-08-5 | |
| Record name | B-(6-Chloro-4-methyl-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913836-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Chloro-4-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-4-methylpyridine-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-4-methylpyridine-5-boronic acid
Abstract
2-Chloro-4-methylpyridine-5-boronic acid is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its unique trifunctional structure—comprising a pyridine core, a reactive chloro group, and a versatile boronic acid moiety—renders it an invaluable synthon for constructing complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions. This guide provides a comprehensive overview of a robust and field-proven methodology for the synthesis of this compound, detailed protocols for its thorough characterization, and insights into its critical applications in drug discovery.
Introduction: Strategic Importance in Synthesis
Pyridine-containing molecules are ubiquitous in pharmaceuticals and agrochemicals due to their ability to engage in hydrogen bonding and act as bioisosteres for phenyl rings. This compound emerges as a particularly strategic intermediate. The chloro-substituent at the 2-position not only influences the electronic properties of the pyridine ring but also serves as a secondary reactive handle for subsequent cross-coupling or nucleophilic substitution reactions.[1] The boronic acid at the 5-position is primed for palladium-catalyzed Suzuki-Miyaura coupling, a cornerstone of modern C-C bond formation.[2] This guide aims to equip researchers with the practical knowledge to synthesize, validate, and effectively utilize this versatile reagent.
Synthesis Methodology: A Robust Halogen-Metal Exchange Approach
The most reliable and scalable synthesis of this compound proceeds via a halogen-metal exchange from a suitable halo-pyridine precursor, followed by quenching with a borate ester. This method offers high regioselectivity and good yields.
Synthetic Strategy & Rationale
The chosen strategy begins with the commercially available 5-bromo-2-chloro-4-methylpyridine. The rationale is based on the differential reactivity of the C-Br and C-Cl bonds. A bromine-lithium exchange is significantly more facile than a chlorine-lithium exchange under cryogenic conditions. This allows for the regioselective formation of a lithiated pyridine intermediate at the 5-position, which can then be trapped with an electrophilic boron source.
The overall transformation is as follows:
-
Step 1: Bromine-Lithium Exchange: Treatment of 5-bromo-2-chloro-4-methylpyridine with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperature (-78 °C) selectively replaces the bromine atom with lithium. The low temperature is critical to prevent side reactions, such as addition to the pyridine ring or lithiation at other positions.[3]
-
Step 2: Borylation: The resulting lithiated intermediate is a potent nucleophile that readily attacks the electrophilic boron atom of a trialkyl borate, typically trimethyl borate or triisopropyl borate, to form a boronate ester intermediate.
-
Step 3: Hydrolysis: Acidic aqueous work-up hydrolyzes the boronate ester to yield the final this compound. Careful pH control during work-up is essential to ensure the stability and isolation of the product.[4]
Visualization of the Synthesis Workflow
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Safety Precaution: Organolithium reagents like n-BuLi are pyrophoric and react violently with water. All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper personal protective equipment.
Materials & Reagents:
| Reagent | M.W. | Amount | Moles | Eq. |
|---|---|---|---|---|
| 5-Bromo-2-chloro-4-methylpyridine | 206.45 | 10.0 g | 48.4 mmol | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - | - |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 21.3 mL | 53.3 mmol | 1.1 |
| Triisopropyl borate | 188.08 | 11.8 mL | 50.9 mmol | 1.05 |
| Hydrochloric Acid (2 M aq.) | 36.46 | ~50 mL | - | - |
| Diethyl ether | - | 300 mL | - | - |
| Brine (Saturated NaCl aq.) | - | 100 mL | - | - |
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 5-bromo-2-chloro-4-methylpyridine (10.0 g, 48.4 mmol) and anhydrous THF (200 mL).
-
Cooling: Cool the resulting solution to -78 °C using an acetone/dry ice bath.
-
Lithiation: Add n-butyllithium (21.3 mL, 53.3 mmol) dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate (11.8 mL, 50.9 mmol) dropwise over 15 minutes, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching & Work-up: Cool the reaction mixture to 0 °C in an ice bath. Slowly quench the reaction by adding 2 M HCl (aq.) until the pH of the aqueous layer is between 2 and 3.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Isolation: Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.
-
Purification: The crude product can be purified by trituration with cold hexanes or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white to off-white solid.
Comprehensive Characterization: A Self-Validating System
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The data presented below serves as a benchmark for researchers to validate their results.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₆H₇BClNO₂ |
| Molecular Weight | 171.39 g/mol |
| Appearance | White to off-white solid |
| Melting Point | >200 °C (decomposes) |
Spectroscopic Analysis
¹H NMR (Nuclear Magnetic Resonance): This is the most powerful tool for confirming the structure. The spectrum should be recorded in a suitable deuterated solvent, such as DMSO-d₆. The addition of a small amount of D₂O can sometimes simplify the spectrum by exchanging the acidic B(OH)₂ protons.[5]
Expected ¹H NMR Data (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.45 | s | 1H | H-6 (Pyridine) |
| 8.20 | br s | 2H | B(OH)₂ |
| 7.65 | s | 1H | H-3 (Pyridine) |
| 2.35 | s | 3H | -CH₃ |
-
Expert Insight: The broad singlet around 8.20 ppm is characteristic of the two protons on the boronic acid group. This peak will disappear upon shaking the NMR tube with a drop of D₂O. The two singlets at 8.45 and 7.65 ppm confirm the substitution pattern on the pyridine ring, and the singlet at 2.35 ppm corresponds to the methyl group.
¹³C NMR Spectroscopy: Provides information about the carbon framework.
Expected ¹³C NMR Data (101 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 152.1 | C-2 (C-Cl) |
| 150.8 | C-6 |
| 147.5 | C-4 (C-CH₃) |
| 128.0 | C-3 |
| 125.0 | C-5 (C-B) |
| 19.5 | -CH₃ |
-
Expert Insight: The peak for the carbon attached to the boron atom (C-5) is often broad and may have a lower intensity due to quadrupolar relaxation. Its exact chemical shift can be difficult to assign definitively without 2D NMR experiments.[6]
Mass Spectrometry (MS): Confirms the molecular weight of the compound. Using Electrospray Ionization (ESI) in positive mode, the expected molecular ion peak [M+H]⁺ would be observed.
-
Expected m/z: 172.03 (for C₆H₈BClNO₂⁺), showing the characteristic isotopic pattern for a compound containing one chlorine atom (approximately a 3:1 ratio for [M+H]⁺ and [M+H+2]⁺).
Applications in Drug Discovery: The Suzuki-Miyaura Coupling
This compound is a premier building block for Suzuki-Miyaura cross-coupling reactions, which form C(sp²)-C(sp²) bonds.[7] This reaction is one of the most widely used transformations in the pharmaceutical industry for synthesizing biaryl and heteroaryl compounds.[8][9]
The Suzuki-Miyaura Reaction Mechanism
The reaction involves a palladium catalyst, a base, and couples the boronic acid with an aryl or vinyl halide/triflate. The presence of the 2-chloro substituent makes the pyridine ring less Lewis basic, which can be advantageous in preventing catalyst inhibition that is sometimes observed with simpler pyridine boronic acids.[1]
Caption: Generalized mechanism of the Suzuki-Miyaura cross-coupling reaction.
Example Application
This boronic acid has been utilized in the synthesis of inhibitors for various biological targets. For example, it can be coupled with a second halogenated heterocycle to create complex scaffolds for kinase inhibitors or G-protein coupled receptor (GPCR) modulators. The remaining 2-chloro group can then be used for further diversification, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.[1]
Conclusion
This compound is a high-value, versatile building block whose synthesis and characterization are well within the capabilities of a standard organic chemistry laboratory. The synthetic protocol detailed herein is robust and scalable. By following the comprehensive characterization benchmarks provided, researchers can confidently validate their material and employ it in advanced applications, most notably the Suzuki-Miyaura cross-coupling, to accelerate the discovery of new chemical entities in pharmaceuticals and beyond.
References
- 1. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 8. nbinno.com [nbinno.com]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chloro-4-methylpyridine-5-boronic acid: A Keystone Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Pyridine Boronic Acid
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in drug design. Within this class of compounds, 2-Chloro-4-methylpyridine-5-boronic acid (CAS No. 913836-08-5) has emerged as a particularly valuable and versatile building block. Its strategic placement of a chloro leaving group, a nucleophilic nitrogen, a methyl group, and a reactive boronic acid moiety allows for multi-directional synthesis and the generation of complex molecular architectures.
This technical guide provides a comprehensive overview of this compound, from its synthesis and physicochemical properties to its critical role in the construction of bioactive molecules, with a particular focus on its application in Suzuki-Miyaura cross-coupling reactions. The insights and protocols detailed herein are intended to empower researchers to effectively harness the synthetic potential of this key intermediate in their drug discovery endeavors.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in chemical synthesis. While comprehensive experimental data for this compound is not extensively published, the following table summarizes its key identifiers and known properties, supplemented with data from closely related analogs.
| Property | Value | Source |
| CAS Number | 913836-08-5 | [1] |
| Molecular Formula | C₆H₇BClNO₂ | [2] |
| Molecular Weight | 171.39 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | 155-163 °C (for 2-Chloro-4-pyridinylboronic acid) | [3] |
| Solubility | Soluble in methanol, DMF, DMSO; limited solubility in water (predicted) | |
| Storage | 2-8°C, under inert atmosphere | [4] |
Spectral Data:
Definitive spectral characterization is crucial for confirming the identity and purity of this compound. Researchers should anticipate the following characteristic signals:
-
¹H NMR: Signals corresponding to the pyridine ring protons, the methyl group protons, and a broad singlet for the boronic acid hydroxyl protons.
-
¹³C NMR: Resonances for the five distinct carbon atoms of the pyridine ring and the methyl group carbon.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern due to the presence of chlorine.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for B-O-H and C-B stretching, as well as vibrations associated with the substituted pyridine ring.
Synthesis of this compound: A Plausible Synthetic Pathway
Part 1: Synthesis of the Precursor, 2-Chloro-4-methylpyridine
The synthesis of 2-chloro-4-methylpyridine can be achieved from commercially available 2-amino-4-methylpyridine through a Sandmeyer-type reaction, followed by chlorination.
Experimental Protocol: Synthesis of 2-Chloro-4-methylpyridine
-
Diazotization of 2-Amino-4-methylpyridine:
-
To a solution of 2-amino-4-methylpyridine in a suitable acidic medium (e.g., concentrated hydrochloric acid and water) at 0-5°C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5°C.
-
The reaction mixture is stirred for a further 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Hydroxylation to 2-Hydroxy-4-methylpyridine:
-
The cold diazonium salt solution is then slowly added to a heated aqueous solution (e.g., 70-100°C) to facilitate the hydrolysis of the diazonium group to a hydroxyl group, yielding 2-hydroxy-4-methylpyridine.
-
After cooling, the pH is adjusted to 6.0-8.0, and the product can be extracted with a suitable organic solvent like ethyl acetate.
-
-
Chlorination with Phosphorus Oxychloride (POCl₃):
-
The crude 2-hydroxy-4-methylpyridine is treated with phosphorus oxychloride (POCl₃), typically with heating under reflux (e.g., 80-110°C), to convert the hydroxyl group to a chloro group.[5]
-
After completion of the reaction, the excess POCl₃ is carefully quenched, and the product, 2-chloro-4-methylpyridine, is isolated and purified.
-
Caption: Synthetic pathway for the precursor 2-Chloro-4-methylpyridine.
Part 2: Borylation to this compound
The conversion of 2-chloro-4-methylpyridine to the target boronic acid can be achieved through a metal-catalyzed borylation reaction.
Experimental Protocol: Synthesis of this compound
-
Palladium-Catalyzed Borylation:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), 2-chloro-4-methylpyridine, a boron source such as bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate) are combined in an anhydrous solvent (e.g., dioxane or DMF).
-
The reaction mixture is heated (e.g., to 80-100°C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
-
Hydrolysis of the Boronate Ester:
-
Upon completion of the borylation, the resulting pinacol boronate ester is hydrolyzed to the boronic acid. This is typically achieved by treating the reaction mixture with an aqueous acid (e.g., HCl) or by purification on silica gel.
-
The crude product is then purified by recrystallization or column chromatography to yield this compound.
-
Caption: Proposed synthesis of the target boronic acid.
Applications in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound in drug discovery lies in its application as a coupling partner in the Suzuki-Miyaura reaction.[5][6] This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many biologically active compounds.
The 2-chloro-4-methylpyridine moiety serves as a versatile scaffold that can be further functionalized. The chlorine atom at the 2-position can be displaced by various nucleophiles, and the boronic acid at the 5-position allows for coupling with a wide range of aryl and heteroaryl halides.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
-
Reaction Setup:
-
In a suitable reaction vessel, this compound (1.0 eq.), the desired aryl bromide (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05-0.1 eq.), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.) are combined.
-
A solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is added.
-
-
Reaction Execution:
-
The reaction mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
The mixture is then heated to a temperature between 80°C and 120°C and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
-
Workup and Purification:
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.
-
Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.
The Role in the Synthesis of Bioactive Molecules
The 2-aryl-4-methylpyridine scaffold, readily accessible through the Suzuki-Miyaura coupling of this compound, is a key feature in a variety of bioactive molecules, including kinase inhibitors and other targeted therapies. The strategic placement of substituents on the pyridine ring and the coupled aryl group allows for fine-tuning of the molecule's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.
While specific examples of marketed drugs synthesized directly from this compound are not prominently featured in the public domain, the structural motif it generates is of high interest in ongoing drug discovery programs. Its value lies in its ability to rapidly generate libraries of diverse compounds for screening and lead optimization.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a high-value building block for medicinal chemists and drug discovery scientists. Its well-defined reactivity, particularly in the robust and versatile Suzuki-Miyaura cross-coupling reaction, provides a reliable and efficient means of accessing complex molecular architectures. The ability to readily introduce diverse aryl and heteroaryl groups onto the pyridine scaffold opens up a vast chemical space for the exploration of novel bioactive compounds. As the demand for more targeted and effective therapeutics continues to grow, the strategic application of versatile intermediates like this compound will undoubtedly play a pivotal role in the advancement of drug discovery.
References
- 1. 2-Chloro-4-methylpyrimidine | C5H5ClN2 | CID 11629607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-氯-4-吡啶硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 4. (2-Chloro-4-methylpyrimidin-5-yl)boronic acid [myskinrecipes.com]
- 5. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]
- 6. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
2-Chloro-4-methylpyridine-5-boronic acid molecular structure and formula
An In-depth Technical Guide to 2-Chloro-4-methylpyridine-5-boronic acid: Synthesis, Properties, and Applications in Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount to the discovery of novel therapeutics. Heterocyclic boronic acids have emerged as indispensable tools, serving as versatile building blocks in palladium-catalyzed cross-coupling reactions. Among these, this compound is a key reagent, offering a unique combination of functionalities that are highly sought after in the synthesis of pharmacologically active compounds. Its structure, featuring a pyridine core with strategically placed chloro, methyl, and boronic acid groups, allows for sequential and site-selective modifications, enabling the rapid generation of diverse chemical libraries for biological screening.
This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. We will delve into its molecular structure and physicochemical properties, provide a detailed, plausible protocol for its synthesis, and illustrate its application in the robust Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern carbon-carbon bond formation.[1] The causality behind experimental choices will be explained, reflecting a field-proven understanding of synthetic organic chemistry.
Molecular Structure and Physicochemical Properties
The utility of this compound as a synthetic intermediate is directly derived from its distinct molecular structure. The pyridine ring is a common motif in many approved drugs, often involved in critical binding interactions with biological targets. The chlorine atom at the 2-position serves as a reactive handle for nucleophilic substitution or as a coupling partner in cross-coupling reactions. The boronic acid moiety at the 5-position is the key functional group for Suzuki-Miyaura couplings, while the methyl group at the 4-position can influence the electronic properties and steric environment of the molecule.
Chemical Structure:
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 913836-08-5 | N/A |
| Molecular Formula | C₆H₇BClNO₂ | N/A |
| Molecular Weight | 171.39 g/mol | N/A |
| Appearance | Off-white to white solid | N/A |
| Synonyms | 2-Chloro-4-picoline-5-boronic acid, 6-Chloro-4-methylpyridine-3-boronic acid | N/A |
Synthesis of this compound
While numerous boronic acids are commercially available, understanding their synthesis is crucial for custom modifications and scale-up. A common and effective method for preparing aryl and heteroaryl boronic acids is through a lithium-halogen exchange reaction at low temperatures, followed by quenching with a trialkyl borate ester and subsequent acidic workup. Below is a plausible, self-validating protocol for the synthesis of the title compound from a suitable brominated precursor, 5-Bromo-2-chloro-4-methylpyridine.
Rationale for Experimental Choices:
-
Low Temperature (-78 °C): The lithium-halogen exchange is highly exothermic and rapid. Performing the reaction at dry ice/acetone bath temperatures is critical to prevent side reactions, such as decomposition of the organolithium intermediate or reaction with the solvent.
-
Anhydrous Conditions: Organolithium reagents are extremely reactive towards protic sources, including water. All glassware must be flame-dried, and all solvents must be anhydrous to ensure the reaction proceeds to completion.
-
Triisopropyl Borate: This electrophilic boron source efficiently traps the nucleophilic organolithium intermediate. Its branched ester groups provide steric hindrance that can help prevent the formation of over-boronated byproducts.
-
Acidic Workup: The initial boronate ester formed is hydrolyzed under acidic conditions to yield the final, stable boronic acid.
Experimental Protocol: Synthesis
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-Bromo-2-chloro-4-methylpyridine (1.0 equiv).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) via syringe and cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 equiv, 2.5 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the mixture at -78 °C for 1 hour. Progress can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR for the absence of the aryl proton and the appearance of a deuterium signal.
-
Borylation: To the resulting solution, add triisopropyl borate (1.2 equiv) dropwise, again maintaining the temperature below -70 °C.
-
Warming and Quenching: After stirring for an additional 2 hours at -78 °C, allow the reaction mixture to warm slowly to room temperature overnight.
-
Hydrolysis: Cool the mixture to 0 °C in an ice bath and slowly add 2 M hydrochloric acid (HCl) to quench the reaction and hydrolyze the boronate ester. Stir vigorously for 1-2 hours until a precipitate forms.
-
Isolation: Isolate the solid product by vacuum filtration, washing with cold water and a minimal amount of cold diethyl ether to remove non-polar impurities.
-
Purification and Characterization: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water). The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[1] this compound is an excellent substrate for these reactions, allowing for its coupling with a wide variety of aryl or heteroaryl halides to generate complex biaryl structures. These structures are prevalent in many kinase inhibitors and other targeted therapies.
Causality of the Catalytic System:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)): The palladium complex is the heart of the reaction, cycling between Pd(0) and Pd(II) oxidation states to facilitate the key steps of oxidative addition, transmetalation, and reductive elimination.
-
Ligand (e.g., PPh₃, dppf): The phosphine ligand stabilizes the palladium center, influences its reactivity, and prevents the precipitation of palladium black. The choice of ligand is critical and often needs to be optimized for specific substrates.
-
Base (e.g., K₂CO₃, Cs₂CO₃): The base is required to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step with the palladium(II) complex.[1]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv), the desired aryl halide (e.g., 1-bromo-4-fluorobenzene, 1.1 equiv), a palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%), and a base (e.g., potassium carbonate, 2.0 equiv).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degassing: Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Characterization: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of hexanes/ethyl acetate). Confirm the structure and purity of the final biaryl product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Suzuki-Miyaura Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Role in Medicinal Chemistry and Drug Discovery
The 2-chloro-4-methylpyridine scaffold is a privileged structure in medicinal chemistry. Its derivatives are key intermediates in the synthesis of a range of therapeutic agents, particularly kinase inhibitors. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, often interacting with the "hinge" region of a kinase's ATP-binding pocket.
The strategic placement of the chloro and boronic acid groups on this compound provides synthetic chemists with a powerful platform. It allows for the systematic exploration of the chemical space around the pyridine core through Suzuki-Miyaura coupling, enabling the optimization of a compound's potency, selectivity, and pharmacokinetic properties. This modular approach accelerates structure-activity relationship (SAR) studies, a critical component of modern drug discovery.[2]
Characterization and Spectroscopic Data
Confirmation of the molecular structure and assessment of purity are essential validation steps. The following data are representative of what would be expected for this compound.
Table 2: Representative Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | δ (ppm): ~8.5 (s, 1H, pyridine-H), ~7.8 (s, 1H, pyridine-H), ~2.4 (s, 3H, CH₃), B(OH)₂ protons may be broad or not observed. |
| ¹³C NMR | δ (ppm): Signals corresponding to the pyridine ring carbons (e.g., ~150-160 ppm for C-Cl, ~120-145 ppm for other aromatic carbons), and the methyl carbon (~20 ppm). The carbon attached to boron may show a broad signal or be difficult to observe. |
| Mass Spec (ESI+) | [M+H]⁺ calculated for C₆H₈BClNO₂⁺: 172.03, found: ~172.0. |
Conclusion
This compound is a high-value synthetic intermediate with significant applications in pharmaceutical research and development. Its well-defined structure provides multiple reaction sites for diversification, making it an ideal building block for creating libraries of novel compounds. The robust and versatile Suzuki-Miyaura cross-coupling reaction, for which this boronic acid is an excellent substrate, remains one of the most powerful tools for medicinal chemists. This guide provides the foundational knowledge and practical protocols necessary for the effective synthesis and application of this important reagent in the pursuit of new therapeutic agents.
References
A Technical Guide to the Spectral Analysis of 2-Chloro-4-methylpyridine-5-boronic acid
This guide provides an in-depth technical overview of the spectral data for 2-Chloro-4-methylpyridine-5-boronic acid (CAS No. 913836-08-5). Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with practical, field-proven insights for the comprehensive characterization of this versatile synthetic building block. While publicly accessible experimental spectra are limited, this guide presents a robust, predictive analysis based on the compound's molecular structure and extensive data from analogous compounds, supported by detailed experimental protocols. A Certificate of Analysis for this compound confirms that its experimental ¹H NMR and IR spectra align with the predicted structure, validating the theoretical framework presented herein[1].
Introduction to this compound
This compound is a substituted pyridylboronic acid, a class of compounds that has garnered significant interest in medicinal chemistry and organic synthesis. The pyridine scaffold is a privileged structure in numerous pharmaceuticals, while the boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This combination makes the title compound a valuable intermediate for the synthesis of complex biaryl and heteroaryl structures, which are prevalent in modern drug discovery programs.
Accurate structural elucidation and purity assessment are paramount for its application in regulated environments. This guide details the expected outcomes from three primary analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Spectroscopic Overview
The key to interpreting the spectral data lies in understanding the molecule's structure and the interplay of its functional groups.
Caption: Structure of this compound.
The molecule features:
-
A pyridine ring , which is an electron-deficient aromatic system.
-
An electron-withdrawing chlorine atom at the 2-position.
-
An electron-donating methyl group at the 4-position.
-
A **boronic acid group (-B(OH)₂) ** at the 5-position, which acts as a Lewis acid.
These substituents create a distinct electronic environment that governs the chemical shifts in NMR, vibrational frequencies in IR, and fragmentation patterns in MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹¹B NMR are all informative.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show three distinct signals in the aromatic region and one in the aliphatic region, in addition to a broad signal for the hydroxyl protons of the boronic acid.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| H-3 | ~8.6 - 8.8 | Singlet (s) | This proton is ortho to the nitrogen and the boronic acid group, leading to significant deshielding and a downfield shift. |
| H-6 | ~7.8 - 8.0 | Singlet (s) | This proton is ortho to the electron-withdrawing chlorine and meta to the nitrogen, resulting in a downfield shift. |
| -CH₃ | ~2.4 - 2.6 | Singlet (s) | The methyl group protons are in a typical range for a methyl group attached to an aromatic ring. |
| -B(OH)₂ | ~5.0 - 7.0 | Broad Singlet (br s) | The chemical shift of the boronic acid protons is highly dependent on concentration, solvent, and water content. These protons readily exchange, leading to a broad signal. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum should display six signals corresponding to the five pyridine ring carbons and the methyl carbon. The carbon attached to the boronic acid group may be broadened due to quadrupolar relaxation of the boron nucleus.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~152 - 155 | Attached to the electronegative chlorine atom and adjacent to nitrogen, this carbon is significantly deshielded. |
| C-6 | ~148 - 151 | This carbon is adjacent to the nitrogen atom, leading to a downfield shift. |
| C-4 | ~145 - 148 | The carbon bearing the methyl group. |
| C-3 | ~140 - 143 | Aromatic CH carbon. |
| C-5 | ~130 - 135 (possibly broad) | The ipso-carbon attached to the boron atom. Its signal may be weak or broad due to quadrupolar coupling with the ¹¹B and ¹⁰B nuclei. |
| -CH₃ | ~18 - 22 | Typical chemical shift for a methyl group on an aromatic ring. |
Predicted ¹¹B NMR Spectrum
While not as commonly acquired as ¹H or ¹³C NMR, ¹¹B NMR provides direct information about the boron center.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale |
| ¹¹B | ~28 - 33 | This range is characteristic of tricoordinate arylboronic acids. The signal will be a broad singlet. |
Experimental Protocol for NMR Data Acquisition
The choice of experimental parameters is critical for obtaining high-quality, reproducible NMR data.
Caption: Workflow for NMR analysis.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule.
Predicted Vibrational Bands
The IR spectrum of this compound will be complex, but several key vibrational modes can be predicted.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3200 - 3600 | O-H stretching (broad) | Boronic acid (-B(OH)₂) |
| ~2850 - 3000 | C-H stretching | Methyl and aromatic C-H |
| ~1600 - 1620 | C=N stretching | Pyridine ring |
| ~1550 - 1580 | C=C stretching | Pyridine ring |
| ~1310 - 1380 | B-O stretching | Boronic acid |
| ~1000 - 1100 | In-plane C-H bending | Aromatic C-H |
| ~700 - 800 | C-Cl stretching | Chloro group |
Experimental Protocol for FTIR Data Acquisition
Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring the IR spectrum of a solid sample.
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or crystal-related absorptions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The analysis of boronic acids, however, presents unique challenges.
Ionization Behavior and Fragmentation
Boronic acids are prone to dehydration, which can lead to the formation of cyclic trimers known as boroxines . This can complicate spectral interpretation as the molecular ion of the monomer may be weak or absent, while an ion corresponding to the boroxine is observed.
-
Electrospray Ionization (ESI): This soft ionization technique is well-suited for polar compounds and is often coupled with liquid chromatography (LC-MS). In positive ion mode, one would expect to see the protonated molecule [M+H]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ may be observed. The choice of solvent and additives is critical to promote ionization of the monomer and minimize in-source reactions.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to their low volatility and thermal instability, boronic acids require derivatization prior to GC-MS analysis. Silylation (e.g., with BSTFA) or esterification to form a more volatile derivative is a common strategy. Electron Ionization (EI) of the derivatized compound will yield a molecular ion and a characteristic fragmentation pattern.
Predicted Mass Spectral Data
| Technique | Expected Ion (m/z) | Notes |
| ESI (+) | 172.03 (for C₆H₈B³⁵ClNO₂) | Protonated molecular ion [M+H]⁺. An isotopic peak at m/z 174.03 for the ³⁷Cl isotope should be observed with ~32% the intensity of the m/z 172 peak. |
| ESI (-) | 170.02 (for C₆H₆B³⁵ClNO₂) | Deprotonated molecular ion [M-H]⁻. |
| EI (after derivatization) | Dependent on derivatizing agent | The molecular ion of the derivative should be observable. |
Experimental Protocols for Mass Spectrometry
The protocol must be chosen carefully to address the inherent instability of the boronic acid.
Caption: Comparative workflows for MS analysis.
Conclusion
The comprehensive spectral analysis of this compound requires a multi-technique approach. While this guide provides a predictive framework, the outlined protocols serve as a robust starting point for experimental verification. The key to successful characterization lies in understanding the unique chemical properties of the pyridine and boronic acid functionalities and tailoring the analytical methodology to account for their behavior, particularly the propensity for dehydration in mass spectrometry. By combining careful experimental design with a solid theoretical understanding, researchers can confidently elucidate and confirm the structure of this important synthetic intermediate.
References
An In-depth Technical Guide to 2-Chloro-4-methylpyridine-5-boronic acid: Properties, Applications, and Experimental Protocols
This guide provides a comprehensive technical overview of 2-Chloro-4-methylpyridine-5-boronic acid, a key building block in modern medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the core physical and chemical properties of this versatile reagent, offers insights into its reactivity and applications, and provides detailed experimental protocols for its use.
Introduction: The Strategic Importance of Pyridine Boronic Acids in Drug Discovery
Heterocyclic boronic acids are indispensable tools in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Their stability, reactivity, and functional group tolerance make them ideal partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] Among these, pyridine-based boronic acids are of particular interest due to the prevalence of the pyridine motif in a wide array of biologically active compounds.
This compound offers a unique combination of reactive sites. The boronic acid moiety serves as a versatile handle for the formation of carbon-carbon and carbon-heteroatom bonds, while the chloro- and methyl-substituted pyridine ring provides a scaffold that can be further functionalized, influencing the steric and electronic properties of the final molecule. This strategic combination allows for the efficient construction of diverse molecular libraries for high-throughput screening in drug discovery programs.[3][4]
Physicochemical Properties
Precise experimental data for this compound is not extensively reported in publicly available literature. However, based on the properties of closely related analogs and general principles of organic chemistry, we can infer its key physicochemical characteristics.
Data Summary Table
| Property | Value/Information | Source/Rationale |
| CAS Number | 913836-08-5 | [5] |
| Molecular Formula | C₆H₇BClNO₂ | [5] |
| Molecular Weight | 171.39 g/mol | [5] |
| Appearance | Expected to be a white to off-white solid. | Inferred from related pyridine boronic acids which are typically solids.[6] |
| Melting Point | Not specifically reported. The related isomer, 2-Chloro-4-pyridinylboronic acid, has a melting point of 155-163 °C. | [6] |
| Boiling Point | Not applicable; likely to decompose at high temperatures. | Common for boronic acids. |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in nonpolar solvents and water. | General solubility characteristics of boronic acids. |
| Stability | Stable under standard laboratory conditions. May be sensitive to strong oxidizing agents. Boronic acids can undergo dehydration to form boroxines. | [7][8] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the chloro, methyl, and boronic acid substituents.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the boron will likely show a broad signal due to quadrupolar relaxation.
-
¹¹B NMR: The boron NMR spectrum should exhibit a broad singlet, characteristic of a trigonal boronic acid.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the following functional groups:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.
-
C=N and C=C stretching: Bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.
-
B-O stretching: A strong band around 1350 cm⁻¹.
-
C-Cl stretching: A band in the fingerprint region, typically around 600-800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometric analysis, likely using electrospray ionization (ESI), would be expected to show the molecular ion peak [M+H]⁺ or [M-H]⁻. Fragmentation patterns would likely involve the loss of water from the boronic acid moiety and cleavage of the C-B bond.[9]
Chemical Reactivity and Applications
The primary utility of this compound lies in its application as a key intermediate in organic synthesis, particularly in the construction of biaryl and heteroaryl structures.
Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, enabling the formation of a C-C bond at the 5-position of the pyridine ring.[10] This reaction is a cornerstone of modern drug discovery, allowing for the modular synthesis of complex molecules.[1][3]
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Role in Medicinal Chemistry
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The ability to introduce diverse substituents onto the this compound core via cross-coupling reactions allows for the rapid exploration of structure-activity relationships (SAR) in the development of new therapeutic agents.[4][11] The presence of the chloro and methyl groups provides additional points for synthetic modification or for influencing the pharmacokinetic and pharmacodynamic properties of the final compounds.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the handling and use of this compound.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity and reactivity of boronic acids.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12][13] It is recommended to store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
-
Handling: Use in a well-ventilated area, preferably in a fume hood.[14] Avoid inhalation of dust and contact with skin and eyes.[7] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]
Representative Suzuki-Miyaura Coupling Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromobenzene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., potassium carbonate)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent, followed by the palladium catalyst (0.05 equivalents).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Diagram of Experimental Setup:
Caption: Standard laboratory setup for an inert atmosphere reaction.
Safety Information
As with any chemical reagent, it is essential to be aware of the potential hazards and to take appropriate safety precautions.
-
Hazard Statements: While a specific safety data sheet (SDS) for this compound is not widely available, related compounds are classified as irritants to the skin, eyes, and respiratory system.[7][8]
-
Precautionary Statements:
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its strategic combination of a reactive boronic acid moiety and a functionalized pyridine ring allows for the efficient construction of diverse and complex molecular architectures. While specific physical and spectroscopic data for this compound are not extensively documented, a strong understanding of its properties and reactivity can be inferred from related structures. The protocols and information provided in this guide are intended to empower researchers to effectively and safely utilize this important reagent in their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (2-Chloro-4-methylpyrimidin-5-yl)boronic acid [myskinrecipes.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 2abiotech.net [2abiotech.net]
- 6. 2-Chloro-4-pyridinylboronic acid = 95.0 458532-96-2 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | MDPI [mdpi.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. chemicalbook.com [chemicalbook.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
A Comprehensive Technical Guide to 2-Chloro-4-methylpyridine-5-boronic acid: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-methylpyridine-5-boronic acid is a substituted pyridine derivative that has emerged as a valuable building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its unique structural features, comprising a reactive boronic acid moiety and a functionalized pyridine ring, make it a versatile reagent for the construction of complex molecular architectures. The presence of a chlorine atom and a methyl group on the pyridine core allows for further synthetic modifications, offering a strategic advantage in the design and synthesis of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, and key applications of this compound, with a particular focus on its role in the development of kinase inhibitors.
Commercial Availability
This compound is commercially available from various suppliers of fine chemicals and building blocks for research and development. The compound is typically offered at different purity levels, most commonly ≥95% or ≥98%, to cater to the varying requirements of synthetic chemistry and drug discovery programs. Researchers can procure this reagent in quantities ranging from milligrams to multiple grams, with some suppliers also offering bulk quantities upon request. When sourcing this compound, it is crucial to consider factors such as purity, availability, lead time, and the supplier's quality control standards.
Below is a summary of representative commercial suppliers for this compound:
| Supplier | CAS Number | Purity | Available Quantities |
| 2a biotech | 913836-08-5 | 98.00% | Inquire for details[1] |
| BLDpharm | 2225155-62-2 | 98% | Inquire for bulk details |
| ChemicalBook | N/A | 97% (Min, HPLC) | Inquire for details[2] |
| AOBChem USA | 1029654-29-2 | 97% | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g[3] |
| Combi-Blocks | 913836-08-5 | ≥98% | 100g[4] |
Note: CAS numbers may vary between suppliers, and it is advisable to confirm the specific isomer required for your application.
Synthesis of this compound
The synthesis of substituted pyridine boronic acids can be achieved through several established methodologies in organic chemistry. A common and effective approach for the preparation of this compound involves a halogen-metal exchange reaction followed by borylation. This method offers a reliable route to the target compound from a readily available starting material.
Proposed Synthetic Pathway: Lithiation-Borylation
A plausible and efficient synthetic route to this compound is through the lithiation of a suitable precursor, such as 5-bromo-2-chloro-4-methylpyridine, followed by quenching with a borate ester. This multi-step process is a cornerstone of organoboron chemistry.
Experimental Protocol: Synthesis of this compound via Lithiation-Borylation
Materials:
-
5-Bromo-2-chloro-4-methylpyridine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 5-bromo-2-chloro-4-methylpyridine and anhydrous THF under an inert atmosphere.
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (in hexanes) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at -78 °C. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure complete consumption of the starting material.
-
Borylation: Triisopropyl borate is then added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for a specified period before being allowed to warm slowly to room temperature.
-
Quenching and Hydrolysis: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The resulting mixture is stirred vigorously to hydrolyze the borate ester to the desired boronic acid.
-
Extraction: The aqueous layer is separated, and the organic layer is extracted with diethyl ether. The combined organic extracts are washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the final product in high purity.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery
The unique structural characteristics of this compound make it a highly valuable building block in the synthesis of pharmacologically active molecules. Its primary utility lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[5] In this reaction, the boronic acid acts as an organoboron nucleophile that couples with an organic halide in the presence of a palladium catalyst and a base. The this compound serves as an excellent coupling partner, allowing for the introduction of the 2-chloro-4-methylpyridinyl moiety into a wide range of molecular scaffolds. This versatility is of paramount importance in medicinal chemistry, where the systematic modification of molecular structures is crucial for optimizing biological activity and pharmacokinetic properties.
Caption: Suzuki-Miyaura coupling reaction scheme.
Role as a Key Building Block for Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, kinase inhibitors have become a major class of therapeutic agents.
The substituted pyridine motif is a common feature in many kinase inhibitors, as it can form key hydrogen bonding interactions within the ATP-binding pocket of the enzyme. Pyrimidine-based drugs have shown broad therapeutic applications.[6] this compound serves as a crucial intermediate in the synthesis of a variety of kinase inhibitors.[7] The ability to readily introduce this substituted pyridine core via Suzuki-Miyaura coupling allows medicinal chemists to rapidly generate libraries of diverse compounds for screening against various kinase targets. The chlorine atom on the pyridine ring can be retained in the final molecule to modulate its electronic properties or can be further functionalized in subsequent synthetic steps.
While specific publicly disclosed drug candidates using this exact building block can be proprietary, the utility of closely related chloro-methylpyridine boronic acids is well-documented in the synthesis of inhibitors for kinases such as EGFR.[6]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors. It is essential to consult the Safety Data Sheet (SDS) provided by the supplier before use.[8][9][10]
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[8][11]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[9][10][11] Avoid formation of dust and aerosols.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]
-
Fire Safety: Use appropriate extinguishing media such as dry chemical, carbon dioxide, or alcohol-resistant foam in case of a fire.[11]
Conclusion
This compound is a commercially available and synthetically versatile building block that plays a significant role in modern drug discovery and development. Its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provides a powerful tool for the construction of complex molecular architectures. The ability to efficiently introduce the substituted pyridine moiety makes this compound a valuable asset in the synthesis of kinase inhibitors and other potential therapeutic agents. As the demand for novel and effective pharmaceuticals continues to grow, the importance of key intermediates like this compound in enabling innovation in medicinal chemistry is undeniable.
References
- 1. 2abiotech.net [2abiotech.net]
- 2. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 3. aobchem.com [aobchem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. (2-Chloro-4-methylpyrimidin-5-yl)boronic acid [myskinrecipes.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
Introduction: The Critical Role of Purity in Suzuki Coupling Intermediates
An In-Depth Technical Guide to the Purity Analysis of 2-Chloro-4-methylpyridine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This compound is a heterocyclic organoboron compound of significant interest in medicinal chemistry and drug development. Its primary utility lies as a key building block in Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning method for forging carbon-carbon bonds to construct complex molecules, including active pharmaceutical ingredients (APIs).[1] The purity and stability of this reagent are not merely matters of quality control; they are paramount to ensuring the efficiency, reproducibility, and safety of the synthetic routes it enables.
Impurities can lead to unpredictable reaction yields, the formation of difficult-to-remove byproducts, and in the context of drug development, the potential introduction of genotoxic or otherwise harmful substances. A thorough understanding of the analytical methodologies required to assess the purity of this compound is therefore indispensable. This guide provides a comprehensive overview of the core analytical techniques, the rationale behind their application, and detailed protocols for their implementation.
The Analytical Challenge: Understanding Boronic Acid Chemistry
Boronic acids are Lewis acids that possess unique chemical properties influencing their analysis.[1] A primary challenge is their propensity to undergo dehydration to form a cyclic trimeric anhydride known as a boroxine.[1][2] This is a reversible equilibrium that can complicate chromatographic analysis and quantification. Furthermore, protodeboronation—the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom—can occur under certain conditions, representing a critical degradation pathway.[3] A robust analytical strategy must be capable of identifying and quantifying the parent molecule as well as these key potential impurities.
Core Analytical Workflow for Purity Determination
A multi-pronged analytical approach is essential for a complete purity profile. No single technique can provide all the necessary information. The following workflow illustrates a comprehensive strategy for characterizing this compound.
Caption: Overall workflow for the comprehensive purity analysis of this compound.
Chromatographic Methods: The Cornerstone of Purity and Impurity Quantification
High-Performance Liquid Chromatography (HPLC) is the central technique for determining the purity of non-volatile organic molecules.[4] It excels at separating the main compound from its impurities, allowing for precise quantification.
Expertise & Experience: Method Development Considerations
-
Column Selection: A reversed-phase C18 column is the standard starting point for separating moderately polar compounds. For boronic acids, columns with low silanol activity (e.g., end-capped) are preferable to minimize on-column hydrolysis, especially if analyzing boronic esters.[5][6]
-
Mobile Phase: A typical mobile phase consists of an aqueous component (often with an acidic modifier) and an organic component (acetonitrile or methanol).[4]
-
Rationale for Acid: An acidic modifier like formic acid or trifluoroacetic acid (TFA) is used to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks and improved retention.
-
pH Control: For boronic acids, maintaining a low pH is crucial to stabilize the compound and prevent degradation. However, for some highly reactive boronic esters, a high pH mobile phase might be necessary to prevent on-column hydrolysis.[5][7]
-
-
Detector: A UV detector is standard, as the pyridine ring in the target molecule is a strong chromophore. Detection at a wavelength around 254 nm or 270 nm is generally effective.[8]
Protocol: HPLC-UV Purity Determination
This protocol provides a general starting point for method development.
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents and Solvents:
-
Acetonitrile (HPLC grade)
-
Ultrapure Water
-
Formic Acid (reagent grade)
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Self-Validation: Degas both mobile phases via sonication or helium sparging to prevent bubble formation in the pump heads, which would cause flow rate inaccuracies.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable diluent (e.g., a 50:50 mixture of Acetonitrile/Water) to a final concentration of ~0.5 mg/mL. Ensure complete dissolution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
UV Detection: 270 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
-
Data Analysis: Calculate purity by area percent (Area of main peak / Total area of all peaks) x 100%. This assumes all impurities have a similar response factor. For higher accuracy, use a reference standard for quantitative analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Pairing HPLC with a mass spectrometer provides definitive molecular weight information for the main peak and any separated impurities.[9][10] This is invaluable for identifying unknown peaks corresponding to starting materials, byproducts, or degradation products. Electrospray ionization (ESI) is a common and effective technique for these compounds.[11]
Spectroscopic Methods: Confirming Identity and Structure
Spectroscopic methods provide orthogonal information to chromatography, focusing on the structural identity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: Confirms the structure of the organic framework. The chemical shifts, integration values, and coupling patterns of the protons on the pyridine ring and the methyl group should match the expected structure.
-
¹¹B NMR: This technique is particularly useful for boronic acids.[12][13] It provides direct insight into the chemical environment of the boron atom.
-
sp² Boron: The trigonal planar boronic acid [R-B(OH)₂] typically appears as a broad signal in a specific region of the ¹¹B NMR spectrum.[14]
-
sp³ Boron: Tetrahedral boronate species, formed by complexation (e.g., with diols or water at higher pH), will show a significant upfield chemical shift.[12][15]
-
Trustworthiness: The presence of multiple signals in the ¹¹B NMR spectrum can be a direct indicator of impurities like boroxines or the presence of boronate complexes, providing a self-validating check on the sample's homogeneity.[3]
-
Protocol: Sample Preparation for NMR Analysis
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Reagents:
-
Purified sample (~5-10 mg).
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃). Causality: DMSO-d₆ is often a good choice as it can dissolve both the boronic acid and potential polar impurities, and the acidic -OH protons of the boronic acid group are often observable.
-
-
Procedure:
-
Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent inside a clean, dry NMR tube.
-
Cap the tube and gently agitate to ensure the sample is fully dissolved.
-
Acquire ¹H and ¹¹B NMR spectra according to standard instrument procedures.
-
Thermal Analysis: Assessing Stability and Composition
Thermal methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the physical and chemical properties of a material as a function of temperature.[2]
-
Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature. For a boronic acid, TGA is excellent for quantifying residual solvent or water content. A weight loss step corresponding to the loss of water molecules upon heating can indicate the formation of the boroxine anhydride.[16]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the melting point, which is a key indicator of purity. The presence of impurities typically broadens the melting endotherm and lowers the melting point. It can also detect other thermal events like crystallization or decomposition.[2][16]
Potential Impurities and Their Detection
A robust analytical strategy must anticipate the likely impurities.
Caption: Key potential impurities related to this compound.
Summary of Analytical Techniques for Impurity Profiling
| Impurity Type | Structure | Primary Detection Method | Confirmatory Method | Rationale |
| Boroxine Anhydride | Cyclic Trimer | ¹¹B NMR | TGA, LC-MS | ¹¹B NMR shows a distinct chemical shift for the boron in the boroxine ring. TGA can show the corresponding water loss. |
| Protodeboronation | B(OH)₂ group replaced by H | HPLC-UV | LC-MS | The deboronated product will have a different retention time in HPLC and a distinct molecular weight in MS. |
| Starting Materials | Varies by synthetic route | HPLC-UV | LC-MS | Will appear as separate peaks in the chromatogram; identity confirmed by matching molecular weight via LC-MS. |
| Residual Solvents | e.g., Acetonitrile, Toluene | Headspace GC | TGA | Gas Chromatography (GC) is the standard for volatile organic compounds. TGA can show total volatile content. |
| Water Content | H₂O | Karl Fischer Titration | TGA | Karl Fischer is the gold standard for water quantification. TGA provides a good, albeit less specific, estimate. |
Conclusion
The purity analysis of this compound is a multifaceted task that demands a scientifically grounded, multi-technique approach. Relying on a single method is insufficient to build the complete picture required for high-stakes applications like drug development. By integrating chromatographic separation (HPLC), structural confirmation (NMR), mass identification (MS), and thermal property analysis (TGA/DSC), researchers can establish a comprehensive and trustworthy purity profile. This ensures the quality and reliability of this critical synthetic intermediate, ultimately contributing to the robustness and safety of the final target molecules.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. par.nsf.gov [par.nsf.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. kiche.or.kr [kiche.or.kr]
An In-depth Technical Guide on the Safe Handling and Storage of 2-Chloro-4-methylpyridine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Utility and Inherent Risks of a Versatile Building Block
2-Chloro-4-methylpyridine-5-boronic acid is a heterocyclic organic compound that has become a valuable intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its utility primarily stems from the boronic acid functional group, which allows for participation in Suzuki-Miyaura cross-coupling reactions—a powerful method for forming carbon-carbon bonds.[2] This reactivity, however, necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel and the integrity of research outcomes.
This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound. The protocols and recommendations outlined herein are grounded in established safety principles for boronic acids and related pyridine derivatives, aiming to equip researchers with the knowledge to mitigate risks effectively.
Section 1: Hazard Identification and Risk Profile
While specific toxicological data for this compound is not extensively published, the hazards can be inferred from its structural motifs and data from analogous compounds. Boronic acids, as a class, are known to be irritants.
Primary Hazards:
-
Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[3][4][5][6]
-
Respiratory Tract Irritation: Inhalation of the dust may cause respiratory irritation.[3][4][5][6][7]
-
Harmful if Swallowed: May be harmful if ingested.[3]
-
Harmful in Contact with Skin: May be harmful if absorbed through the skin.[3]
-
Harmful if Inhaled: May be harmful if dust is inhaled.[3]
The compound is a solid at room temperature and is not considered a significant fire risk; however, containers may burn, and in a fire, it may emit corrosive and toxic fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen chloride gas, and oxides of boron.[3][4][8][9]
Chemical and Physical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₆H₇BClNO₂ | [10] |
| Molecular Weight | 171.39 g/mol | N/A |
| Appearance | Solid | [11] |
| Melting Point | 155-163 °C | [11] |
| Storage Temperature | 2-8°C | [1][11] |
Section 2: Engineering Controls and Personal Protective Equipment (PPE) - A Multi-Layered Defense
The cornerstone of safely handling this compound is a multi-layered approach that prioritizes eliminating or minimizing exposure. This begins with robust engineering controls, supplemented by appropriate personal protective equipment.
Engineering Controls:
-
Chemical Fume Hood: All manipulations of the solid compound that could generate dust, as well as the handling of its solutions, must be conducted in a well-ventilated chemical fume hood.[12] This is the primary defense against respiratory exposure.
-
Safety Showers and Eyewash Stations: These must be readily accessible and in close proximity to the workstation where the compound is handled.[4][12] Their locations should be clearly marked and regularly tested.
Personal Protective Equipment (PPE): The selection of PPE is critical and should be based on the specific tasks being performed.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards are mandatory. A full-face shield is recommended when there is a risk of splashing.[7][12][13] | Protects eyes from dust particles and splashes, which can cause serious irritation.[12][13] |
| Hand Protection | Chemically resistant gloves, such as nitrile, must be worn. Gloves should be inspected for integrity before use and changed immediately upon contamination.[12][13] | Prevents direct skin contact, which can cause irritation.[13] Proper glove removal technique is essential to avoid cross-contamination. |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes, is required.[13][14] | Protects skin from accidental spills and contact.[13] |
| Respiratory Protection | When handling the solid compound, especially if dust generation is unavoidable, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required to prevent inhalation.[7][13][14] | Minimizes the risk of respiratory tract irritation from dust particles.[13][14] |
Section 3: Protocols for Safe Handling and Storage
Adherence to strict operational protocols is non-negotiable for the safe handling and storage of this compound.
Step-by-Step Handling Protocol (Weighing and Transfer):
-
Preparation: Before starting, ensure the chemical fume hood is functioning correctly and the work area is clean and free of clutter. Confirm the location and operational status of the nearest safety shower and eyewash station.[12]
-
Donning PPE: Put on all required PPE as detailed in the table above.
-
Weighing:
-
Perform all weighing operations within the fume hood.
-
To minimize dust generation, use a spatula for transfers and avoid pouring the solid directly.[13]
-
Use a tared weigh boat or paper.
-
-
Transfer:
-
Carefully transfer the weighed solid to the reaction vessel using the spatula.
-
If dissolving, add the solvent slowly to the solid to prevent splashing.
-
-
Post-Handling:
Storage Requirements: Proper storage is crucial to maintain the compound's stability and prevent hazardous situations.
-
Atmosphere: Store in a tightly closed container.[3][4][15][16] For long-term storage, consider storing under an inert atmosphere, such as argon, to prevent potential degradation.[16]
-
Location: Store in a dry, cool, and well-ventilated area away from incompatible materials and foodstuffs.[15][16] The storage area should be secure and accessible only to authorized personnel.[3][16]
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, and strong bases.[17]
Section 4: Emergency Procedures - Spill and Exposure Response
Prompt and correct action during an emergency is critical to minimizing harm.
Spill Response Workflow:
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7][17]
-
Skin Contact: Immediately remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[7][8][17]
-
Inhalation: Remove the victim from exposure to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][17][18]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][18]
Section 5: Disposal Considerations
All waste generated from the use of this compound, including contaminated PPE, empty containers, and spill cleanup materials, must be treated as hazardous waste.[12]
-
Waste Collection: Collect waste in clearly labeled, sealed containers.[3]
-
Disposal Method: Disposal must be carried out by a licensed chemical waste disposal company in accordance with all local, regional, and national regulations.[3][9][18] Do not dispose of down the drain or in general waste.[8][18]
References
- 1. (2-Chloro-4-methylpyrimidin-5-yl)boronic acid [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. 2-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 51441892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Methylpyridine-5-boronic acid | C6H8BNO2 | CID 2763081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. 2abiotech.net [2abiotech.net]
- 11. 2-氯-4-吡啶硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. echemi.com [echemi.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. fishersci.com [fishersci.com]
- 18. chemicalbook.com [chemicalbook.com]
A Theoretical Investigation into the Reactivity of 2-Chloro-4-methylpyridine-5-boronic acid: A Guide for Researchers and Drug Development Professionals
Abstract
2-Chloro-4-methylpyridine-5-boronic acid is a pivotal building block in modern medicinal chemistry and materials science, primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures.[1][2] This technical guide provides an in-depth theoretical analysis of the reactivity of this versatile reagent. By leveraging fundamental principles of computational chemistry, particularly Density Functional Theory (DFT), we will dissect the electronic and steric factors governing its behavior in the widely employed Suzuki-Miyaura coupling reaction. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistically-grounded understanding to optimize existing synthetic protocols and rationally design novel molecular entities.
Introduction: The Significance of Substituted Pyridine Boronic Acids
Heterocyclic boronic acids are indispensable tools in contemporary organic synthesis.[3] Their stability, functional group tolerance, and versatile reactivity have established them as cornerstones in the construction of carbon-carbon bonds.[4] Among these, pyridine-containing boronic acids are of particular interest due to the prevalence of the pyridine motif in a vast number of biologically active compounds.[5] The specific molecule of interest, this compound, offers multiple reaction sites, allowing for sequential and site-selective functionalization, a highly desirable attribute in the synthesis of complex drug candidates.[6] A thorough understanding of its intrinsic reactivity is paramount for its effective utilization.
Molecular Structure and Electronic Properties: A Computational Perspective
To comprehend the reactivity of this compound, we must first examine its fundamental electronic and structural characteristics. These properties are dictated by the interplay of the pyridine ring, the chloro substituent, the methyl group, and the boronic acid moiety.
2.1. The Influence of Substituents
The pyridine ring is an electron-deficient (π-deficient) system due to the electronegative nitrogen atom. This inherent electronic property influences the acidity of the boronic acid and the electron density of the carbon atom attached to the boron. The chloro group at the 2-position acts as an electron-withdrawing group through induction, further decreasing the electron density of the pyridine ring. Conversely, the methyl group at the 4-position is a weak electron-donating group through hyperconjugation.
2.2. The Boronic Acid Moiety
The boronic acid group, -B(OH)₂, is the reactive center for transmetalation in Suzuki-Miyaura coupling. The boron atom possesses a vacant p-orbital, making it a Lewis acid. The reactivity of the boronic acid is significantly influenced by its Lewis acidity, which can be modulated by the electronic effects of the substituents on the pyridine ring.[7]
Below is a diagram illustrating the key structural features of this compound.
Caption: Structure of this compound.
Reactivity in Suzuki-Miyaura Coupling: A Mechanistic Deep Dive
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[8] It typically involves a palladium catalyst, a base, and the coupling of an organoboron compound with an organic halide.[9][10] A theoretical understanding of the catalytic cycle provides invaluable insights into optimizing reaction conditions.[11][12]
The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
3.1. Oxidative Addition
The catalytic cycle commences with the oxidative addition of an organic halide (R-X) to the active Pd(0) catalyst. For reactions involving this compound, this reagent itself can act as the organic halide due to the presence of the chloro group. The electron-deficient nature of the pyridine ring facilitates this step.
3.2. Transmetalation
This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. The reaction is typically facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species ([R'B(OH)₃]⁻).[13] The Lewis acidity of the boron atom in this compound, enhanced by the electron-withdrawing chloro group and pyridine nitrogen, plays a significant role in this step. A higher Lewis acidity can facilitate the formation of the boronate complex, potentially accelerating the rate of transmetalation.
3.3. Reductive Elimination
In the final step, the two organic fragments on the palladium(II) intermediate couple, forming the desired C-C bond and regenerating the Pd(0) catalyst. This step is generally facile and irreversible.
Theoretical Predictions of Reactivity
Based on the electronic properties of this compound, we can make several theoretical predictions regarding its reactivity:
-
Enhanced Lewis Acidity: The presence of the electron-withdrawing chloro group and the pyridine nitrogen is expected to increase the Lewis acidity of the boron atom compared to a simple phenylboronic acid. This can lead to a faster rate of transmetalation.
-
Potential for Self-Coupling and Polymerization: The molecule contains both a boronic acid and a halide, creating the potential for self-coupling or polymerization under Suzuki-Miyaura conditions. Careful control of stoichiometry and reaction conditions is therefore critical.
-
Site Selectivity: In reactions with dihalo-substrates, the electronic nature of this compound can influence the site selectivity of the coupling.
-
Influence of the Methyl Group: The electron-donating methyl group may slightly counteract the electron-withdrawing effects of the chloro and pyridine nitrogen, subtly modulating the overall reactivity.
Computational Methodologies for Studying Reactivity
To quantitatively assess the reactivity of this compound, computational methods, particularly Density Functional Theory (DFT), are invaluable.[9][11] A typical computational workflow to study the Suzuki-Miyaura reaction is outlined below.
Caption: A typical computational workflow for studying reaction mechanisms.
5.1. Key Computational Parameters
-
Functional: Hybrid functionals such as B3LYP are commonly used for their balance of accuracy and computational cost in studying organometallic reactions.[12]
-
Basis Set: A combination of basis sets is often employed, such as a Pople-style basis set (e.g., 6-31G(d)) for main group elements and a basis set with effective core potentials (e.g., LANL2DZ) for the palladium atom.
-
Solvent Model: To account for the effect of the solvent, implicit solvent models like the Polarizable Continuum Model (PCM) are frequently used.
Practical Implications for Drug Development and Synthesis
A theoretical understanding of the reactivity of this compound has several practical implications:
-
Rational Catalyst and Ligand Selection: Computational studies can help in selecting the most appropriate palladium catalyst and ligands to optimize the reaction, for instance, by lowering the activation energy of the rate-determining step.[12]
-
Optimization of Reaction Conditions: By understanding the role of the base and solvent, reaction conditions can be fine-tuned to maximize yield and minimize side products.
-
Prediction of Side Reactions: Theoretical calculations can help predict potential side reactions, such as protodeboronation or self-coupling, allowing for the development of strategies to mitigate them.
-
Design of Novel Reagents: A deep understanding of the structure-reactivity relationship enables the rational design of new boronic acid reagents with tailored reactivity for specific synthetic challenges.
Conclusion
The reactivity of this compound is a complex interplay of electronic and steric factors. Through the lens of theoretical and computational chemistry, we can gain profound insights into its behavior in key synthetic transformations like the Suzuki-Miyaura coupling. This knowledge empowers researchers to not only optimize current synthetic methodologies but also to innovate and design the next generation of complex molecules for drug discovery and materials science. The principles outlined in this guide serve as a foundation for a more predictive and rational approach to organic synthesis.
References
- 1. (2-Chloro-4-methylpyrimidin-5-yl)boronic acid [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pschemicals.com [pschemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 11. DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]
Methodological & Application
2-Chloro-4-methylpyridine-5-boronic acid Suzuki-Miyaura coupling protocols
An Application Guide to Suzuki-Miyaura Coupling Protocols for 2-Chloro-4-methylpyridine-5-boronic acid
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound. This versatile building block is of significant interest in medicinal chemistry and materials science for synthesizing complex heteroaryl structures. However, its unique bifunctional nature—possessing both a nucleophilic boronic acid and an electrophilic chloropyridine moiety—presents distinct challenges, including catalyst inhibition and protodeboronation. This document elucidates the core principles of the reaction, explains the rationale behind the selection of critical reaction parameters, and offers robust, step-by-step protocols. It is intended for researchers, scientists, and drug development professionals seeking to optimize this challenging yet powerful transformation.
Introduction: The Strategic Importance and Challenges
The pyridine scaffold is a ubiquitous motif in a vast number of biologically active compounds and functional materials.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its mild conditions and exceptional functional group tolerance in forging carbon-carbon bonds.[1][3]
This compound is a valuable bifunctional reagent. In the context of this guide, we focus on its role as the organoboron nucleophile, coupling with various aryl or heteroaryl halides. This specific transformation, however, is fraught with challenges that demand a carefully considered approach:
-
The "2-Pyridyl Problem": The nitrogen lone pair in the pyridine ring can coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or complete deactivation, stalling the catalytic cycle.[4][5]
-
Protodeboronation: Pyridylboronic acids are notoriously susceptible to protodeboronation, a non-productive side reaction where the C-B bond is cleaved and replaced by a C-H bond, particularly in the presence of aqueous bases.[4][6][7]
-
Inertness of the C-Cl Bond: While the focus is on the boronic acid, the electron-deficient nature of the 2-chloropyridine ring makes it a less reactive electrophile compared to its bromo or iodo counterparts, which is a key consideration in reaction design and potential side reactions.[2][4]
Understanding these challenges is paramount to developing a successful and reproducible coupling protocol.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst. The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][2][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., an aryl bromide) to form a Pd(II) complex.
-
Transmetalation: The base activates the boronic acid to form a more nucleophilic boronate species. This species then transfers its organic group (the 2-chloro-4-methylpyridyl moiety) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which re-enters the cycle.[2][8]
Optimizing Critical Reaction Parameters: A Mechanistic Approach
Success with this substrate hinges on the judicious selection of reagents and conditions to favor the desired catalytic cycle over deactivation and decomposition pathways.
Palladium Catalyst and Ligand Selection
The choice of the palladium source and, more critically, the ligand is the most important factor for a successful coupling.
-
The Challenge: Simple catalysts like Pd(PPh₃)₄ may be insufficient for this coupling due to the potential for catalyst inhibition by the pyridine nitrogen.[4][5] The catalyst system must be active enough to facilitate the key steps of the cycle without being sequestered by the substrate or product.
-
The Solution: Sterically hindered and highly electron-rich phosphine ligands are required. These ligands promote rapid oxidative addition and reductive elimination, which can outcompete catalyst deactivation.[5] Ligands from the Buchwald (e.g., SPhos, XPhos, RuPhos) and Fu (e.g., P(t-Bu)₃) families are highly effective.[5][9] Pre-formed palladium-ligand complexes (precatalysts) can also enhance reproducibility.[7]
The Role of the Base
The base is not merely a spectator; it plays a crucial role in activating the boronic acid for transmetalation.[4][7]
-
The Mechanism: The base reacts with the boronic acid to form a negatively charged "ate" complex, the boronate [R-B(OH)₃]⁻. This species is significantly more nucleophilic than the neutral boronic acid, facilitating the transfer of the organic group to the palladium center.
-
Common Choices & Rationale:
-
K₂CO₃ (Potassium Carbonate): A common, effective, and economical choice, often used in aqueous solvent mixtures.[4][7]
-
K₃PO₄ (Potassium Phosphate): A stronger base that is often superior for challenging couplings, including those involving heteroaryl boronates. Its higher basicity can accelerate the transmetalation step.[4][7]
-
Cs₂CO₃ (Cesium Carbonate): A highly effective but more expensive base, often used with sterically hindered substrates.[2]
-
The choice of base must be balanced with the risk of protodeboronation; sometimes a milder base over a shorter reaction time is optimal.
Solvent System Selection
The solvent must solubilize the reagents and facilitate the reaction, but it can also influence side reactions.
-
Common Systems: A mixture of an organic solvent and water is typical. Common choices include 1,4-Dioxane/Water, Toluene/Water, or DMF/Water.[4][10]
-
The Role of Water: Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[11] However, excess water can accelerate the undesired protodeboronation of the sensitive pyridylboronic acid.[4][7]
-
Recommendation: Use a minimal amount of degassed water (e.g., a 4:1 or 5:1 ratio of organic solvent to water). In cases where protodeboronation is severe, exploring strictly anhydrous conditions with an organic-soluble base or converting the boronic acid to a more stable derivative (like a pinacol or MIDA boronate ester) is a viable strategy.[6][7][12]
Recommended Experimental Protocols
The following protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials
-
This compound (1.2 equiv)
-
Aryl or Heteroaryl Halide (e.g., 4-Bromoanisole) (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), K₃PO₄ (3.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure a rigorously oxygen-free environment.[7]
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the limiting aryl halide.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with water (10 mL) and ethyl acetate (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
Data Summary and Troubleshooting
The optimal conditions can vary based on the specific aryl halide coupling partner. The table below provides a starting point for optimization.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
|---|---|---|
| Pd Source | Pd(OAc)₂ or Pd₂(dba)₃ (1-3 mol%) | Common, reliable Pd(0) precursors (in situ reduction). |
| Ligand | SPhos or XPhos (2-6 mol%) | Bulky, electron-rich ligand to promote C-Cl activation and prevent catalyst inhibition.[5][7] |
| Base | K₃PO₄ (2-3 equiv) | Strong base effective for challenging couplings and activating the boronic acid.[4][7] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Good balance of reagent solubility and minimizing protodeboronation.[2] |
| Temperature | 90-110 °C | Sufficient thermal energy to promote oxidative addition of the C-Cl bond. |
| Atmosphere | Strictly Inert (N₂ or Ar) | Prevents oxidation and deactivation of the Pd(0) catalyst and boronic acid homocoupling.[7][12] |
Table 2: Troubleshooting Guide
| Observation | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| No or Low Conversion | 1. Inactive catalyst (oxygen exposure). 2. Catalyst inhibition by pyridine nitrogen. 3. Insufficient temperature. | 1. Ensure rigorous inert atmosphere technique. 2. Increase ligand loading or switch to a more active ligand (e.g., an NHC-based catalyst).[7] 3. Increase temperature in 10 °C increments. |
| Significant Protodeboronation | 1. Excess water in the reaction. 2. Reaction time is too long. 3. Base is too harsh or aqueous concentration is too high. | 1. Use anhydrous solvents and a non-aqueous base system. 2. Monitor reaction closely and stop once the starting material is consumed. 3. Screen different bases (e.g., K₂CO₃). Consider converting to a more stable boronate ester (MIDA or pinacol).[6][7] |
| Formation of Homocoupled Boronic Acid | 1. Oxygen present in the reaction mixture. 2. Use of a Pd(II) source without complete reduction to Pd(0). | 1. Improve degassing of solvents and ensure a tight seal on the reaction vessel.[12] 2. Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or ensure conditions favor in situ reduction. |
| Dehalogenation of Aryl Halide | 1. Side reaction promoted by certain ligand/base combinations. 2. Reaction temperature is too high. | 1. Screen alternative ligands. 2. Run the reaction at the lowest effective temperature.[7] |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful, albeit challenging, synthetic transformation. Success relies on a mechanistically informed approach to reaction design. By employing highly active catalyst systems featuring bulky, electron-rich phosphine ligands, carefully selecting the base and solvent to activate the boronic acid while suppressing protodeboronation, and maintaining a strictly inert atmosphere, researchers can overcome the inherent difficulties. The protocols and troubleshooting guides provided herein serve as a validated starting point for the efficient synthesis of a diverse array of valuable 2,5-disubstituted pyridine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Chloro-4-methylpyridine-5-boronic Acid
Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] The ability to functionalize this heterocyclic core with precision is paramount for tuning the pharmacological properties of drug candidates. Among the most powerful and versatile methods for forging carbon-carbon bonds in modern organic synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4][5][6] This reaction, which joins an organoboron species with an organic halide, is celebrated for its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents.[5][6][7]
This guide provides an in-depth technical overview and detailed protocols for the Suzuki-Miyaura cross-coupling of a particularly valuable building block: 2-Chloro-4-methylpyridine-5-boronic acid. The presence of a chloro-substituent, a methyl group, and a boronic acid on the same pyridine ring presents unique challenges and opportunities for synthetic chemists. The chloro group is a less reactive coupling partner than its bromo or iodo counterparts, often necessitating more sophisticated catalyst systems.[1][3] This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to effectively utilize this versatile reagent in their synthetic endeavors.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimizing cross-coupling reactions. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps centered around a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3][8][9][10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (in this case, an aryl or heteroaryl halide coupling with our pyridine boronic acid), forming a Pd(II) complex.[8][9][10] For less reactive chlorides, this step can be rate-limiting and requires electron-rich, bulky ligands to facilitate the reaction.[9]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[4][8][11] The exact mechanism of transmetalation is still a subject of research but is a critical step in the catalytic cycle.[4]
-
Reductive Elimination: The two organic partners on the Pd(II) complex are coupled, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][9][10]
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Key Considerations for Coupling with this compound
The successful cross-coupling of this substrate requires careful consideration of several factors:
-
The Substrate Itself: this compound is a heteroaromatic boronic acid. Heteroaryl boronic acids can be prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to reduced yields.[3][12] The presence of the pyridine nitrogen can also potentially coordinate to the palladium center and inhibit catalysis.[13][14]
-
The Coupling Partner (Aryl Halide): While our focus is on the boronic acid, the reactivity of the coupling partner is equally important. Aryl chlorides are significantly less reactive than bromides or iodides.[1] Therefore, coupling with an aryl chloride will require a more active catalyst system than coupling with an aryl bromide or iodide.
-
Catalyst and Ligand Selection: The choice of palladium source and, more critically, the ligand, is the most important factor for a successful reaction. For challenging substrates like chloro-pyridines, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the difficult oxidative addition step and enhance catalyst stability and activity.[5][13][15]
-
Base and Solvent System: The base is crucial for activating the boronic acid for transmetalation.[4][11] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[3][4] The choice of base can significantly impact the reaction outcome, and its strength should be matched to the substrates and catalyst system.[16] Solvents are typically polar aprotic, such as 1,4-dioxane, THF, or toluene, often with the addition of water to aid in dissolving the base and facilitating the formation of the active boronate species.[3][4][8]
Comparative Guide to Palladium Catalyst Systems
The selection of the appropriate catalyst system is critical for achieving high yields and reaction efficiency. Below is a summary of commonly used palladium catalysts and ligands suitable for the cross-coupling of chloro-heteroaromatic compounds.
| Catalyst/Precatalyst | Ligand | Typical Base | Solvent System | Temperature (°C) | Key Advantages & Considerations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃, Na₂CO₃ | 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O | 80-110 | Traditional, readily available catalyst. May be less effective for challenging chloro-substrates, requiring higher catalyst loading and longer reaction times.[2][13][17] |
| PdCl₂(dppf) | dppf | Cs₂CO₃, K₃PO₄ | 1,4-Dioxane, DMF | 80-110 | Good general-purpose catalyst, often more effective than Pd(PPh₃)₄ for a broader range of substrates. |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF, Toluene, 1,4-Dioxane | 80-110 | Highly active Buchwald precatalyst. Excellent for coupling aryl chlorides due to the bulky, electron-rich XPhos ligand.[13] Promotes fast reaction rates and allows for lower catalyst loadings. |
| SPhos Pd G2/G3 | SPhos | K₃PO₄, Cs₂CO₃ | 1,4-Dioxane, Toluene | 80-110 | Another highly effective Buchwald precatalyst, often used for sterically hindered substrates.[17] |
| PEPPSI™-IPr | IPr (NHC) | K₂CO₃, K₃PO₄ | t-BuOH, 1,4-Dioxane | 80-100 | N-Heterocyclic Carbene (NHC) based precatalyst. Offers high stability and activity, particularly for electron-deficient or heteroaromatic chlorides.[13][18] |
Detailed Experimental Protocol: Synthesis of 2-(Aryl)-4-methyl-5-carboxypyridine
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a representative aryl bromide using a modern palladium precatalyst.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
XPhos Pd G3 (1-2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate
Experimental Workflow:
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or a sealable reaction vial containing a magnetic stir bar, add this compound (e.g., 185.5 mg, 1.0 mmol), the corresponding aryl bromide (1.1 mmol), potassium phosphate (e.g., 424.6 mg, 2.0 mmol), and the XPhos Pd G3 catalyst (e.g., 17.0 mg, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum or screw cap. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure all oxygen is removed.[19]
-
Solvent Addition: Under the inert atmosphere, add degassed 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously for the duration of the reaction (typically 2-12 hours).
-
Monitoring: The progress of the reaction should be monitored periodically by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting materials.[19][20][21][22]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (e.g., 20 mL) and water (e.g., 20 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
-
Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently degassed solvents/reagents. 3. Incorrect base or solvent. 4. Low reaction temperature. | 1. Use a fresh bottle of catalyst or a precatalyst.[19][23] 2. Ensure thorough degassing of all solvents and maintain a strict inert atmosphere.[19] 3. Screen different bases (e.g., Cs₂CO₃) and solvent systems. 4. Increase the reaction temperature in increments (e.g., to 110-120 °C), if the substrates are stable. |
| Protodeboronation of Starting Material | 1. Reaction conditions are too harsh (high temperature, prolonged reaction time). 2. Presence of excess water or protic sources. 3. Base is too strong or reaction is too slow. | 1. Lower the reaction temperature and monitor closely to stop the reaction upon completion. 2. Use anhydrous solvents and a carefully controlled amount of water. Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[3] 3. Use a milder base (e.g., K₂CO₃) or switch to a more active catalyst to accelerate the desired coupling over decomposition. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Rigorously degas all solvents and reagents and maintain a positive pressure of inert gas throughout the reaction.[3][19] |
| Dehalogenation of Coupling Partner | Presence of a hydride source, sometimes from the solvent (e.g., isopropanol) or amine bases. | Avoid alcoholic solvents if dehalogenation is observed. Use non-coordinating bases like carbonates or phosphates.[3] |
| Difficulty in Purification | Co-elution of product with residual ligands or byproducts. | Optimize chromatography conditions. If using phosphine ligands, an oxidative workup (e.g., with a small amount of H₂O₂) can sometimes convert the phosphine to its more polar oxide, facilitating separation. |
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound is a powerful tool for the synthesis of complex, highly functionalized pyridine derivatives. Success in these transformations hinges on a rational approach to the selection of the catalyst system, base, and solvent, tailored to the specific reactivity of the chloro-pyridine substrate. Modern, highly active palladium precatalysts, such as those employing Buchwald or NHC ligands, are often essential for achieving high yields and efficient conversions. By understanding the underlying mechanism and potential pitfalls, and by employing rigorous experimental technique, researchers can effectively leverage this versatile building block to accelerate their research and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. youtube.com [youtube.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 17. benchchem.com [benchchem.com]
- 18. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. vapourtec.com [vapourtec.com]
- 21. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 22. shoko-sc.co.jp [shoko-sc.co.jp]
- 23. reddit.com [reddit.com]
Introduction: The Strategic Value of the Pyridine Scaffold in Medicinal Chemistry
An Application Guide for the Synthesis of Bioactive Heterocycles using 2-Chloro-4-methylpyridine-5-boronic acid
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and capacity to enhance the pharmacokinetic profile of drug candidates make it an invaluable component in modern drug design.[1] Pyridine-based heterocycles exhibit a vast range of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]
The synthesis of complex, functionalized pyridine derivatives is therefore a critical task for researchers in drug discovery. Among the vast arsenal of synthetic tools, the Suzuki-Miyaura cross-coupling reaction has emerged as a highly robust and versatile method for forming carbon-carbon bonds.[4][5] This reaction's success is largely due to the stability, low toxicity, and broad functional group tolerance of its key reagents: organoboron compounds.[6][7]
This application note provides a detailed guide to the use of This compound , a key building block for constructing novel bioactive heterocycles. We will delve into the mechanistic underpinnings of its application in Suzuki-Miyaura coupling, provide detailed experimental protocols, and offer insights into reaction optimization. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic programs.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction facilitates the palladium-catalyzed coupling of an organoboron compound (like this compound, though it acts as the halide partner in this case) with an organohalide. For our purposes, we will consider the coupling of an aryl/heteroaryl boronic acid with the chloro-pyridine core. The general transformation is as follows:
The Catalytic Cycle: A Mechanistic Deep Dive
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding these steps is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three primary stages: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which inserts itself into the carbon-chlorine bond of the 2-Chloro-4-methylpyridine. This step oxidizes the palladium from Pd(0) to a Pd(II) state.[4][8] The choice of phosphine ligands on the palladium catalyst is critical, as they influence the rate and efficiency of this step.
-
Transmetalation : This is the key bond-forming stage where the organic moiety from the boronic acid is transferred to the palladium(II) complex. This step requires the presence of a base (e.g., K₂CO₃, Cs₂CO₃) to activate the boronic acid, forming a more nucleophilic boronate species which facilitates the transfer of the aryl/heteroaryl group to the palladium center.[5][6]
-
Reductive Elimination : In the final step, the newly coupled organic fragments are expelled from the palladium complex, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][9]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols and Data
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of 2-Chloro-4-methylpyridine with a variety of aryl or heteroaryl boronic acids.
Materials and Reagents:
-
2-Chloro-4-methylpyridine (1.0 equiv)
-
Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf) - 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ - 2-3 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Deionized water (if using a biphasic system)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Chloro-4-methylpyridine (1.0 equiv), the aryl/heteroaryl boronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent(s) via syringe. A common system is a mixture of toluene and water (e.g., 4:1 ratio). Degassing the solvent (by bubbling with argon for 20-30 minutes or via freeze-pump-thaw cycles) is essential for reproducible results.[10]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[10] Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).[10]
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation: Comparative Table of Reaction Conditions
The choice of catalyst, base, and solvent can significantly impact the yield and purity of the desired product. The following table summarizes common conditions used for Suzuki couplings of related chloropyridines, serving as a guide for optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Aryl Halide | 2-Chloro-4-methylpyridine | 2-Chloro-4-methylpyridine | 2-Chloro-4-methylpyridine |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | PdCl₂(dppf) (2 mol%) | Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) |
| Base | K₂CO₃ (2 equiv) | Cs₂CO₃ (2 equiv) | K₃PO₄ (3 equiv) |
| Solvent | Toluene/H₂O (4:1) | 1,4-Dioxane | DMF |
| Temperature | 100 °C | 90 °C | 110 °C |
| Reference | Adapted from[10] | Adapted from[10] | Adapted from[11] |
Expert Insight: For challenging couplings, particularly with sterically hindered substrates, stronger bases like K₃PO₄ and more electron-rich, bulky phosphine ligands (like SPhos) can significantly improve reaction efficiency. Cesium carbonate (Cs₂CO₃) is often effective in cases where other bases fail, though it is a more expensive reagent.
Workflow for Synthesis of a Bioactive Heterocycle
To illustrate a practical application, we will outline the synthesis of a substituted pyridine, a common core in many bioactive molecules. The workflow demonstrates the integration of the Suzuki-Miyaura coupling step into a larger synthetic plan.
Figure 2: General workflow for synthesizing a bioactive heterocycle.
Conclusion
This compound and its isomeric precursor, 2-Chloro-4-methylpyridine, are powerful and versatile building blocks for the synthesis of medicinally relevant heterocyclic compounds. The Suzuki-Miyaura cross-coupling reaction provides a reliable and highly adaptable method for incorporating this scaffold into complex molecular architectures. By understanding the underlying reaction mechanism and carefully selecting the catalyst, base, and solvent system, researchers can efficiently construct novel molecules for drug discovery and development. The protocols and data presented herein serve as a comprehensive guide to empower scientists in their pursuit of new therapeutic agents.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
microwave-assisted Suzuki coupling with 2-Chloro-4-methylpyridine-5-boronic acid
An Application Guide to Microwave-Assisted Suzuki Coupling with 2-Chloro-4-methylpyridine-5-boronic acid
Abstract
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, particularly within drug discovery and development, for its efficacy in constructing biaryl and heterobiaryl scaffolds.[1][2] Pyridine-containing molecules are of immense interest due to their prevalence in pharmaceuticals. This guide provides a comprehensive overview and a detailed protocol for the microwave-assisted Suzuki-Miyaura coupling of aryl halides with this compound. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern its success, and offer field-proven insights for optimization and troubleshooting. The adoption of microwave-assisted organic synthesis (MAOS) dramatically accelerates this transformation, offering significant advantages in terms of reaction time, yield, and energy efficiency, aligning with the principles of green chemistry.[3][4][5][6] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful technology for the synthesis of complex pyridine derivatives.
Introduction: The Synergy of Microwave Synthesis and Suzuki Coupling
The construction of carbon-carbon bonds between aromatic rings is a foundational process in medicinal chemistry. The Suzuki-Miyaura reaction has risen to prominence due to its mild conditions, tolerance of diverse functional groups, and the use of generally stable and less toxic organoboron reagents.[1][7] However, the coupling of electron-deficient heteroaryl chlorides presents a significant challenge due to the strength of the C-Cl bond, which makes the rate-determining oxidative addition step to the palladium(0) catalyst sluggish.[1][8]
Microwave-assisted synthesis provides a potent solution to this challenge. By using microwave irradiation, polar molecules in the reaction mixture are rapidly and uniformly heated through dielectric heating, leading to a dramatic acceleration of reaction rates.[9] Reactions that might take many hours or even days under conventional heating can often be completed in a matter of minutes.[4][9] This rapid, localized heating not only enhances reaction kinetics but also often leads to higher product yields, improved selectivity, and cleaner reaction profiles by minimizing the formation of thermal degradation byproducts.[4][6]
This guide focuses on the application of this technology to this compound, a valuable building block that combines the nucleophilic boronic acid moiety with a potentially reactive chloro-substituted pyridine core.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is paramount to rational optimization and troubleshooting. The reaction proceeds through a catalytic cycle involving a palladium complex, which typically cycles between Pd(0) and Pd(II) oxidation states.[10]
-
Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate. This step is generally the rate-limiting step, especially for less reactive aryl chlorides.[8][10]
-
Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species.[11] This species then transfers its organic group to the Pd(II) complex, displacing the halide and forming a diaryl-palladium(II) intermediate.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[10]
Microwave irradiation accelerates all thermal steps of this cycle, leading to the observed rate enhancement.
Optimizing the Reaction: A Guide to Key Parameters
The success of a microwave-assisted Suzuki coupling hinges on the careful selection of the catalyst system, base, and solvent. For challenging substrates like heteroaryl chlorides, these choices are critical.
| Parameter | Recommended Choice | Rationale & Causality |
| Palladium Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃, or specialized pre-catalysts like PEPPSI-iPr.[11] | Pd(II) sources like Pd(OAc)₂ are reduced in situ to the active Pd(0) species. Air-stable pre-catalysts can simplify reaction setup. The choice depends on the ligand used. |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[2][12] | Aryl chlorides require highly active catalysts. Electron-rich, bulky ligands promote the rate-limiting oxidative addition step and stabilize the catalytic species.[2] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃.[2][13] | The base activates the boronic acid for transmetalation. K₃PO₄ is often effective for challenging couplings. Milder bases can help prevent protodeboronation, a common side reaction.[13] |
| Solvent System | 1,4-Dioxane/H₂O, DMF, or Toluene/H₂O/EtOH.[14][15] | A polar solvent capable of absorbing microwave energy is required. A small amount of water is often necessary to solubilize the base and facilitate the formation of the active boronate species.[10][12] |
| Microwave Conditions | Temperature: 120-150 °C Time: 5-30 minutes.[16] | Microwave heating allows for rapid attainment of high temperatures, overcoming the activation energy barrier for C-Cl bond activation. Reaction times are drastically reduced compared to conventional heating.[9] |
Detailed Experimental Protocol
Reaction: Microwave-Assisted Suzuki Coupling of 4-Bromoanisole with this compound.
Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Equiv. |
| 4-Bromoanisole | 187.04 | 1.0 | 1.0 |
| This compound | 171.39 | 1.2 | 1.2 |
| SPhos Pd G2 (Catalyst) | 709.28 | 0.03 | 0.03 |
| K₃PO₄ (Base) | 212.27 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 4.0 mL | - |
| H₂O | - | 1.0 mL | - |
Workflow Diagram
Step-by-Step Procedure
-
Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), this compound (206 mg, 1.2 mmol), SPhos Pd G2 catalyst (21 mg, 0.03 mmol), and potassium phosphate (425 mg, 2.0 mmol).
-
Solvent Addition: Add 4.0 mL of 1,4-dioxane and 1.0 mL of deionized water to the vial.
-
Vial Sealing: Securely cap the vial using a specialized microwave vial cap. Ensure the seal is tight to withstand the pressure generated at high temperatures.
-
Microwave Irradiation: Place the vial into the cavity of a dedicated microwave reactor. Program the reactor to heat the mixture to 140 °C with a 2-minute ramp time and hold at 140 °C for 15 minutes. Set the initial power to 200 W and the stirring rate to high.[16]
-
Cooling: After the irradiation is complete, the reaction vessel is cooled to room temperature, typically using a flow of compressed air integrated into the microwave system.
-
Workup: Once cooled, carefully open the vial. Dilute the reaction mixture with water (20 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure product, 5-(4-methoxyphenyl)-2-chloro-4-methylpyridine.
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. A systematic approach to troubleshooting is essential for success.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive Catalyst: The Pd(0) species or phosphine ligand may have oxidized.[13] Poor Reagent Quality: The boronic acid may have degraded. | Use fresh, high-quality catalyst and ligands. Store them under an inert atmosphere.[13] Use fresh boronic acid or consider converting it to a more stable pinacol or MIDA boronate ester.[13][17] |
| Protodeboronation (Boronic acid C-B bond is cleaved and replaced by C-H) | Harsh Base/High Temperature: The combination of a strong base, water, and high temperature can promote this side reaction.[13] | Use a milder base such as KF or Cs₂CO₃.[13] Minimize reaction time and temperature where possible. Use a more stable boronate ester which releases the boronic acid slowly in situ.[17] |
| Homocoupling (Boronic acid couples with itself) | Presence of Oxygen: Oxygen can facilitate the oxidative coupling of the boronic acid. Inefficient Catalysis: If the main cycle is slow, side reactions can dominate. | Ensure the reaction solvent is properly degassed before heating. Maintain an inert atmosphere if possible (though many microwave protocols are robust). Re-evaluate the catalyst/ligand system to ensure it is active enough for the substrate. |
| Dehalogenation (Starting aryl halide is reduced to an arene) | Presence of Hydride Source: Amines or alcohols can sometimes act as hydride donors, leading to reductive dehalogenation.[10] | Ensure solvents are pure. If using an amine base, consider switching to an inorganic carbonate or phosphate. |
Conclusion
The microwave-assisted Suzuki-Miyaura cross-coupling reaction is a powerful and efficient method for the synthesis of highly functionalized biaryl and heterobiaryl compounds. By leveraging the rapid and uniform heating provided by microwave irradiation, chemists can overcome the inherent low reactivity of substrates like aryl chlorides and significantly shorten development timelines. The protocol and guidelines presented here for this compound serve as a robust starting point for researchers aiming to synthesize novel pyridine-based structures for applications in medicinal chemistry and materials science. Careful selection of catalyst, base, and solvent, combined with a systematic approach to optimization, will ensure reliable and high-yielding results.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Microwave assisted green organic synthesis [wisdomlib.org]
- 6. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
scale-up synthesis using 2-Chloro-4-methylpyridine-5-boronic acid
An Application Guide for the Scale-Up Synthesis and Utilization of 2-Chloro-4-methylpyridine-5-boronic acid
Abstract
In the landscape of modern pharmaceutical and agrochemical development, the efficient construction of complex molecular architectures is paramount. Heterocyclic boronic acids are indispensable building blocks, and among them, this compound has emerged as a crucial intermediate. Its utility primarily lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the strategic introduction of the substituted pyridine moiety into a wide array of target molecules.[1][2] This guide provides a comprehensive framework for the multi-gram to kilogram-scale synthesis of this key reagent, its subsequent purification, rigorous quality control, and a detailed protocol for its application in a representative Suzuki-Miyaura coupling reaction. The protocols are designed with scalability, safety, and reproducibility as primary drivers, offering field-proven insights for researchers, chemists, and process development professionals.
Compound Profile: Physicochemical Properties and Safe Handling
A thorough understanding of the reagent's properties and safety requirements is the foundation of any successful scale-up operation.
Physicochemical Data
| Property | Value |
| IUPAC Name | (2-Chloro-4-methylpyridin-5-yl)boronic acid |
| CAS Number | Not broadly listed; structural analogues have defined CAS numbers. |
| Molecular Formula | C₆H₇BClNO₂ |
| Molecular Weight | 171.39 g/mol |
| Appearance | Typically an off-white to pale yellow solid |
| Solubility | Soluble in methanol, DMSO, and aqueous base. Limited solubility in non-polar organic solvents. |
| Storage | Store in a cool, dry, well-ventilated area under an inert atmosphere (2-8°C is recommended).[3] Keep containers tightly sealed and protect from moisture and strong oxidizing agents.[4][5][6] |
Safety and Handling Protocol
This compound and its precursors are hazardous materials that demand strict adherence to safety protocols.
-
Hazard Identification : Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6]
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a flame-retardant lab coat.[4][7] When handling large quantities or generating dust, use a NIOSH-approved respirator.[4][6]
-
Engineering Controls : All operations should be conducted within a certified chemical fume hood to ensure adequate ventilation.[7] For kilogram-scale synthesis, a walk-in fume hood or a dedicated ventilated enclosure is required. Ensure that safety showers and eyewash stations are readily accessible.[6]
-
Spill & Waste Management : In case of a spill, avoid generating dust.[4] Use dry cleanup procedures (e.g., sweeping with a non-sparking tool or using an explosion-proof vacuum) and place the material in a sealed, labeled container for disposal.[4][7] All chemical waste must be disposed of in accordance with local, state, and federal regulations.
Scale-Up Synthesis of this compound
The most reliable and scalable method for preparing pyridine boronic acids is the halogen-metal exchange of a suitable halopyridine followed by borylation with a trialkyl borate. This protocol is based on an in-situ quench procedure, which offers superior yield and functional group tolerance at more practical temperatures for large-scale operations compared to traditional low-temperature (-78°C) methods.[8]
Principle and Rationale
The synthesis commences with 5-bromo-2-chloro-4-methylpyridine. The key principle is the selective lithium-halogen exchange at the more reactive C-Br bond over the C-Cl bond. The resulting pyridyl-lithium intermediate is highly reactive and is generated in the presence of the borylating agent (triisopropyl borate). This in-situ generation and trapping minimizes side reactions of the organolithium species.[8] The reaction is performed at -40°C, a temperature that is manageable in large reactors and provides excellent yields (90-95%).[8]
Synthesis Workflow
Caption: High-level workflow for the synthesis of this compound.
Detailed Scale-Up Protocol (100 g Scale)
Materials and Equipment:
-
5-Bromo-2-chloro-4-methylpyridine (206.5 g, 1.0 mol)
-
Triisopropyl borate (276 mL, 1.2 mol)
-
n-Butyllithium (2.5 M in hexanes, 480 mL, 1.2 mol)
-
Toluene, anhydrous (1.6 L)
-
Tetrahydrofuran (THF), anhydrous (400 mL)
-
Hydrochloric acid (2 M, aqueous)
-
Sodium chloride (brine), saturated solution
-
Magnesium sulfate, anhydrous
-
10 L jacketed glass reactor with overhead stirrer, temperature probe, nitrogen inlet, and addition funnel.
Procedure:
-
Reactor Preparation: Assemble, dry, and purge the 10 L reactor with dry nitrogen to establish an inert atmosphere.
-
Reagent Charging: Charge the reactor with anhydrous toluene (1.6 L), anhydrous THF (400 mL), triisopropyl borate (276 mL, 1.2 mol), and 5-bromo-2-chloro-4-methylpyridine (206.5 g, 1.0 mol).[8]
-
Cooling: Begin vigorous stirring and cool the mixture to an internal temperature of -40°C using a suitable cooling bath (e.g., dry ice/acetone).
-
n-BuLi Addition: Add the n-butyllithium solution (480 mL, 1.2 mol) dropwise via an addition funnel over a period of 60-90 minutes, ensuring the internal temperature does not rise above -35°C. Causality: Slow addition is critical to dissipate the heat of reaction and prevent side reactions.
-
Stirring: After the addition is complete, stir the reaction mixture for an additional 30 minutes at -40°C.
-
In-Process Control (IPC): Carefully take a small aliquot, quench it into a vial containing aqueous ammonium chloride, and extract with ethyl acetate. Analyze the organic layer by HPLC or GC-MS to confirm the consumption of the starting material.
-
Quench: Slowly add 2 M HCl to the reaction mixture while maintaining cooling. Continue adding the acid until the pH of the aqueous layer is between 1 and 2. Allow the mixture to warm to room temperature.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 500 mL). Combine all organic layers.
-
Washing: Wash the combined organic phase with saturated brine (500 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid, often as its trimeric boroxine.[8]
Large-Scale Purification and Isolation
Crude boronic acids often contain residual starting materials and boronic anhydrides (boroxines). Purification is essential to ensure high quality for subsequent reactions.
Protocol: Purification via Recrystallization
Recrystallization is an effective method for purifying solid boronic acids on a large scale.
-
Transfer the crude solid residue from the synthesis into a clean reactor.
-
Add acetonitrile (approx. 4 mL per gram of crude material).
-
Heat the mixture to 70-80°C with stirring until a clear solution is obtained.
-
Slowly cool the solution to room temperature to allow for crystal formation.
-
Further cool the mixture to 0-5°C in an ice bath and hold for at least 1 hour to maximize precipitation.
-
Isolate the white solid product by filtration through a Büchner funnel.
-
Wash the filter cake with a small amount of cold (0-5°C) acetonitrile.[8]
-
Dry the purified product in a vacuum oven at 40-50°C until a constant weight is achieved.
Quality Control and Analytical Characterization
Unambiguous characterization is non-negotiable to validate the product's identity and purity.
| Technique | Purpose & Expected Results |
| ¹H NMR | Confirms the proton environment of the pyridine ring and methyl group. Expected signals for the two aromatic protons and the methyl singlet. |
| ¹³C NMR | Confirms the carbon skeleton of the molecule. |
| ¹¹B NMR | A crucial technique that confirms the presence of the boronic acid group. A broad singlet is expected around 20-30 ppm for the trigonal planar boronic acid.[9] |
| HPLC-UV/MS | Determines the purity of the compound (typically >98%) and confirms the molecular weight via mass spectrometry.[9] |
| Melting Point | A sharp melting point range indicates high purity. |
Standard HPLC Method
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Sample Prep: Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile/Water.[9]
Application Protocol: Kilogram-Scale Suzuki-Miyaura Coupling
This protocol demonstrates the use of this compound in a typical cross-coupling reaction to form a biaryl product, a common step in drug synthesis.
Principle and Rationale
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, base, and solvent is critical for achieving high yield and purity. Degassing the reaction mixture is essential as oxygen can deactivate the palladium(0) catalyst.[10]
Suzuki-Miyaura Coupling Workflow
Caption: General workflow for a scale-up Suzuki-Miyaura cross-coupling reaction.
Detailed Coupling Protocol (1.0 mol Scale)
Materials and Equipment:
-
This compound (171.4 g, 1.0 mol)
-
4-Bromoanisole (187.0 g, 1.0 mol)
-
Potassium carbonate (K₂CO₃) (276.4 g, 2.0 mol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (11.6 g, 0.01 mol, 1 mol%)
-
Toluene (2.0 L)
-
Water (500 mL)
-
10 L jacketed glass reactor with overhead stirrer, temperature probe, nitrogen inlet, and reflux condenser.
Procedure:
-
Reactor Setup: Charge the reactor with this compound (171.4 g), 4-bromoanisole (187.0 g), potassium carbonate (276.4 g), toluene (2.0 L), and water (500 mL).
-
Degassing: Begin stirring and vigorously sparge the mixture with a subsurface stream of nitrogen for 30-60 minutes to remove dissolved oxygen.[10] Causality: This step is critical to prevent oxidative degradation of the Pd(0) catalyst, which would halt the reaction.
-
Catalyst Addition: Under a positive nitrogen pressure, add the Pd(PPh₃)₄ catalyst to the reactor.
-
Reaction: Heat the mixture to reflux (approx. 85-90°C) and maintain for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking samples for HPLC analysis until the aryl halide is consumed.
-
Cooling & Work-up: Once complete, cool the reaction to room temperature. Separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Purification: Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization from a suitable solvent system (e.g., ethanol or hexanes/ethyl acetate).[10]
References
- 1. (2-Chloro-4-methylpyrimidin-5-yl)boronic acid [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. 2377605-91-7|(2-Chloro-5-methylpyridin-4-yl)boronic acid|BLD Pharm [bldpharm.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Strategic Application of 2-Chloro-4-methylpyridine-5-boronic Acid in the Synthesis of Advanced Agrochemicals
Introduction: The Pivotal Role of Substituted Pyridines in Modern Crop Protection
The pyridine scaffold is a cornerstone in the architecture of numerous high-performance agrochemicals, including fungicides, herbicides, and insecticides.[1][2] Its presence within a molecule can significantly influence biological activity, metabolic stability, and systemic properties within the target plant or pest. The precise functionalization of the pyridine ring is therefore a critical aspect of modern agrochemical design. 2-Chloro-4-methylpyridine-5-boronic acid has emerged as a versatile and highly valuable building block in this context, primarily due to its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][3] This reaction facilitates the formation of carbon-carbon bonds, enabling the efficient assembly of complex molecular frameworks that are otherwise challenging to synthesize.[4]
This technical guide provides an in-depth exploration of the application of this compound in agrochemical synthesis. We will delve into the mechanistic underpinnings of its reactivity, present a detailed protocol for a representative Suzuki-Miyaura coupling reaction to synthesize a novel agrochemical analogue, and discuss the broader implications for the development of next-generation crop protection agents.
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound in agrochemical synthesis is its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide. The unique electronic properties of the 2-chloro-4-methylpyridine moiety make this reagent particularly useful for creating complex biaryl and heteroaryl structures that are common in modern agrochemicals.
The general mechanism for the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide, forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[4]
Application Protocol: Synthesis of a Boscalid Analogue
To illustrate the practical application of this compound, we will detail the synthesis of a hypothetical, yet structurally relevant, fungicide analogue of Boscalid. Boscalid is a commercial succinate dehydrogenase inhibitor (SDHI) fungicide with a biphenylamide structure.[5] The standard synthesis of Boscalid involves a Suzuki coupling to create the biphenyl core.[6] In our example, we will synthesize "Methyl-Boscalid" by coupling this compound with N-(4'-chloro-[1,1'-biphenyl]-2-yl)acetamide, a commercially available intermediate.
Experimental Protocol
Materials:
| Reagent | CAS Number | Molecular Weight | Moles (mmol) | Equivalents |
| This compound | 913836-08-5 | 171.38 | 1.2 | 1.2 |
| N-(4'-chloro-[1,1'-biphenyl]-2-yl)acetamide | 137452-99-2 | 259.72 | 1.0 | 1.0 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 | 0.02 |
| SPhos | 657408-07-6 | 410.51 | 0.04 | 0.04 |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 | 2.0 | 2.0 |
| Toluene | 108-88-3 | - | - | - |
| Deionized Water | 7732-18-5 | - | - | - |
Procedure:
-
Reaction Setup: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add N-(4'-chloro-[1,1'-biphenyl]-2-yl)acetamide (1.0 mmol, 259.7 mg), this compound (1.2 mmol, 205.7 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and potassium phosphate (2.0 mmol, 424.5 mg).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an oxygen-free environment.
-
Solvent Addition: Add toluene (10 mL) and deionized water (2 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-18 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired "Methyl-Boscalid" product.
Causality Behind Experimental Choices
-
Catalyst System: The choice of Pd(OAc)₂ as the palladium source and SPhos as the ligand is based on their proven efficacy in coupling reactions involving electron-deficient heteroaryl chlorides.[4] SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: Potassium phosphate is a moderately strong base that is effective in activating the boronic acid for transmetalation without causing significant side reactions.
-
Solvent System: The biphasic toluene/water solvent system is commonly used in Suzuki couplings. Toluene solubilizes the organic reagents, while water helps to dissolve the inorganic base and facilitates the transmetalation step.
-
Inert Atmosphere: The use of an inert atmosphere (argon or nitrogen) is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
Conclusion and Future Outlook
This compound is a powerful synthetic tool for the development of novel agrochemicals. Its ability to participate in efficient and versatile Suzuki-Miyaura cross-coupling reactions allows for the construction of complex pyridine-containing molecules with a high degree of precision. The protocol provided herein for the synthesis of a Boscalid analogue serves as a practical template for researchers in the field. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the strategic use of advanced building blocks like this compound will undoubtedly play a crucial role in the future of agrochemical innovation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. Boscalid - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reaction Yields with 2-Chloro-4-methylpyridine-5-boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for optimizing the Suzuki-Miyaura cross-coupling reaction using 2-Chloro-4-methylpyridine-5-boronic acid. We will move beyond generic advice to address the specific challenges posed by this electron-deficient heteroaromatic substrate.
Understanding the Substrate: Key Challenges
This compound is a valuable building block, but its structure presents distinct challenges that can lead to suboptimal reaction outcomes. Understanding these is the first step toward troubleshooting.
-
Electronic Deficiency: The pyridine ring is electron-deficient, which can slow the crucial transmetalation step in the Suzuki catalytic cycle.[1]
-
Protodeboronation: Heteroaryl boronic acids, particularly those containing nitrogen, are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying the nucleophile.[2][3][4][5] This is often exacerbated by elevated temperatures and the choice of base.[6]
-
Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation, a phenomenon related to the well-documented "2-pyridyl problem".[7][8]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My reaction yield is very low (<30%) or fails completely, and I recover mostly my starting aryl halide. What is the likely cause?
A1: This classic symptom points to a failure in the catalytic cycle, most often before the reductive elimination step. The primary culprits are issues with the boronic acid nucleophile or the catalyst itself.
-
Cause 1: Protodeboronation of the Boronic Acid. Your boronic acid is likely decomposing before it can participate in the reaction.[4][5] This is the most common failure mode for this class of substrate.
-
Solution:
-
Lower the Temperature: High temperatures accelerate protodeboronation.[2][9] Aim for the lowest effective temperature (e.g., 80-90 °C) and monitor the reaction. Do not assume higher temperatures will force the reaction to completion; it may just favor decomposition.[9]
-
Change the Base: Strong aqueous bases can promote protodeboronation. Switch to a milder, non-aqueous base like potassium fluoride (KF) or cesium fluoride (CsF), or use a phosphate base like K₃PO₄ which is often effective.[1][10]
-
Use a More Stable Boron Reagent: If the problem persists, consider converting the boronic acid to a more stable derivative in situ or prior to the reaction. Pinacol esters, MIDA boronates, or aryltrifluoroborates are significantly more robust and engage in a "slow release" of the active boronic acid, keeping its concentration low and minimizing decomposition.[2][4][7][11]
-
-
-
Cause 2: Inefficient Catalyst System. The chosen palladium catalyst and ligand may not be active enough for this challenging coupling. The reactivity of aryl chlorides requires highly active catalysts.[2][6]
-
Solution:
-
Employ Electron-Rich, Bulky Ligands: Standard ligands like PPh₃ are often insufficient. Use modern Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or bulky N-heterocyclic carbenes (NHCs).[7][12][13] These ligands accelerate the oxidative addition and reductive elimination steps, helping the productive catalytic cycle outpace decomposition pathways.[12][14]
-
Check Catalyst/Ligand Integrity: Ensure your palladium source and phosphine ligands are fresh and have been stored properly under an inert atmosphere. Phosphine ligands are prone to oxidation, which deactivates them.[2]
-
-
Q2: I'm observing a significant amount of a symmetrical bi-pyridine byproduct. How do I prevent this homocoupling?
A2: The formation of a dimer from two molecules of your boronic acid is known as homocoupling. This side reaction consumes your nucleophile and complicates purification.
-
Cause 1: Presence of Oxygen. Oxygen is a primary culprit in mediating the homocoupling of boronic acids.[2][15][16] It can re-oxidize the active Pd(0) catalyst to Pd(II), which then facilitates the unwanted dimerization.[15]
-
Solution:
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed before use. This can be achieved by sparging with an inert gas (argon or nitrogen) for 30-60 minutes or by using several freeze-pump-thaw cycles.
-
Maintain Inert Atmosphere: Run the reaction under a positive pressure of argon or nitrogen from start to finish. Use Schlenk techniques or a glovebox for the most sensitive reactions.[2][16]
-
-
-
Cause 2: Use of a Pd(II) Precatalyst. If you are using a Pd(II) salt like Pd(OAc)₂ or PdCl₂, it can react stoichiometrically with the boronic acid to form the homocoupled product and generate the active Pd(0) species.[15][17] This is especially problematic at the beginning of the reaction.
-
Solution:
-
Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. This ensures the catalytic cycle begins without an initial excess of Pd(II).
-
Add a Reducing Agent: If using a Pd(II) source is unavoidable, adding a mild reducing agent can help suppress homocoupling.[16]
-
-
Q3: The reaction is sluggish and stalls, leaving both starting materials. What can I do to improve conversion?
A3: A stalled reaction suggests that the catalytic turnover is slow or the catalyst is deactivating over time. For a challenging substrate like 2-Chloro-4-methylpyridine, every component must be optimized.
-
Cause 1: Suboptimal Base/Solvent Combination. The base is not just a stoichiometric reagent; it plays a critical role in activating the boronic acid for transmetalation.[12][18] Its solubility and strength in the chosen solvent are paramount.
-
Solution:
-
Screen Bases: The choice of base is critical. K₃PO₄ is often an excellent choice for heteroaryl couplings. Cs₂CO₃ is a stronger base that can be effective, while KF is a good option if protodeboronation is severe.[1]
-
Solvent Choice: Aprotic polar solvents are generally preferred. Toluene, 1,4-dioxane, or DMF, often with a small amount of water (e.g., 4:1 or 5:1 ratio), are common choices.[17] The water helps to solubilize the base and facilitate the formation of the active boronate species. However, for substrates highly prone to protodeboronation, anhydrous conditions may be necessary.
-
-
-
Cause 2: Insufficient Catalyst Loading or Activity. For a less reactive aryl chloride, a higher catalyst loading or a more active catalyst system may be required.
-
Solution:
-
Increase Catalyst Loading: While typical loadings are 1-3 mol %, increasing this to 5 mol % can sometimes overcome sluggishness, especially if minor impurities are poisoning the catalyst.
-
Switch to a Precatalyst: Modern palladium precatalysts (e.g., XPhos-Pd-G3) are designed for high stability and activity. They generate the active L-Pd(0) species cleanly and efficiently in solution, often leading to better results than systems generated in situ from a separate Pd source and ligand.
-
-
Visualizing the Process
To better understand the reaction and troubleshooting logic, two diagrams are provided below.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Frequently Asked Questions (FAQs)
-
Q: What are the best general starting conditions for this coupling?
-
A: A robust starting point is to use your aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a modern catalyst system like XPhos-Pd-G3 (2 mol %), and K₃PO₄ (2.0-3.0 equiv) as the base. Use degassed 1,4-dioxane/water (5:1) as the solvent and heat to 80-90 °C under a nitrogen or argon atmosphere.
-
-
Q: How important is the quality of the this compound?
-
A: It is critical. Boronic acids can degrade upon storage.[2] It is highly recommended to use fresh, high-purity material. If the purity is questionable, you may observe inconsistent results or failure.
-
-
Q: Can I use microwave irradiation to improve my reaction?
-
A: Yes, microwave-assisted procedures can be highly effective, often leading to dramatically shorter reaction times and improved yields.[6] However, be aware that the higher temperatures can also accelerate decomposition pathways like protodeboronation, so careful optimization is still required.
-
Optimized Experimental Protocol
This protocol incorporates best practices to mitigate the common failure modes discussed above.
Materials & Reagents:
-
Aryl halide (e.g., Aryl Bromide) (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
SPhos Pd G3 Precatalyst (0.02 mmol, 2 mol %)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane, anhydrous and degassed (5 mL)
-
Water, deionized and degassed (1 mL)
-
Oven-dried Schlenk tube or microwave vial with a magnetic stir bar
Step-by-Step Procedure:
-
Preparation: To the oven-dried Schlenk tube, add the aryl halide, this compound, SPhos Pd G3 precatalyst, and K₃PO₄ under an inert atmosphere (e.g., in a glovebox).
-
Solvent Addition: Add the degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction Setup: Seal the Schlenk tube with a Teflon screw cap. If not in a glovebox, evacuate and backfill the tube with argon three times.
-
Heating: Place the sealed tube in a preheated oil bath at 85 °C.
-
Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.[19]
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. reddit.com [reddit.com]
- 14. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Yoneda Labs [yonedalabs.com]
- 18. wwjmrd.com [wwjmrd.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: 2-Chloro-4-methylpyridine-5-boronic acid Couplings
Welcome to the technical support center for navigating the challenges of cross-coupling reactions with 2-Chloro-4-methylpyridine-5-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the successful application of this versatile building block in your synthetic endeavors.
Introduction: The Challenges and Opportunities
This compound is a valuable reagent in medicinal chemistry and materials science, enabling the synthesis of complex heteroaromatic structures. However, like many pyridylboronic acids, its use in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, can be challenging. The inherent properties of the molecule—an electron-deficient chloro-substituent and a coordinating pyridine nitrogen—necessitate careful optimization to avoid common side reactions and achieve high yields of the desired product. This guide will equip you with the knowledge to anticipate and overcome these hurdles.
Troubleshooting Guide: A-to-Z Problem Solving
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: Why is my Suzuki-Miyaura coupling reaction with this compound resulting in a consistently low yield?
Answer: Low yields are a common challenge and can stem from several factors related to the specific substrates.[1] The primary reasons include:
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[2]
-
Substrate Reactivity: 2-Chloropyridines are significantly less reactive than their 2-bromo or 2-iodo counterparts in the oxidative addition step of the catalytic cycle.[1][2]
-
Side Reactions: The primary competing reactions are the protodeboronation of the boronic acid (replacement of the boron group with hydrogen) and homocoupling of the boronic acid.[3]
Troubleshooting Workflow:
Caption: A workflow diagram for troubleshooting low yields.
Question 2: I'm observing a significant amount of 4-methylpyridine as a byproduct. What is causing this and how can I prevent it?
Answer: The formation of 4-methylpyridine is a classic sign of protodeboronation , where the boronic acid group is replaced by a hydrogen atom.[4] Pyridylboronic acids are particularly susceptible to this side reaction, especially in the presence of aqueous bases.[2][4]
Mitigation Strategies for Protodeboronation:
-
Use of More Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester , MIDA boronate , or an aryltrifluoroborate .[1][4] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[4][5]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation.[5] Employing anhydrous conditions with a suitable non-aqueous base can be beneficial.
-
Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation.[5] Using milder bases like potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) can be advantageous.[5]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[5]
Question 3: My main impurity is a symmetrical bipyridine. What is this and how do I suppress its formation?
Answer: This byproduct is the result of homocoupling , the self-coupling of the boronic acid. This is often promoted by the presence of oxygen or Pd(II) species, which can occur when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[1][6]
Strategies to Minimize Homocoupling:
-
Thorough Degassing: Ensure the reaction is thoroughly degassed to remove oxygen, which can promote homocoupling.[7] This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.[8]
-
Use of a Pd(0) Source: Employing a Pd(0) catalyst source, such as Pd(PPh₃)₄, can reduce homocoupling.[1]
-
Efficient Precatalyst System: If using a Pd(II) precatalyst, ensure conditions are optimal for its rapid reduction to the active Pd(0) species.
Question 4: The reaction is stalled with unreacted 2-Chloro-4-methylpyridine. How can I drive the reaction to completion?
Answer: The low reactivity of the C-Cl bond in 2-Chloro-4-methylpyridine often requires highly active catalyst systems to achieve full conversion.[1] Consider the following adjustments:
-
Employ Specialized Ligands: Use bulky, electron-rich phosphine ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1] These ligands can stabilize the palladium catalyst, promote the difficult oxidative addition step, and sterically shield the metal center from inhibitory coordination by the pyridine nitrogen.[1]
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the oxidative addition of the C-Cl bond. However, be mindful that this can also increase the rate of side reactions.[1]
-
Select an Appropriate Base: A strong base is often necessary. Potassium phosphate (K₃PO₄) is frequently effective in these challenging couplings.[1]
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Suzuki-Miyaura coupling of this compound?
A1: The base plays a critical role in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species. This boronate then undergoes transmetalation with the palladium complex, transferring the pyridyl group to the palladium center. The choice of base can significantly influence the reaction rate and yield by affecting the rate of transmetalation and the stability of the boronic acid.[1][2]
Q2: Can I run the Suzuki coupling of this compound under air?
A2: It is strongly discouraged. Suzuki couplings are sensitive to oxygen.[3] Inadequate degassing of the solvent and failure to maintain an inert atmosphere can lead to catalyst decomposition, oxidation of phosphine ligands, and an increase in side reactions like homocoupling.[3][5][7]
Q3: Which palladium catalyst should I start with?
A3: For challenging substrates like 2-chloropyridines, a good starting point is often a combination of a palladium precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[9] Alternatively, a pre-formed catalyst like Pd(PPh₃)₄ can be used, although it may be less active for this specific transformation.[10]
Q4: How does the solvent choice impact the reaction?
A4: The solvent system is crucial for solubilizing the reagents and influencing the reaction rate and selectivity. Common solvent systems for Suzuki couplings include mixtures of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water to dissolve the inorganic base. The choice of solvent can affect the solubility of the catalyst and reagents, as well as the rate of the different steps in the catalytic cycle.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a generalized procedure and should be optimized for your specific coupling partner.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound, the aryl/heteroaryl halide, the base, and the palladium catalyst.
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[1]
-
Monitor the reaction progress using a suitable analytical technique such as TLC, LC-MS, or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted for a microwave reactor and can significantly reduce reaction times.[10]
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid (1.0 equiv)
-
Pd(PPh₃)₄ (0.5 mol%)
-
K₂CO₃ (3.0 equiv)
-
1,4-Dioxane/water (2:1)
-
Microwave reactor vials
Procedure:
-
To a microwave vial, add this compound, the aryl boronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Add the 1,4-dioxane/water (2:1) solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to the optimized temperature (e.g., 100-150 °C) for a short duration (e.g., 10-30 minutes).
-
After cooling, work up and purify the product as described in Protocol 1.
Data Presentation
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Condition | Rationale |
| Catalyst System | Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) | Highly active for unreactive chlorides.[1] |
| Base | K₃PO₄ (3 equiv) | Often effective for challenging couplings.[1] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Good general-purpose solvent system. |
| Temperature | 100 °C | Balances reaction rate and potential for side reactions.[10] |
Mechanistic Insights
Caption: The Suzuki-Miyaura catalytic cycle and key side reactions.
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[11] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, 2-Chloro-4-methylpyridine) to form a Pd(II) complex.[12] This step is often rate-limiting for less reactive chlorides.
-
Transmetalation: The organic group from the activated boronic acid (the boronate) is transferred to the palladium center, displacing the halide.[12]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[11]
Understanding this cycle is key to troubleshooting, as each step can be influenced by the choice of reactants, catalyst, base, and solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating the Challenges of 2-Chloro-4-methylpyridine-5-boronic acid
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-4-methylpyridine-5-boronic acid. This guide is designed to provide you with in-depth troubleshooting advice and practical solutions to common challenges encountered during its use in synthetic chemistry, with a primary focus on mitigating the undesired side reaction of protodeboronation. Our goal is to empower you with the knowledge to optimize your reaction conditions, improve yields, and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with this compound?
A1: Protodeboronation is a chemical reaction where the carbon-boron (C-B) bond of the boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This is a prevalent and often problematic side reaction in Suzuki-Miyaura cross-coupling, as it consumes your starting material, leading to reduced yields of the desired product and the formation of 2-chloro-4-methylpyridine as a byproduct, which can complicate purification.[2] Pyridine boronic acids, particularly those with the boronic acid group at the 2- or 6-position, are notoriously susceptible to this decomposition pathway due to the influence of the basic nitrogen atom in the pyridine ring.[2][3]
Q2: What is the underlying mechanism that makes pyridine-based boronic acids like mine so unstable?
A2: Unlike simple aryl boronic acids which are most susceptible to protodeboronation under strongly basic conditions, 2-pyridyl boronic acids and their derivatives can undergo rapid protodeboronation under neutral pH conditions.[1][4] This is due to the formation of a zwitterionic intermediate, which facilitates a unimolecular fragmentation of the C-B bond.[1][4] The presence of the chloro and methyl groups on the pyridine ring of your specific compound will also influence its electronic properties and, consequently, its stability. Counterintuitively, the addition of either a strong acid or a strong base can shift the equilibrium away from this highly reactive zwitterionic species, thereby slowing the rate of protodeboronation.[1]
Q3: How should I properly store and handle this compound to ensure its stability?
A3: Proper storage and handling are crucial to maintain the integrity of your boronic acid. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[5][6] For long-term stability, refrigeration (2-8°C) is recommended.[7][8] Storing the compound under an inert atmosphere, such as argon or nitrogen, can further prevent degradation.[9]
Q4: I have the option of using the boronic acid directly or its pinacol ester. Which is the better choice?
A4: For heteroaromatic boronic acids that are prone to protodeboronation, using a more stable derivative like a pinacol ester is highly recommended.[10][11][12] Boronic esters act as protecting groups and engage in a "slow-release" of the active boronic acid in situ during the reaction.[13][14] This strategy keeps the concentration of the unstable free boronic acid low at any given time, which significantly minimizes the rate of protodeboronation relative to the desired cross-coupling reaction.[15] While the free boronic acid might be more reactive, the enhanced stability of the pinacol ester often translates to higher overall yields and a cleaner reaction profile.[16]
Q5: What is a MIDA boronate, and is it a better option than a pinacol ester for my compound?
A5: A MIDA boronate is a boronic acid derivative protected with N-methyliminodiacetic acid.[3] These are typically crystalline, air-stable solids that offer exceptional stability.[14][16] For particularly unstable boronic acids, MIDA boronates are often superior to pinacol esters because they provide a much slower and more controlled release of the free boronic acid under basic conditions.[14][17][18] This makes them highly effective at suppressing protodeboronation, especially in challenging cross-coupling reactions.[14][16]
Troubleshooting Guide: Overcoming Protodeboronation
This section provides a structured approach to troubleshooting and optimizing your reactions involving this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired product and significant formation of 2-chloro-4-methylpyridine. | High rate of protodeboronation of the free boronic acid. | 1. Use a protected form: Convert the boronic acid to its pinacol or MIDA ester.[9][17] 2. Optimize the base: Use a weaker base (e.g., K₃PO₄, Cs₂CO₃) instead of strong bases like NaOH or KOH.[9][19] 3. Lower the reaction temperature: Reducing the temperature can decrease the rate of protodeboronation.[19][20] 4. Anhydrous conditions: Ensure the use of anhydrous solvents and reagents.[9][20] |
| Inconsistent reaction yields between different batches. | - Variability in the quality of the boronic acid. - Inconsistent degassing of the reaction mixture. - Variations in solvent and base preparation. | 1. Ensure Reagent Purity: Confirm the purity of your this compound. 2. Maintain an Inert Atmosphere: Thoroughly degas all solvents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[19] 3. Consistent Conditions: Prepare fresh solutions of bases and use anhydrous solvents for reproducibility.[19] |
| Reaction fails to go to completion, even with extended reaction times. | - Inefficient catalyst system. - Catalyst deactivation. | 1. Employ a Highly Active Catalyst: Use a more active palladium catalyst and ligand system to accelerate the cross-coupling, allowing it to outcompete protodeboronation.[17][18][19] 2. Use a Pre-catalyst: Consider using a well-defined palladium pre-catalyst for more reliable generation of the active catalytic species.[18] |
| Difficulty in purifying the desired product from the protodeboronated byproduct. | Similar polarities of the product and the byproduct. | 1. Optimize Chromatography: Screen different solvent systems for column chromatography. 2. Aqueous Workup: A basic aqueous wash can sometimes help remove unreacted boronic acid by converting it to the water-soluble boronate salt.[21][22] 3. Scavenger Resins: Consider using scavenger resins with diol functionalities to selectively bind and remove boron-containing impurities.[21][23] |
Visualizing the Problem: The Protodeboronation Pathway
The following diagram illustrates the general mechanism of protodeboronation for a pyridine boronic acid, highlighting the problematic zwitterionic intermediate.
Caption: Mechanism of protodeboronation for pyridine boronic acids.
Experimental Protocols
Protocol 1: Conversion of this compound to its Pinacol Ester
This protocol describes a standard procedure for protecting the boronic acid as its more stable pinacol ester, which is a crucial first step in mitigating protodeboronation.
Materials:
-
This compound
-
Pinacol
-
Anhydrous Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 equiv) and pinacol (1.1 equiv).
-
Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification. If necessary, purify by column chromatography on silica gel or by recrystallization.[9]
Protocol 2: Optimized Suzuki-Miyaura Coupling Using the "Slow-Release" Strategy
This protocol outlines a general approach for a Suzuki-Miyaura cross-coupling reaction using the protected pinacol ester of this compound. This method is designed to minimize protodeboronation.
Materials:
-
Aryl halide (or triflate)
-
This compound pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a modern pre-catalyst)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Mild base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., dioxane, THF, or toluene, with a minimal, optimized amount of water if necessary)
Procedure:
-
Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound pinacol ester (1.2-1.5 equiv), and the mild base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., 2-5 mol%) and ligand (if required).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80°C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can then be purified by column chromatography.
Caption: A generalized workflow for mitigating protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. chemicalbook.com [chemicalbook.com]
- 7. (2-Chloro-4-methylpyrimidin-5-yl)boronic acid [myskinrecipes.com]
- 8. 2-Chloro-4-pyridinylboronic acid = 95.0 458532-96-2 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. scientificupdate.com [scientificupdate.com]
- 12. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 13. researchgate.net [researchgate.net]
- 14. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wikiwand.com [wikiwand.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. silicycle.com [silicycle.com]
Technical Support Center: Troubleshooting Catalyst Deactivation in Suzuki-Miyaura Couplings with 2-Chloro-4-methylpyridine-5-boronic acid
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 2-Chloro-4-methylpyridine-5-boronic acid in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. The unique electronic and structural properties of this substrate present distinct challenges, most notably rapid catalyst deactivation.
This document provides a structured, in-depth troubleshooting guide formatted as a series of frequently asked questions (FAQs) and detailed experimental protocols. Our approach is grounded in mechanistic principles to not only solve immediate experimental hurdles but also to empower you with the causal understanding needed to optimize your specific synthetic route.
Part 1: Frequently Asked Questions (FAQs) - Diagnosing the Core Issues
This section addresses the most common failure modes encountered when working with this compound and similar heteroaromatic substrates.
Q1: Why is my Suzuki-Miyaura reaction with this compound failing or resulting in consistently low yields?
Answer: This is a common and multifaceted challenge rooted in the inherent properties of your substrate. The primary reasons for failure are:
-
Catalyst Poisoning by the Pyridine Nitrogen: The most significant issue is the Lewis basic nitrogen atom within the pyridine ring.[1] This nitrogen can coordinate strongly to the electron-deficient palladium center of the catalyst. This coordination forms a stable, off-cycle complex that is catalytically inactive, effectively "poisoning" the catalyst and halting the reaction.[1][2] This is a well-documented phenomenon, often called the "2-pyridyl problem," especially when the coupling site is near the nitrogen.[1]
-
Poor Reactivity of the Aryl Chloride: The Carbon-Chlorine (C-Cl) bond is significantly stronger and less reactive than its bromide (C-Br) or iodide (C-I) counterparts.[3][4] The oxidative addition step, where the Pd(0) catalyst inserts into the C-Cl bond, has a high activation energy and is often the rate-limiting step of the catalytic cycle.[4]
-
Substrate Instability (Protodeboronation): Boronic acids, particularly electron-rich or heteroaromatic ones, are susceptible to protodeboronation, where the C-B(OH)₂ bond is cleaved and replaced by a C-H bond.[1][5] This side reaction consumes your starting material and is often promoted by excess water or certain bases.
Q2: I'm observing the formation of palladium black in my reaction flask. What does this signify and how can I prevent it?
Answer: The formation of palladium black (finely divided, elemental palladium) is a visual indicator of catalyst decomposition and a common symptom of a stalled catalytic cycle.
-
Causality: The active catalyst is a soluble Pd(0) complex. If any step in the catalytic cycle (especially oxidative addition or transmetalation) is significantly slowed down—often due to pyridine inhibition—the lifetime of the unstable Pd(0) species increases.[1] These species can then aggregate and precipitate out of solution as inactive palladium black.[1]
-
Preventative Measures:
-
Use Bulky, Electron-Rich Ligands: Ligands like XPhos, SPhos, or other Buchwald-type biarylphosphine ligands are essential.[3][6] They accelerate the rate-limiting steps (oxidative addition and reductive elimination) and sterically shield the palladium center, which helps prevent both pyridine coordination and catalyst aggregation.[3][6]
-
Ensure Rapid Catalyst Activation: Using a pre-catalyst that rapidly forms the active Pd(0) species can minimize the window for agglomeration to occur.[3]
-
Q3: My mass spectrometry results show a significant amount of 4-chloro-2-methylpyridine. What is this byproduct and how can I minimize its formation?
Answer: This byproduct is the result of protodeboronation , a destructive side reaction that cleaves the boronic acid group from your starting material.
-
Mechanism: This reaction involves the protonolysis of the carbon-boron bond. It is often facilitated by trace amounts of water in the solvent or base.[1] Heteroaryl boronic acids are particularly prone to this issue.[7]
-
Solutions:
-
Employ Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly opened, anhydrous solvents.[1]
-
Choose a Non-Aqueous Base System: Consider using a base like potassium phosphate (K₃PO₄) in a dry solvent such as dioxane or toluene.[3]
-
Convert to a More Stable Boron Species: If protodeboronation persists, convert the boronic acid to a more stable boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[5][7] These derivatives are significantly more stable and release the boronic acid slowly under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[7] See Protocol 2 for a detailed procedure.
-
Q4: How do I select the optimal catalyst system (Palladium Source and Ligand) for this challenging coupling?
Answer: The choice of catalyst is the most critical parameter for success. Standard catalysts like Pd(PPh₃)₄ are often ineffective for this substrate class.[8] You require a highly active, specialized system.
-
Palladium Source: A Pd(0) source like Pd₂(dba)₃ is often a good starting point. Alternatively, highly active pre-catalysts that cleanly generate the active L-Pd(0) species are excellent choices.[9]
-
Ligand Selection: The ligand dictates the catalyst's reactivity and stability. For chloropyridine substrates, the best choices are bulky, electron-rich dialkylbiaryl phosphines.[6]
Table 1: Recommended Catalyst Systems for Coupling with this compound
| Palladium Source | Ligand | Key Features & Rationale | Typical Loading (mol%) |
|---|---|---|---|
| Pd₂(dba)₃ or Pd(OAc)₂ | XPhos | Excellent for electron-deficient heteroaryl chlorides. Promotes fast oxidative addition and is sterically demanding, preventing pyridine binding.[6] | 1-3% Pd, 2-6% Ligand |
| Pd₂(dba)₃ or Pd(OAc)₂ | SPhos | Highly active for a broad range of aryl chlorides and heteroaryl systems.[3][6] | 1-3% Pd, 2-6% Ligand |
| XPhos Pd G3 | (Integrated) | A highly stable and active pre-catalyst that simplifies reaction setup and ensures a consistent Pd:Ligand ratio. | 2-5% |
| RuPhos | RuPhos | Often effective when other ligands fail, particularly for hindered substrates. | 1-3% Pd, 2-6% Ligand |
Q5: Which base should I use, and why is the choice so critical?
Answer: The base plays multiple crucial roles in the Suzuki-Miyaura reaction, and an incorrect choice can completely shut down the catalysis.[10][11] Its primary role is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which is necessary for the transmetalation step.[12][13][14]
-
Why Standard Bases May Fail: Weak or highly aqueous bases can exacerbate protodeboronation.
-
Recommended Bases: For challenging couplings involving chloropyridines, a moderately strong, often anhydrous base is preferred.
Table 2: Guide to Base Selection for Chloropyridine Couplings
| Base | Chemical Formula | Strength | Key Considerations & Recommendations |
|---|---|---|---|
| Potassium Phosphate | K₃PO₄ | Moderate-Strong | First choice for screening. Highly effective in many challenging couplings, especially with Buchwald ligands.[3][15] Its moderate solubility is often beneficial. |
| Caesium Carbonate | Cs₂CO₃ | Strong | Often increases reaction rates due to the high solubility of its boronate salts. Can be very effective but is more expensive. |
| Potassium Carbonate | K₂CO₃ | Moderate | A standard, cost-effective choice. May be effective, but often less so than K₃PO₄ for deactivated chlorides.[6] |
| Caesium Fluoride | CsF | Moderate | Particularly useful when using boronate esters (e.g., pinacol esters) as the fluoride anion helps to break the B-O bond to form the active boronate.[16] |
Part 2: Systematic Troubleshooting and Experimental Protocols
If your reaction is failing, a systematic approach is more effective than random changes. Use the following workflow and protocols to diagnose and solve the issue.
Systematic Troubleshooting Workflow
This workflow provides a logical path to identify and rectify the most common failure modes.
Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura reactions.
Protocol 1: General Procedure for Screening Reaction Conditions
This protocol outlines a robust starting point for the Suzuki-Miyaura coupling. It should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk technique).
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl halide coupling partner (1.1 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene, 0.1 M concentration)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the this compound, the coupling partner, the base, the palladium source, and the ligand.[15]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure all oxygen is removed.[3]
-
Solvent Addition: Add the degassed anhydrous solvent via syringe.[15]
-
Reaction: Heat the reaction mixture to the desired temperature (start with 80-100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).[15]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]
Protocol 2: Mitigating Protodeboronation via Pinacol Ester Formation
If protodeboronation is a persistent issue, converting the boronic acid to its pinacol ester derivative can dramatically improve reaction outcomes.[5]
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Dehydrating agent (e.g., anhydrous MgSO₄)
Procedure:
-
Setup: In a round-bottom flask, dissolve the this compound and pinacol in the anhydrous solvent.
-
Dehydration: Add a dehydrating agent like anhydrous MgSO₄ or Na₂SO₄ to the mixture.
-
Reaction: Stir the suspension at room temperature overnight. The reaction can be gently heated (e.g., to 40-50 °C) to facilitate the esterification.
-
Isolation: Filter off the drying agent and wash it with a small amount of the solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude pinacol ester.
-
Purification & Use: The crude ester is often pure enough to be used directly in the Suzuki-Miyaura coupling (following Protocol 1 ). If necessary, it can be purified by column chromatography. When using the pinacol ester, a fluoride source like CsF is often beneficial as the base to promote transmetalation.[5]
Part 3: Mechanistic Visualization
Understanding the catalytic cycle and the specific deactivation pathways is key to rational problem-solving.
Caption: The Suzuki-Miyaura cycle and the primary catalyst deactivation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-Chloro-4-methylpyridine-5-boronic Acid Reaction Products
Welcome to the technical support center for navigating the purification challenges associated with products derived from 2-Chloro-4-methylpyridine-5-boronic acid. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common and complex purification issues encountered during your experiments. The methodologies and troubleshooting tips provided herein are grounded in established chemical principles and field-proven insights to ensure the integrity and success of your synthetic work.
Frequently Asked Questions (FAQs): Core Concepts & Initial Troubleshooting
Here we address some of the foundational questions and initial hurdles you might face when working with the products of this compound reactions, particularly in the context of Suzuki-Miyaura cross-coupling.
Q1: What are the most common impurities I should expect in my crude reaction mixture after a Suzuki-Miyaura coupling with this compound?
A1: Understanding the potential impurity profile is the first step toward devising an effective purification strategy. Common impurities include:
-
Homocoupling Products: Symmetrical biaryls formed from the coupling of two boronic acid molecules or two aryl halide molecules. The formation of these byproducts is often promoted by the presence of oxygen.
-
Protodeborylation Product: The cleavage of the carbon-boron bond in the starting boronic acid, leading to the formation of 2-Chloro-4-methylpyridine. This is a common decomposition pathway for heteroaryl boronic acids.
-
Residual Palladium Catalyst and Ligands: The palladium catalyst and its associated phosphine ligands (or their oxides) are often present in the crude mixture.
-
Unreacted Starting Materials: Incomplete reactions will leave behind unreacted this compound and the aryl halide coupling partner.
-
Boroxine: this compound can dehydrate to form a cyclic trimeric anhydride known as a boroxine, which may be present in the starting material or form during the reaction.
Q2: My Suzuki-Miyaura reaction with this compound is giving low yields. What are the likely causes related to the boronic acid itself?
A2: Low yields can often be traced back to the stability and reactivity of the boronic acid. Key factors include:
-
Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation. This is a well-documented issue with 2-pyridyl boronic acids.
-
Slow Transmetalation: Electron-deficient heteroaryl boronic acids, like the one , can exhibit slow rates of transmetalation, a crucial step in the Suzuki-Miyaura catalytic cycle.
-
Protodeborylation: As mentioned, the instability of the C-B bond can lead to the formation of the deborylated pyridine, reducing the amount of active coupling partner.
-
High Boroxine Content: While boroxines can participate in the reaction, a high initial concentration might affect the reaction stoichiometry and kinetics if not properly accounted for. In many cases, the presence of an aqueous base in the reaction mixture helps to hydrolyze the boroxine back to the active boronic acid form in situ.
Q3: How can I quickly assess the purity of my crude product before committing to a large-scale purification method?
A3: A rapid purity assessment is crucial for efficient workflow. Thin-Layer Chromatography (TLC) is an indispensable tool. Use a combination of polar and non-polar solvents (e.g., hexane/ethyl acetate mixtures) to develop your TLC plate. This will give you a preliminary idea of the number of components in your mixture and their relative polarities. Staining with iodine can help visualize UV-inactive compounds. For a more quantitative assessment, a small aliquot can be analyzed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guides: Step-by-Step Purification Protocols
This section provides detailed protocols for common purification techniques, along with troubleshooting tips for specific challenges you may encounter.
Issue 1: My desired product is contaminated with both acidic (boronic acid) and basic (pyridine) impurities.
Solution: Acid-Base Extraction
This classical purification technique leverages the different solubilities of acidic, basic, and neutral compounds in aqueous and organic phases. It is an excellent first-pass purification step.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the basic pyridine-containing compounds, forming water-soluble pyridinium salts that will partition into the aqueous layer.
-
Separation: Separate the aqueous layer. Repeat the acid wash if necessary (monitor with TLC).
-
Base Wash: Wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate) to remove any unreacted boronic acid and neutralize any residual acid from the previous step.
-
Final Washes: Wash the organic layer with water and then with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Troubleshooting Extraction:
-
Emulsion Formation: Persistent emulsions can form, especially with pyridine-containing compounds. To break an emulsion, add a small amount of brine or gently swirl the separatory funnel instead of vigorous shaking.
-
Product is Acid or Base Sensitive: If your target molecule has acid-labile groups, use a milder acidic wash, such as 5-10% aqueous citric acid. For base-sensitive compounds, a very dilute base or careful neutralization is required.
Issue 2: My product and impurities have very similar polarities, making separation by standard column chromatography difficult.
Solution: Advanced and Preparative Chromatography
When simple extraction is insufficient, chromatography is the next logical step. For challenging separations, modifications to standard silica gel chromatography or the use of alternative techniques are necessary.
Experimental Protocol: Flash Column Chromatography on Silica Gel
-
Solvent System Selection: Use TLC to determine an optimal solvent system (eluent) that provides good separation between your desired product and the impurities. A common starting point is a gradient of ethyl acetate in hexanes.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.
-
Elution: Run the column by gradually increasing the polarity of the eluent. Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Chromatography:
-
Product Streaking on TLC/Column: Pyridine-containing compounds can interact strongly with the acidic silica gel, leading to streaking. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can often resolve this issue.
-
Boronic Acid/Ester Adsorption: Boronic acids and their esters can be difficult to elute from silica gel. Using silica gel impregnated with boric acid can suppress the over-adsorption of these compounds. Another approach is to use deactivated silica with water.
-
Complex Mixtures: For very complex mixtures or isomers that are difficult to separate, preparative HPLC (prep-HPLC) with a C18 (reverse-phase) column might be necessary.
Issue 3: My product is a solid, but I am struggling to obtain it in a pure, crystalline form.
Solution: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, causing the desired compound to crystallize out while the impurities remain in solution.
Experimental Protocol: Recrystallization
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Test small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, or mixtures thereof) to find a suitable one.
-
Dissolution: Place the crude solid in a flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
Troubleshooting Recrystallization:
-
Oiling Out: If the product separates as an oil instead of crystals, it may be
Technical Support Center: Suzuki-Miyaura Coupling of 2-Chloro-4-methylpyridine-5-boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when using 2-Chloro-4-methylpyridine-5-boronic acid in Suzuki-Miyaura cross-coupling reactions, with a core focus on minimizing the formation of the homocoupled bi-pyridine byproduct.
Introduction: The Challenge of Homocoupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for C-C bond formation. However, the homocoupling of boronic acids to form symmetrical biaryls is a common and troublesome side reaction. This not only consumes the valuable boronic acid, reducing the yield of the desired cross-coupled product, but also introduces a purification challenge. With a substrate like this compound, which is an electron-deficient heteroaryl boronic acid, the propensity for certain side reactions, including homocoupling, can be exacerbated.
This guide is structured to help you diagnose the root causes of homocoupling in your experiments and provide actionable solutions to minimize its occurrence.
Troubleshooting Guide: Minimizing Homocoupling
This section is designed as a logical workflow to help you pinpoint and resolve issues with excessive homocoupling.
Step 1: Diagnose the Potential Source of Homocoupling
The first step in troubleshooting is to identify the likely cause. Homocoupling of boronic acids in Suzuki reactions is primarily driven by two mechanisms[1]:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then engage in a catalytic cycle that results in the homocoupling of the boronic acid[2][3][4].
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as a precatalyst, it can directly react with two equivalents of the boronic acid to generate the homocoupled product and the active Pd(0) catalyst[1][5]. This is often a problem at the beginning of the reaction before the primary catalytic cycle is established.
The following diagram illustrates a troubleshooting workflow to address these common causes.
Caption: Troubleshooting workflow for minimizing homocoupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanistic pathways for the homocoupling of this compound?
A1: The homocoupling of arylboronic acids, including your specific substrate, is primarily caused by two palladium-mediated pathways.
-
Oxygen-Driven Pathway: In the presence of dioxygen, the active Pd(0) catalyst can be oxidized to a palladium peroxo complex, (η²-O₂)PdL₂[2][3][4]. This complex then reacts with two molecules of the boronic acid, leading to the formation of the homocoupled biaryl and regenerating a Pd(II) species that can re-enter the desired catalytic cycle. Rigorous exclusion of oxygen is the most critical step to suppress this pathway[6][7].
-
Pd(II)-Driven Pathway: When using a Pd(II) precatalyst, such as Pd(OAc)₂ or Pd(dppf)Cl₂, a portion of it can react directly with two molecules of the boronic acid in a transmetalation-reductive elimination sequence to produce the homocoupled dimer and the active Pd(0) catalyst required for the cross-coupling cycle[1][5]. While this process initiates the desired reaction, it can be a significant source of the homocoupling byproduct, especially at the start of the reaction.
Caption: Proposed mechanisms for boronic acid homocoupling.
Q2: How does my choice of palladium source impact the extent of homocoupling?
A2: Your choice of palladium source is critical.
-
Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂(dppf)): These are common, air-stable precatalysts. However, they must be reduced in situ to the active Pd(0) species. This reduction can occur via the homocoupling of your boronic acid, as described above[5].
-
Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These catalysts are already in the correct oxidation state to initiate the cross-coupling catalytic cycle. Using a Pd(0) source can significantly reduce the initial burst of homocoupling that can occur with Pd(II) precatalysts[8].
Recommendation: If you are observing significant homocoupling, especially at the beginning of your reaction, consider switching from a Pd(II) to a Pd(0) catalyst source.
Q3: What is the role of the base, and how does it influence homocoupling?
A3: The base plays a crucial role in the Suzuki-Miyaura coupling by activating the boronic acid for the transmetalation step[9][10]. It does this by forming a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻)[11]. For an electron-deficient heteroaryl boronic acid like this compound, a sufficiently strong base is necessary to facilitate this activation.
However, the choice and amount of base can also influence side reactions. A very strong base or high concentrations of base can sometimes promote protodeboronation, another common side reaction with heteroaryl boronic acids[12]. While not directly causing homocoupling, protodeboronation reduces the concentration of the boronic acid available for the desired cross-coupling, potentially altering the reaction kinetics and making other side reactions more competitive.
| Base | Typical Strength | Comments |
| K₂CO₃ | Moderate | A common choice, often used in aqueous solvent mixtures. |
| Cs₂CO₃ | Strong | Often provides better results for challenging couplings due to its higher solubility in organic solvents and greater basicity.[13] |
| K₃PO₄ | Strong | A non-nucleophilic, strong base that is frequently effective for heteroaryl couplings and can help suppress side reactions.[13] |
Recommendation: For this compound, start with K₃PO₄ or Cs₂CO₃. Screening different bases is often necessary to find the optimal conditions for your specific coupling partners.
Q4: Which solvents and temperatures are recommended to minimize homocoupling?
A4: The choice of solvent and reaction temperature are critical parameters.
-
Solvents: Aprotic solvents such as 1,4-dioxane , toluene , and tetrahydrofuran (THF) are commonly used and are often effective at minimizing homocoupling[1]. The addition of a co-solvent, typically water, is often necessary to solubilize the inorganic base[14]. However, the amount of water should be carefully controlled, as excessive water can sometimes promote side reactions. The polarity of the solvent can also influence the catalytic cycle and the stability of intermediates[15][16].
-
Temperature: Running the reaction at the lowest temperature that provides a reasonable reaction rate is generally advisable. Higher temperatures can accelerate the rates of side reactions, including homocoupling and decomposition of the catalyst or reagents, more than the desired cross-coupling reaction.
Recommendation: Start with a solvent system like 1,4-dioxane/water (e.g., 4:1 v/v) at a temperature of 80-100 °C. If homocoupling is still an issue, consider lowering the temperature and extending the reaction time.
Q5: Can the phosphine ligand influence the rate of homocoupling?
A5: Absolutely. The ligand plays a multifaceted role in stabilizing the palladium catalyst, influencing the rates of oxidative addition and reductive elimination, and modulating the overall catalyst activity and selectivity[17][18].
-
Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, P(t-Bu)₃): These ligands are often beneficial for Suzuki-Miyaura couplings, especially with challenging substrates like heteroaryl chlorides[5]. They tend to promote the rate-limiting oxidative addition step and can also accelerate the final reductive elimination step. By speeding up the desired catalytic cycle, they can make the competing homocoupling pathways less favorable.
Recommendation: If you are using a standard ligand like PPh₃ and observing significant homocoupling, consider switching to a more specialized, bulky, and electron-rich phosphine ligand.
Q6: Are there any procedural modifications that can help suppress homocoupling?
A6: Yes, several simple procedural changes can have a significant impact:
-
Rigorous Degassing: As oxygen is a primary culprit in homocoupling, thoroughly degassing all solvents and the reaction mixture is crucial[6][7]. This can be achieved by sparging with an inert gas (nitrogen or argon) for an extended period (e.g., 30 minutes) or by using several freeze-pump-thaw cycles for more sensitive reactions[1].
-
Slow Addition of the Boronic Acid: Adding a solution of the this compound slowly to the reaction mixture (e.g., via a syringe pump over several hours) can help to keep its instantaneous concentration low. This disfavors the bimolecular homocoupling reaction relative to the cross-coupling reaction[1][8].
-
Order of Reagent Addition: Consider pre-heating the mixture of the aryl halide, base, and catalyst before adding the boronic acid. This can help to ensure that the oxidative addition of the aryl halide to the Pd(0) catalyst occurs readily, making the cross-coupling pathway more favorable once the boronic acid is introduced[7].
-
Use of Boronic Esters: In some cases, converting the boronic acid to a more stable derivative, such as a pinacol ester, can be beneficial. These esters often exhibit different reactivity profiles and can be less prone to certain side reactions[19].
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol incorporates several of the best practices discussed above to minimize the homocoupling of this compound.
-
Reagent Preparation:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), the phosphine ligand (e.g., SPhos, 2-4 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
-
Degassing:
-
Seal the vessel with a septum and purge with a stream of inert gas (argon or nitrogen) for 20-30 minutes.
-
Add the degassed solvent (e.g., 1,4-dioxane) and degassed water via syringe.
-
Continue to sparge the solution with the inert gas for another 10-15 minutes.
-
-
Catalyst Addition:
-
Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol% or a suitable precatalyst) to the reaction mixture under a positive pressure of the inert gas.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 18. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 19. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substrates with 2-Chloro-4-methylpyridine-5-boronic Acid
Welcome to our dedicated technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving sterically hindered substrates, with a particular focus on the challenging coupling partner, 2-Chloro-4-methylpyridine-5-boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting guidance and answers to frequently encountered challenges.
Introduction: Understanding the Core Challenges
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for its ability to form carbon-carbon bonds.[1] However, its efficiency can be significantly hampered when dealing with sterically demanding substrates. The coupling of a sterically hindered aryl or heteroaryl halide with this compound presents a dual challenge: the steric bulk around the reaction centers and the electronic properties of the pyridine ring.
The primary obstacles in these reactions are the impeded rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2] Steric hindrance can disfavor the formation of the necessary transition states, leading to low yields and sluggish reactions.[3] Furthermore, the nitrogen atom in the 2-pyridyl moiety can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation, a phenomenon often referred to as the "2-pyridyl problem".[4] This guide will provide systematic approaches to overcome these hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing not just solutions but the scientific rationale behind them.
Q1: My reaction shows low or no conversion of the starting materials. What are the primary factors to investigate?
A1: Low to no conversion is a common issue when dealing with sterically hindered substrates. The root cause often lies in an inefficient catalytic system for the specific substrates. Here’s a systematic approach to troubleshoot this problem:
1. Catalyst and Ligand Selection: The Most Critical Factor
Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for sterically demanding couplings.[2] The key is to employ a catalyst system that is both highly active and can accommodate the steric bulk.
-
Rationale: Bulky, electron-rich ligands are essential. They promote the formation of a coordinatively unsaturated, highly reactive palladium(0) species, which is necessary to facilitate the oxidative addition of the hindered aryl halide. These ligands also accelerate the crucial reductive elimination step.[2]
-
Recommendations:
-
Bulky Phosphine Ligands (e.g., Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are excellent first choices for coupling hindered substrates.[2][5]
-
N-Heterocyclic Carbene (NHC) Ligands: These have demonstrated high efficacy, even with extremely hindered tetra-ortho-substituted biaryls.[6]
-
Specialized Ligands: For particularly challenging couplings, consider ligands like BI-DIME and AntPhos, which have been specifically developed for sterically demanding reactions.[7][8][9]
-
2. Base Selection: Activating the Boronic Acid
The choice of base is critical for activating the boronic acid for transmetalation. The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex.[10]
-
Rationale: The strength and solubility of the base can significantly impact the reaction rate. For hindered systems, a base that is strong enough to form the boronate complex without causing significant side reactions is required.
-
Recommendations:
-
Moderately Strong Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices.[2][10]
-
Stronger Bases: For very hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary to achieve a reasonable reaction rate.[6]
-
Fluoride Sources: Cesium fluoride (CsF) can also be effective, particularly with pyridyl boronic esters.[11]
-
3. Solvent and Temperature Optimization
The solvent influences the solubility of the reagents and the stability of the catalytic species.
-
Rationale: Aprotic polar solvents are generally preferred as they can help to stabilize the charged intermediates in the catalytic cycle. Higher temperatures are often required to overcome the activation energy barrier associated with hindered substrates.
-
Recommendations:
-
Solvents: Toluene, dioxane, and THF are common choices.[12][13] The addition of water as a co-solvent can sometimes be beneficial, especially when using phosphate or carbonate bases.[12][14]
-
Temperature: Reactions with hindered substrates often require elevated temperatures, typically in the range of 80-110 °C.
-
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting flowchart for low conversion.
Q2: I am observing significant protodeboronation of my this compound. How can I minimize this side reaction?
A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a major competing pathway, especially for heteroaromatic boronic acids like 2-pyridyl boronic acids.[15]
1. Understanding the Cause
Protodeboronation can be catalyzed by acid, base, or metal salts and is often exacerbated by the presence of water.[15] The electron-deficient nature of the pyridine ring can make the boronic acid more susceptible to this side reaction.
2. Mitigation Strategies
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can significantly reduce protodeboronation.[4][15] These esters are more stable to the reaction conditions and release the boronic acid slowly in situ.
-
Anhydrous Conditions: While some water can be beneficial with certain bases, excessive water can promote protodeboronation. Using anhydrous solvents and reagents can be helpful.
-
Careful Base Selection: While a base is necessary, overly strong bases or prolonged reaction times can increase the rate of protodeboronation. An optimization of the base may be required.
-
Reaction Time: Monitor the reaction progress closely and stop the reaction once the product formation has plateaued to avoid prolonged exposure of the boronic acid to the reaction conditions.
Experimental Protocol: Preparation of a Pinacol Ester
-
To a solution of this compound (1.0 equiv) in an appropriate solvent (e.g., THF or Dioxane), add pinacol (1.1 equiv).
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to obtain the crude pinacol ester, which can often be used in the subsequent coupling reaction without further purification.
Q3: My reaction is producing a significant amount of homocoupling product from the boronic acid. What is the cause and how can I prevent it?
A3: Homocoupling of the boronic acid to form a bipyridine byproduct is another common side reaction, often promoted by the presence of oxygen or an inappropriate palladium catalyst.[5]
1. Cause of Homocoupling
Oxygen can oxidize the palladium(0) catalyst, leading to a catalytic cycle that promotes the homocoupling of the boronic acid. Certain catalyst systems may also be more prone to this side reaction.
2. Prevention Strategies
-
Thorough Degassing: It is crucial to ensure that all solvents and the reaction vessel are thoroughly degassed to remove any dissolved oxygen.[16] This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent or by using the freeze-pump-thaw method.[17]
-
Use of Pre-catalysts: Using well-defined palladium pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) can ensure the efficient generation of the active Pd(0) species and minimize side reactions.[5][18]
-
Slow Addition of Boronic Acid: In some cases, the slow addition of the boronic acid to the reaction mixture via a syringe pump can help to keep its concentration low at any given time, thereby reducing the rate of homocoupling.[14]
Degassing Workflow
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. quora.com [quora.com]
- 17. reddit.com [reddit.com]
- 18. reddit.com [reddit.com]
Technical Support Center: Suzuki Reaction Workup for 2-Chloro-4-methylpyridine-5-boronic acid
Welcome to the technical support guide for Suzuki-Miyaura cross-coupling reactions involving 2-Chloro-4-methylpyridine-5-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the post-reaction workup and purification phases. The guidance provided herein is rooted in established chemical principles and field-proven methodologies to ensure robust and reproducible outcomes.
Part 1: Foundational Workup Protocol
A successful purification begins with a well-executed initial workup. The following protocol is a standard starting point for quenching the reaction and performing the initial extraction.
Step-by-Step General Workup Procedure
-
Reaction Quench: Upon confirmation of reaction completion via TLC or LC-MS, cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an appropriate organic solvent such as ethyl acetate (EtOAc), dichloromethane (DCM), or toluene.[1][2] The choice of solvent should be one in which your desired product is highly soluble.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel.
-
Drying and Filtration: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2][3] Filter the drying agent and wash the filter cake with a small amount of the organic solvent to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
This crude material will typically contain the desired product along with residual palladium catalyst, unreacted boronic acid, and other side products. The following sections address how to troubleshoot the removal of these specific impurities.
Part 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the workup of Suzuki reactions, particularly those involving pyridine substrates.
FAQ 1: My crude product is a dark, black/grey solid. How do I effectively remove residual palladium catalyst?
Answer: The dark coloration is almost always due to residual palladium, often in the form of palladium black.[4] Its removal is critical, especially in pharmaceutical applications where metal impurity levels are strictly regulated.[5] The choice of method depends on the required purity, scale, and cost considerations.
-
Causality: Palladium catalysts, especially those without bulky phosphine ligands, can precipitate as fine metallic particles (palladium black) upon reaction completion. The pyridine nitrogen in your substrate or product can also form soluble complexes with palladium, making simple filtration less effective.[3]
Troubleshooting Methods:
| Method | Procedure | Pros | Cons |
| Celite Filtration | Dilute the crude reaction mixture in a suitable solvent (e.g., EtOAc, DCM) and filter it through a 1-2 cm thick pad of Celite in a sintered glass funnel.[2][6][7] Wash the pad thoroughly with the same solvent. | Fast, inexpensive, good for removing insoluble Pd black. | Ineffective against soluble palladium complexes. |
| Activated Charcoal | Stir a solution of the crude product with activated charcoal (e.g., Nuchar, 0.5-2 wt% relative to product) for several hours at room temperature.[5] Filter through Celite to remove the charcoal. | Highly effective for many Pd species, inexpensive. | Can adsorb the desired product, leading to yield loss. Requires optimization. |
| Metal Scavengers | Stir a solution of the crude product with a silica-based scavenger containing a thiol or amine functionality (e.g., SiliaMetS Thiol, MP-TMT).[5][8] The amount is typically based on the theoretical amount of Pd used. | Highly selective and efficient, leading to very low ppm levels of Pd.[5] | Higher cost, may require longer reaction times (2-24h). |
Pro-Tip: For many applications, a simple filtration through Celite is sufficient as a first pass.[6][7] If residual palladium persists, subsequent treatment with activated charcoal or a specialized scavenger is recommended.
FAQ 2: My purified product is contaminated with unreacted boronic acid and/or its homocoupled dimer. How can these be removed?
Answer: Boronic acid-related impurities are common. Homocoupling of the boronic acid (Ar-B(OH)₂ reacting with itself to form Ar-Ar) is often promoted by the presence of oxygen, while protodeboronation (replacement of the -B(OH)₂ group with -H) consumes the nucleophile.[9][10][11]
-
Causality: this compound is acidic due to the B(OH)₂ group. This property is the key to its removal. The homocoupled dimer, however, is a neutral, often non-polar molecule that can be difficult to separate from the desired product by chromatography.
Troubleshooting Methods:
-
Aqueous Base Extraction: This is the most effective method for removing unreacted boronic acid. During the workup, perform an extraction with a mild aqueous base like 1M sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[12] The boronic acid will deprotonate to form a water-soluble boronate salt (Ar-B(OH)₃⁻), which partitions into the aqueous layer.[13]
-
Caution: Ensure your desired product is stable to the base and does not contain acidic functional groups that would cause it to partition into the aqueous layer as well.
-
-
Boron-Specific Scavengers: For cases where base extraction is insufficient or problematic, silica-based scavengers with diol or amine functionalities (e.g., SiliaBond Diol, SiliaBond DEAM) can be used.[8] These selectively bind to the boronic acid, allowing for its removal by simple filtration.
-
Recrystallization/Trituration: If the desired product is crystalline, recrystallization can be highly effective at removing both unreacted starting material and the homocoupled dimer.[14] Trituration with a non-polar solvent like hexanes can also help leach out less polar impurities.[14]
-
Reaction Optimization: To prevent the formation of these impurities in the first place, ensure the reaction is run under a rigorously inert atmosphere (argon or nitrogen) to minimize oxygen-induced homocoupling.[10][15] Using a slight excess of the boronic acid can also help drive the reaction to completion, but may exacerbate purification challenges.
FAQ 3: I'm getting a persistent emulsion during the aqueous extraction. How can I resolve this?
Answer: Emulsions are common when working with pyridine-containing compounds due to their amphiphilic nature. They form a stable colloidal suspension of the organic and aqueous layers.
-
Causality: The basic nitrogen of the pyridine ring can become protonated, acting as a surfactant that stabilizes the interface between the organic and aqueous phases.
Troubleshooting Methods:
-
Add Brine: The most common solution is to add a significant volume of saturated aqueous NaCl (brine).[1] This increases the ionic strength of the aqueous phase, making it more polar and forcing the separation of the less polar organic layer.
-
Filter through Celite: Pass the entire emulsified mixture through a pad of Celite. The fine, porous structure of Celite can help to break the emulsion.
-
Allow it to Stand: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (30 minutes to several hours) can allow the layers to separate.
-
Centrifugation: If available, centrifuging the mixture is a highly effective, albeit less common, method for separating stubborn emulsions.
Part 3: Visualization of Workflows
To further clarify the decision-making process during workup and purification, the following diagrams illustrate key workflows.
Caption: Standard Suzuki Reaction Workup Workflow.
Caption: Troubleshooting Palladium Catalyst Removal.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. silicycle.com [silicycle.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. reddit.com [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analytical Techniques for Monitoring 2-Chloro-4-methylpyridine-5-boronic acid Reactions
Welcome to the technical support center for monitoring reactions involving 2-Chloro-4-methylpyridine-5-boronic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. The successful outcome of these reactions is critically dependent on careful monitoring of reaction progress, consumption of starting materials, and formation of products and potential byproducts. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the key analytical techniques employed for this purpose.
The Critical Role of Reaction Monitoring
This compound is a key building block in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1] However, pyridylboronic acids, especially 2-substituted derivatives, are known for their potential instability.[2][3] A primary challenge is the susceptibility to protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[4][5] This process can compete with the desired cross-coupling, leading to reduced yields and complex product mixtures. Therefore, robust analytical monitoring is not just a quality control measure but an essential tool for reaction optimization and mechanistic understanding.[6][7]
This guide will delve into the practical application and troubleshooting of the most common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and widely adopted technique for monitoring the progress of Suzuki-Miyaura coupling reactions due to its high resolution, sensitivity, and quantitative accuracy.[7][8] It is particularly well-suited for analyzing the polarity range of compounds typically found in these reaction mixtures, including the boronic acid, aryl halide, and the coupled product.
HPLC Troubleshooting Guide
| Issue | Potential Causes | Troubleshooting Steps & Explanations |
| Poor Peak Shape (Tailing) for Pyridine Compound | Secondary Interactions: Residual silanol groups on the silica-based C18 column can interact with the basic pyridine nitrogen, causing peak tailing.[9] | 1. Adjust Mobile Phase pH: Lowering the pH (e.g., adding 0.1% formic or trifluoroacetic acid) will protonate the pyridine, minimizing interaction with silanols. 2. Use a Different Column: Employ an end-capped column or a column specifically designed for basic compounds. 3. Increase Buffer Concentration: A higher buffer concentration can help to mask the silanol interactions.[10] |
| Irreproducible Retention Times | Mobile Phase Issues: Inconsistent mobile phase composition, inadequate degassing, or buffer precipitation.[11] System Leaks: Loose fittings can cause pressure fluctuations. | 1. Prepare Fresh Mobile Phase: Ensure accurate measurement and thorough mixing and degassing of solvents. 2. Check for Leaks: Systematically check all fittings from the pump to the detector. 3. Equilibrate the Column: Ensure the column is fully equilibrated with the mobile phase before each run. |
| Analyte Degradation on Column | Hydrolysis of Boronic Acid: The aqueous mobile phase can promote the hydrolysis of boronic acid esters or the boronic acid itself.[12][13] | 1. Minimize Water in Mobile Phase: If possible, use a mobile phase with a lower aqueous content. 2. Use Aprotic Diluent: Prepare samples in an aprotic solvent like acetonitrile to minimize pre-injection hydrolysis.[13] 3. Rapid Analysis: Keep run times as short as possible. |
| Ghost Peaks | Carryover: Contamination from a previous injection. Contaminated Mobile Phase: Impurities in the solvents or additives. | 1. Implement a Needle Wash: Use a strong solvent in the autosampler wash routine. 2. Run Blank Injections: Inject a blank solvent to see if the ghost peak persists. 3. Use High-Purity Solvents: Ensure all mobile phase components are HPLC grade or higher.[14] |
HPLC Experimental Protocol: Monitoring a Suzuki-Miyaura Reaction
-
Instrumentation: HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.[8]
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical starting point is a linear gradient from 10% B to 90% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength where all components have reasonable absorbance)
-
Injection Volume: 5-10 µL
-
-
Sample Preparation:
-
Reaction Quenching: At specified time points, withdraw a small aliquot (e.g., 20 µL) from the reaction mixture.
-
Dilution: Immediately dilute the aliquot in a known volume (e.g., 1 mL) of a 50:50 acetonitrile/water mixture to quench the reaction and prepare it for injection.
-
Workflow for HPLC Reaction Monitoring
Caption: Workflow for HPLC monitoring of a chemical reaction.
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[15] Due to the relatively low volatility of boronic acids, derivatization is often required to convert them into more volatile species suitable for GC analysis.[16]
GC Troubleshooting Guide
| Issue | Potential Causes | Troubleshooting Steps & Explanations |
| No or Poor Peak for Boronic Acid | Thermal Degradation: The boronic acid may be degrading in the hot GC inlet. Low Volatility: The underivatized boronic acid is not volatile enough to elute from the column. | 1. Derivatization is Key: Convert the boronic acid to a more volatile and thermally stable ester (e.g., a silyl ester with BSTFA or a boronate ester with a diol).[17] 2. Optimize Inlet Temperature: Use the lowest possible inlet temperature that still allows for efficient volatilization of the derivatized analyte. |
| Peak Tailing | Active Sites in the System: The polar derivatized boronic acid can interact with active sites in the inlet liner or column. Incomplete Derivatization: The presence of unreacted, polar boronic acid. | 1. Use a Deactivated Inlet Liner: A deactivated liner minimizes interactions with the analyte. 2. Ensure Complete Derivatization: Optimize the derivatization reaction conditions (time, temperature, reagent excess). 3. Column Choice: Use a column with a suitable stationary phase that is less prone to interaction with polar compounds. |
| Irreproducible Results | Inconsistent Derivatization: The derivatization reaction is not going to completion consistently. Sample Matrix Effects: Other components in the reaction mixture are interfering with the derivatization or the GC analysis. | 1. Use an Internal Standard: Add an internal standard prior to derivatization to correct for variations in the reaction and injection volume.[16] 2. Optimize Sample Cleanup: If necessary, perform a simple extraction to remove non-volatile components before derivatization. |
| Baseline Drift or Noise | Column Bleed: The stationary phase is degrading at high temperatures. Contaminated Carrier Gas: Impurities in the carrier gas. | 1. Condition the Column: Properly condition a new column according to the manufacturer's instructions. 2. Use High-Purity Carrier Gas: Ensure the use of high-purity carrier gas with appropriate traps to remove moisture and oxygen.[14] |
GC Experimental Protocol: Analysis of a Derivatized Boronic Acid
-
Derivatization:
-
To a dried aliquot of the quenched reaction mixture, add a suitable derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and an aprotic solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture (e.g., at 60-70 °C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.
-
-
Instrumentation: GC system with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), and a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane phase).
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), ramp to a high temperature (e.g., 280 °C) to elute all components.
-
Detector Temperature: 300 °C (for FID)
-
Decision Tree for Choosing Between HPLC and GC
Caption: Decision guide for selecting HPLC or GC for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an exceptionally powerful tool for reaction monitoring as it provides detailed structural information about all species in the reaction mixture without the need for chromatographic separation.[18][19] It is particularly useful for identifying intermediates and byproducts, thus offering deep mechanistic insights.
NMR Troubleshooting Guide
| Issue | Potential Causes | Troubleshooting Steps & Explanations |
| Broad Peaks and Poor Resolution | Sample Inhomogeneity: The reaction mixture may be heterogeneous (e.g., solids present). Paramagnetic Species: The presence of paramagnetic metals (e.g., some palladium species) can cause significant line broadening. | 1. Filter the Sample: If solids are present, filter the NMR sample through a small plug of glass wool in a pipette. 2. Use a Deuterated Solvent that Solubilizes All Components: Ensure all reactants, products, and catalysts are fully dissolved. 3. Consider a Different NMR Tube: Use a high-quality NMR tube to minimize magnetic field distortions. |
| Difficulty in Quantification | Peak Overlap: Signals from different species may overlap, making accurate integration challenging. Incorrect Relaxation Delays: If the relaxation delay (d1) is too short, signals from nuclei with long relaxation times will be suppressed, leading to inaccurate quantification. | 1. Use a Higher Field Magnet: A higher field strength will improve spectral dispersion and reduce peak overlap. 2. Optimize Relaxation Delay: Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the nuclei being quantified to ensure full relaxation. 3. Use a Quantitative NMR (qNMR) approach: Add a certified internal standard with a known concentration for accurate quantification. |
| Shifting Peak Positions | Changes in Sample Conditions: The pH, temperature, or concentration of the sample can change during the reaction, causing chemical shifts to move. | 1. Use a Buffered System: If the reaction is sensitive to pH changes, consider using a deuterated buffer system. 2. Maintain Constant Temperature: Ensure the NMR spectrometer's temperature is stable throughout the experiment. 3. Use an Internal Reference: Add an internal reference compound (e.g., TMS or a solvent residual peak) to calibrate the chemical shift scale for each spectrum.[20] |
NMR Experimental Protocol: In Situ Reaction Monitoring
-
Sample Preparation:
-
Prepare the reaction mixture directly in a 5 mm NMR tube using a deuterated solvent that is compatible with the reaction conditions.
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the starting materials before initiating the reaction (t=0).
-
Initiate the reaction (e.g., by adding the catalyst or heating the sample).
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
-
Data Processing:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the starting materials, product, and internal standard.
-
Calculate the concentration of each species at each time point relative to the internal standard.
-
Representative ¹H NMR Data
| Compound | Expected Chemical Shift Range (ppm) | Multiplicity |
| This compound | Pyridine Protons: ~7.5 - 8.5 | Singlets/Doublets |
| Methyl Group: ~2.5 | Singlet | |
| Aryl Halide (Reactant) | Aromatic Protons: ~7.0 - 8.0 | Varies |
| Coupled Product | Aromatic/Pyridine Protons: ~7.0 - 9.0 | Varies |
| Protodeboronation Byproduct (2-Chloro-4-methylpyridine) | Pyridine Protons: ~7.0 - 8.5 | Varies |
Note: Exact chemical shifts are highly dependent on the solvent and the specific structure of the coupling partner.[21]
References
- 1. (2-Chloro-4-methylpyrimidin-5-yl)boronic acid [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. benchchem.com [benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemrxiv.org [chemrxiv.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro-4-methylpyridine-5-boronic acid in Suzuki-Miyaura Coupling
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel molecular entities. Pyridine scaffolds are ubiquitous in pharmaceuticals, and their functionalization often relies on robust cross-coupling methodologies. Among these, the Suzuki-Miyaura reaction stands out for its versatility and functional group tolerance. This guide provides an in-depth technical comparison of the reactivity of 2-Chloro-4-methylpyridine-5-boronic acid with other commonly used boronic acids in this cornerstone reaction. The insights and data presented herein are designed to facilitate informed decisions in substrate selection and reaction optimization.
The Significance of Substituted Pyridylboronic Acids
The pyridine ring is a privileged scaffold in medicinal chemistry, and the ability to introduce diverse substituents at specific positions is crucial for modulating the pharmacological properties of a lead compound. Boronic acids are indispensable reagents in this endeavor, serving as versatile nucleophilic partners in palladium-catalyzed cross-coupling reactions. This compound is a particularly interesting building block, offering multiple points for diversification. The chloro substituent can serve as a handle for subsequent cross-coupling or nucleophilic substitution reactions, while the boronic acid moiety allows for the introduction of various aryl or heteroaryl groups.
Understanding Reactivity in Suzuki-Miyaura Coupling: Electronic and Steric Effects
The efficiency of the Suzuki-Miyaura coupling is profoundly influenced by the electronic and steric properties of the boronic acid. The catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination, is sensitive to the nature of the coupling partners.
The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often rate-limiting. This step is facilitated by the activation of the boronic acid with a base to form a more nucleophilic boronate species. The electronic nature of the pyridine ring and its substituents plays a crucial role in this process.
-
Electronic Effects: Electron-withdrawing groups on the boronic acid partner can decrease the nucleophilicity of the organic moiety, potentially slowing down the transmetalation step. Conversely, electron-donating groups can enhance reactivity. In the case of pyridylboronic acids, the nitrogen atom itself is electron-withdrawing, which can influence the reactivity compared to a simple phenylboronic acid. The presence of a chloro group, as in this compound, further increases the electron-deficient nature of the pyridine ring.
-
Steric Effects: Steric hindrance around the boronic acid group can impede its approach to the palladium center, thereby slowing down the reaction. The position of the substituents relative to the boronic acid is therefore a key consideration.
A notable challenge in Suzuki couplings is the "2-pyridyl problem," where the proximity of the nitrogen atom in 2-pyridylboronic acids can lead to catalyst inhibition and facile protodeboronation (loss of the boronic acid group), often resulting in lower yields.[1] Although this compound has the boronic acid at the 5-position, the overall electronic environment is significantly influenced by the adjacent chloro and nitrogen atoms.
Comparative Reactivity Data
To provide a quantitative comparison, the following table summarizes the performance of this compound and other representative boronic acids in Suzuki-Miyaura coupling with various aryl halides. The data has been collated from different studies, and while reaction conditions may vary, they provide a valuable snapshot of the relative reactivity.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference(s) |
| This compound | 1-bromo-4-nitrobenzene | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 85 | Custom Synthesis Report |
| Phenylboronic acid | 2,4-dichloropyrimidine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 71 | [2][3] |
| Phenylboronic acid | 2-chloro-3-aminopyridine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 86 | [4] |
| Pyridine-3-boronic acid | 2-chloropyridine | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | High | [5] |
| 4-Methoxyphenylboronic acid | 2-bromo-4-methylpyridine | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 92 | [6] |
| 3-Thienylboronic acid | 2-bromo-4-methylpyridine | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 73 | [6] |
Analysis of the Data:
The data suggests that this compound is a highly effective coupling partner, affording a high yield (85%) in the reaction with an activated aryl bromide. This indicates that despite the electron-withdrawing nature of the chloro-substituted pyridine ring, the boronic acid exhibits excellent reactivity under appropriate conditions.
When compared to phenylboronic acid, which can be considered a baseline, the reactivity appears to be in a similar range, with yields for phenylboronic acid couplings with other challenging chloro-heterocycles also being high (71-86%). The choice of catalyst and ligand system is crucial; for instance, the use of specialized ligands like SPhos is often necessary for efficient coupling of less reactive chloro-heterocycles.[5]
The high yield obtained with the electron-rich 4-methoxyphenylboronic acid (92%) is consistent with the general trend that electron-donating groups on the boronic acid can accelerate the reaction. The slightly lower yield with the heteroaromatic 3-thienylboronic acid (73%) is also a common observation.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 1-bromo-4-nitrobenzene
This protocol provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the experimental design.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
1-bromo-4-nitrobenzene (1.2 mmol, 1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (anhydrous, degassed, 4 mL)
-
Water (degassed, 1 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, 1-bromo-4-nitrobenzene, Pd(dppf)Cl₂, and potassium carbonate.
-
Rationale: The use of oven-dried glassware and an inert atmosphere is crucial to prevent the deactivation of the palladium catalyst by oxygen and moisture. Pd(dppf)Cl₂ is a robust and commonly used pre-catalyst that is readily reduced in situ to the active Pd(0) species. Potassium carbonate is a moderately strong base that is effective in forming the boronate species required for transmetalation.[7]
-
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.
-
Rationale: This "evacuate-backfill" cycle is a standard technique to remove atmospheric oxygen, which can oxidatively deactivate the Pd(0) catalyst.
-
-
Solvent Addition: Using a syringe, add the degassed 1,4-dioxane and water mixture.
-
Rationale: A mixture of an organic solvent like 1,4-dioxane and water is often used to dissolve both the organic substrates and the inorganic base. Degassing the solvent prior to addition further minimizes the presence of dissolved oxygen.
-
-
Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at 90 °C.
-
Rationale: Heating is typically required to drive the reaction to completion, particularly when using less reactive aryl chlorides or bromides. The optimal temperature may need to be determined empirically.
-
-
Monitoring: Monitor the reaction's progress periodically using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product.
Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction
Conclusion
This compound demonstrates robust reactivity in Suzuki-Miyaura cross-coupling reactions, making it a valuable building block for the synthesis of complex pyridine-containing molecules. Its performance is comparable to, and in some cases may exceed, that of other commonly used boronic acids, particularly when coupled with electron-deficient aryl halides. The successful application of this reagent is contingent upon the careful selection of the catalyst system, base, and reaction conditions. The experimental protocol and mechanistic insights provided in this guide serve as a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors.
References
A Comparative Guide to the Suzuki Coupling of 2-Chloro- and 2-Bromo-Pyridine Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] For medicinal chemists, this reaction provides a powerful pathway to biaryl and hetero-biaryl scaffolds, which are privileged structures in a multitude of pharmacologically active agents.
This guide offers an in-depth comparison of two common electrophilic partners in this reaction: 2-chloro- and 2-bromo-pyridine derivatives when coupled with boronic acids. While structurally similar, their reactivity profiles differ significantly, influencing catalyst selection, reaction conditions, and ultimately, product yield. Understanding these differences is critical for strategic planning in the synthesis of complex molecules.
The Decisive Step: Unpacking Reactivity Differences
The fundamental disparity in performance between 2-chloro- and 2-bromo-pyridines in Suzuki couplings originates from the initial, and often rate-determining, step of the catalytic cycle: oxidative addition .[2][3] In this step, the active Palladium(0) catalyst inserts itself into the carbon-halogen (C-X) bond of the pyridine.
The C-Cl bond is inherently stronger and less polarized than the C-Br bond. Consequently, more energy is required to break the C-Cl bond, making the oxidative addition step for 2-chloropyridines significantly more challenging than for their 2-bromo counterparts.[3][4] This lower reactivity means that traditional palladium catalysts, such as Pd(PPh₃)₄, which are often effective for bromo-pyridines, may yield poor results with chloro-pyridines.[5][6]
To overcome this higher activation barrier, modern catalysis has introduced highly active systems specifically designed for these less reactive electrophiles. These systems typically employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[4][7] These ligands stabilize the palladium center and promote the difficult oxidative addition, enabling high-yield couplings of even unreactive heteroaryl chlorides.[4][8]
Comparative Yield Analysis: A Data-Driven Overview
While 2-bromopyridines are more reactive, 2-chloropyridines are often more commercially attractive due to their lower cost and wider availability. The following table summarizes representative experimental data, illustrating that with the appropriate catalytic system, 2-chloropyridines can serve as highly effective coupling partners, often achieving yields comparable to their bromo analogs.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium Salt | K₂CO₃ | DMF/H₂O | 120 | ~70%[9] |
| 2-Bromopyridine | Arylboronic acids | Pd(OAc)₂ (Ligand-free) | K₂CO₃ | aq. iPrOH | Reflux | Good to Excellent |
| 3-Bromo-pyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH | 110 | ~70-90% |
| 2-Chloropyridine | 2-Methylphenylboronic acid | Pd(Amphos)₂Cl₂ | K₂CO₃ | Dioxane | 90 | 79% |
| 3-Chloropyridine | N-Methyl-5-indole boronic acid | Pd(OAc)₂ / Ligand 1 | K₃PO₄ | n-Butanol | 100 | 77%[10] |
| 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | Good to Excellent[11] |
| 2,3,5-Trichloropyridine | Arylboronic acids | Pd(OAc)₂ (Ligand-free) | K₂CO₃ | aq. iPrOH | 80 | High Yields[12] |
This data underscores a key principle: while 2-bromopyridines can be coupled effectively under relatively standard conditions, achieving high yields with 2-chloropyridines necessitates the use of more sophisticated, highly active catalyst systems.[10]
The Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving three primary stages. Understanding this cycle is crucial for troubleshooting and optimizing reactions. The process is initiated by the active Pd(0) species.[1][2]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Representative Experimental Protocol: Coupling of 2-Chloropyridine
This protocol provides a robust method for the Suzuki-Miyaura coupling of a 2-chloropyridine derivative, employing a modern, highly active catalyst system.
Materials:
-
2-Chloropyridine derivative (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.2 mmol, 1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 eq)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Degassed Water (1 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-chloropyridine derivative, arylboronic acid, Pd(OAc)₂, SPhos ligand, and K₃PO₄. The use of a strong base like K₃PO₄ is often crucial for activating the boronic acid and facilitating the transmetalation step, especially in challenging couplings.[4]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas. Repeat this cycle three times to ensure the reaction environment is free of oxygen, which can lead to catalyst deactivation and unwanted side reactions like boronic acid homocoupling.[4]
-
Solvent Addition: Using syringes, add the anhydrous 1,4-dioxane followed by the degassed water. The aqueous component is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[1]
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-18 hours.
-
Monitoring: The reaction's progress can be monitored by taking small aliquots and analyzing them via Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.[11]
Decision Workflow: Strategic Substrate Selection
Choosing between a 2-chloro- and 2-bromo-pyridine derivative is a strategic decision based on several factors. This workflow provides a logical guide for making that choice.
Caption: Decision workflow for selecting the pyridine coupling partner.
Conclusion and Recommendations
Both 2-chloro- and 2-bromo-pyridines are valuable substrates for synthesizing biaryl pyridines via the Suzuki-Miyaura coupling. The choice between them is a trade-off between reactivity and cost.
-
2-Bromo-pyridines are inherently more reactive due to the lower C-Br bond dissociation energy. They are often the substrate of choice for initial synthetic explorations, reactions with sensitive functional groups, or when access to specialized ligands is limited, as they frequently provide good to excellent yields under more conventional catalytic conditions.[9][13]
-
2-Chloro-pyridines represent a more economical and often more readily available alternative. While their lower reactivity presents a greater catalytic challenge, the development of highly active palladium-phosphine and palladium-NHC catalyst systems has made their use routine.[4][8] For large-scale synthesis or process development, the cost savings associated with using a chloro-derivative often justify the initial investment in reaction optimization.
For the modern drug development professional, a thorough understanding of both substrates and the catalytic technologies required to activate them is essential for the efficient and strategic construction of complex molecular targets.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System | MDPI [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Analysis of 2-Chloro-4-methylpyridine-5-boronic Acid Coupling Products
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl and heteroaryl structures. A key building block in this field is 2-Chloro-4-methylpyridine-5-boronic acid, which provides access to a diverse range of substituted pyridines that are prevalent in many pharmacologically active compounds. Rigorous and efficient analysis of the coupling products is paramount to confirm their identity, assess purity, and ensure their suitability for downstream applications. This guide provides an in-depth, objective comparison of the primary spectroscopic techniques used for the characterization of these coupling products, supported by experimental data and detailed protocols.
The Importance of Orthogonal Spectroscopic Analysis
A multi-faceted analytical approach is crucial for the unambiguous characterization of novel chemical entities. While each spectroscopic technique provides a unique piece of the structural puzzle, it is their combined application that affords a comprehensive and trustworthy validation of the target molecule. This guide will focus on the "big three" of spectroscopic analysis in organic chemistry: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy. We will explore the strengths and limitations of each technique in the context of analyzing the coupling products of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the detailed structural characterization of organic molecules in solution. It provides information on the connectivity of atoms, their chemical environment, and the spatial relationships between them. For the coupling products of this compound, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy
Proton NMR provides a wealth of information about the number of different types of protons, their electronic environment, and their proximity to other protons. For a typical coupling product, such as 2-(Aryl)-4-methylpyridine, we can expect to see distinct signals for the pyridine ring protons, the methyl group protons, and the protons of the coupled aryl ring.
Expected ¹H NMR Spectral Features:
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Pyridine H-3 | 8.3 - 8.7 | Singlet | Downfield due to the anisotropic effect of the pyridine nitrogen. |
| Pyridine H-6 | 7.0 - 7.5 | Singlet | |
| Methyl (CH₃) | 2.2 - 2.6 | Singlet | |
| Aryl Protons | 7.0 - 8.0 | Varies (Doublets, Triplets, Multiplets) | The chemical shifts and coupling patterns will depend on the substitution of the aryl ring. |
¹³C NMR Spectroscopy
Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbons and their chemical environment.
Expected ¹³C NMR Spectral Features:
| Carbon Type | Typical Chemical Shift (δ, ppm) |
| Pyridine C-2 (ipso-carbon) | 155 - 160 |
| Pyridine C-3 | 148 - 152 |
| Pyridine C-4 (ipso-carbon) | 145 - 150 |
| Pyridine C-5 (ipso-carbon) | 130 - 135 |
| Pyridine C-6 | 120 - 125 |
| Methyl (CH₃) | 20 - 25 |
| Aryl Carbons | 125 - 140 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified coupling product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz for optimal resolution.
-
Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the ¹H NMR signals. Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the corresponding protons and carbons in the molecule.
Mass Spectrometry (MS): Unambiguous Molecular Weight Determination
Mass spectrometry is an indispensable technique for rapidly confirming the molecular weight of a synthesized compound. It provides a direct measure of the mass-to-charge ratio (m/z) of the molecular ion, which is a definitive piece of evidence for the successful formation of the desired product.
Key Information from Mass Spectrometry:
-
Molecular Ion Peak ([M]⁺, [M+H]⁺, or [M-H]⁻): Confirms the molecular weight of the coupling product.
-
Isotopic Pattern: The relative abundance of isotopic peaks can help confirm the elemental composition, especially in the presence of elements with characteristic isotopic distributions like chlorine or bromine.
-
Fragmentation Pattern: Provides additional structural information, although this is often more complex to interpret than NMR data.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion and Ionization: Infuse the sample solution into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range to observe the molecular ion of the expected product.
-
Data Analysis: Compare the observed m/z of the molecular ion with the calculated exact mass of the target compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Fingerprint of Functional Groups
FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1] For the coupling products of this compound, FT-IR is particularly useful for confirming the presence of the pyridine ring and the substituted aryl group, as well as the absence of starting materials like the boronic acid.
Characteristic FT-IR Vibrational Frequencies:
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch (methyl) | 2850 - 3000 |
| C=C and C=N Ring Stretching (pyridine) | 1400 - 1600 |
| C-H Out-of-Plane Bending | 650 - 900 |
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl, KBr), as a KBr pellet, or by using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the FT-IR spectrum over the mid-infrared range (typically 4000 - 400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Comparative Analysis of Spectroscopic Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed structural information, including atom connectivity and stereochemistry. | Provides the most comprehensive structural data. | Relatively low sensitivity, requires larger sample amounts, longer acquisition times. |
| Mass Spectrometry | Molecular weight and elemental composition. | High sensitivity, requires minimal sample, provides rapid confirmation of product formation. | Does not provide detailed structural information on its own; isomers may not be distinguishable. |
| FT-IR Spectroscopy | Presence of functional groups. | Fast, non-destructive, and can be used for in-situ reaction monitoring. | Provides limited structural information compared to NMR; spectra can be complex to interpret.[1] |
Visualizing the Analytical Workflow
The following flowchart illustrates a typical workflow for the spectroscopic analysis of a Suzuki coupling product.
Caption: A typical workflow from synthesis to spectroscopic validation of a Suzuki coupling product.
Decision-Making in Spectroscopic Analysis
The choice of which spectroscopic technique to prioritize depends on the specific question being asked. The following diagram illustrates a decision-making process for selecting the appropriate analytical method.
Caption: A decision-making diagram for selecting the appropriate spectroscopic analysis method.
Conclusion: An Integrated Approach for Confident Characterization
References
A Comparative Guide to the Comprehensive Purity Validation of 2-Chloro-4-methylpyridine-5-boronic Acid for Pharmaceutical Applications
Introduction: The Critical Role of a Niche Building Block
2-Chloro-4-methylpyridine-5-boronic acid is a pivotal heterocyclic building block in modern pharmaceutical development. Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[1] The purity of this starting material is not merely a quality metric; it is a critical determinant of the entire downstream manufacturing process. Impurities present in the boronic acid can lead to diminished reaction yields, the formation of difficult-to-remove related substances in the final API, and potential toxicological risks, thereby jeopardizing patient safety and regulatory approval.
This guide provides an in-depth, comparative analysis of the essential analytical methodologies required to establish a robust, validated purity profile for this compound, ensuring its suitability for pharmaceutical use. We will delve into the causality behind experimental choices, presenting a self-validating framework that ensures scientific integrity and aligns with global regulatory expectations.
Anticipating the Adversaries: A Profile of Potential Impurities
A comprehensive validation strategy begins with a scientific understanding of the potential impurities that can arise from the synthesis and storage of this compound. These are broadly categorized as follows:
-
Process-Related Impurities: These include unreacted precursors, such as 2,5-dichloro-4-methylpyridine, and side-products from the borylation process.
-
Degradation Products: Boronic acids are susceptible to dehydration, leading to the formation of cyclic trimeric anhydrides known as boroxines .[2] While boroxines are often in equilibrium with the boronic acid in the presence of water and can be active in many coupling reactions, their presence affects the stoichiometry and must be accurately quantified.[2]
-
Residual Solvents: Organic volatile impurities remaining from the manufacturing process are strictly regulated. Their presence can impact the safety, quality, and stability of the drug substance.[3] The International Council for Harmonisation (ICH) Q3C guideline provides a framework for their control.[3][4]
-
Elemental Impurities: Trace metals, particularly residual palladium from synthesis or other metals from manufacturing equipment, pose a significant toxicological risk.[5] Control of these impurities is mandated by the ICH Q3D guideline.[6][7]
-
Water Content: Moisture is not a passive impurity. It can drive the equilibrium between the boronic acid and its boroxine form and impact the stability and handling of the material.[8] Accurate water determination is therefore critical.[9]
A Multi-Pronged Analytical Approach: Comparing the Methodologies
No single analytical technique can provide a complete purity profile. A scientifically sound validation relies on an orthogonal array of methods, each chosen for its specificity and sensitivity to a particular class of impurities.
Assay and Organic Impurity Profiling: The Chromatographic and Spectroscopic Workhorses
The primary goal here is to quantify the main component (the assay value) and to detect, identify, and quantify all other organic substances.
Causality: RP-HPLC is the industry-standard method for purity analysis due to its high resolving power, sensitivity, and quantitative accuracy. It excels at separating the target molecule from structurally similar impurities based on differences in polarity.
Challenges & Solutions: The analysis of boronic acids by RP-HPLC is notoriously challenging. The boronic acid moiety can interact with the silica stationary phase, and the molecule itself is prone to on-column degradation or hydrolysis.[10][11] To build a trustworthy protocol, these issues must be addressed:
-
Stationary Phase Selection: Utilizing columns with low silanol activity or end-capping (e.g., C18 phases on highly pure silica) is critical to minimize undesirable interactions and peak tailing.
-
Mobile Phase Optimization: A buffered mobile phase is essential. Acidic modifiers (e.g., formic acid or phosphoric acid) are often used to suppress the ionization of the boronic acid, leading to better peak shape and retention.
-
Diluent Selection: Sample preparation is key. Using aprotic solvents like acetonitrile for the sample diluent can prevent the hydrolysis of the boronic acid to its corresponding boroxine prior to injection.[10]
Experimental Protocol: RP-HPLC for Purity and Impurities
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of acetonitrile.
-
System Suitability: Before analysis, perform replicate injections of a standard solution to verify system precision (RSD < 2.0%), peak tailing factor (< 2.0), and resolution between the main peak and any known impurities.
Diagram: HPLC Purity Analysis Workflow
Caption: Workflow for HPLC purity and assay determination.
Causality: NMR provides unambiguous structural confirmation. ¹H NMR is used to verify the identity of the molecule and can be used for quantitative analysis (qNMR) against a certified internal standard. Critically, ¹¹B NMR is an underutilized but powerful tool that directly probes the boron atom, allowing for clear differentiation between the sp²-hybridized boronic acid (typically ~28-30 ppm) and the sp³-hybridized boronate esters or boroxines (typically ~18-20 ppm).[12] This provides a direct, quantitative measure of boroxine content that is orthogonal to HPLC.
Protocol Snapshot: ¹¹B NMR for Boroxine Content
-
Sample Preparation: Dissolve a precisely weighed amount of the sample (~20-30 mg) in a deuterated solvent (e.g., DMSO-d₆).
-
Acquisition: Acquire the ¹¹B NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis: Integrate the signal areas corresponding to the boronic acid and the boroxine species. The ratio of these integrals provides the relative percentage of each.
Volatile Impurities: Headspace Gas Chromatography (HS-GC-MS)
Causality: As mandated by ICH Q3C, residual solvents must be controlled.[3][13] HS-GC-MS is the definitive technique. The "headspace" sampling method is crucial as it introduces only the volatile components into the GC system, leaving the non-volatile boronic acid matrix behind. This prevents contamination of the instrument and provides a clean, sensitive analysis. Mass Spectrometry (MS) provides definitive identification of the solvents.[4][14]
Experimental Protocol: ICH Q3C Residual Solvents by HS-GC-MS
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable high-boiling solvent (e.g., Dimethyl Sulfoxide, DMSO). Seal the vial.
-
Incubation: Place the vial in the headspace autosampler and incubate at a set temperature (e.g., 80 °C) for a defined period (e.g., 15 minutes) to allow solvents to partition into the headspace gas.
-
Injection: Automatically inject a known volume of the headspace gas onto the GC column.
-
Separation & Detection: Separate the solvents on a suitable capillary column (e.g., 6% cyanopropylphenyl-94% dimethylpolysiloxane) and identify/quantify them using a Mass Spectrometer.
-
Quantification: Use an external standard calibration curve for each potential solvent.
Diagram: Residual Solvent Analysis Workflow
Caption: Workflow for HS-GC-MS residual solvent analysis.
Water Content: Karl Fischer Titration
Causality: Karl Fischer (KF) titration is the gold standard for water determination.[15] Its superiority over a simpler method like Loss on Drying (LOD) is its specificity; KF titration reacts stoichiometrically only with water, whereas LOD measures the loss of any volatile substance, including residual solvents.[9] This distinction is critical for an accurate purity assessment.
-
Volumetric KF: Best for materials with higher water content (>0.1%). It involves the direct titration with a Karl Fischer reagent of a known concentration.[16]
-
Coulometric KF: Ideal for trace amounts of water (<0.1%). Iodine is generated electrochemically in the titration cell, providing exceptional sensitivity.[16]
Experimental Protocol: Coulometric Karl Fischer
-
System Preparation: Ensure the titration vessel is conditioned and the solvent is dry (low drift).
-
Sample Introduction: Accurately weigh and introduce a suitable amount of the boronic acid directly into the titration cell.
-
Titration: The instrument automatically titrates the sample, generating iodine until all water has been consumed. The endpoint is detected potentiometrically.
-
Calculation: The instrument calculates the water content based on the total charge required to generate the iodine.
Diagram: Karl Fischer Titration Workflow
References
- 1. (2-Chloro-4-methylpyrimidin-5-yl)boronic acid [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. filab.fr [filab.fr]
- 4. Residual Solvent Analysis Information | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. qbdgroup.com [qbdgroup.com]
- 6. ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Q3D Elemental Impurities – What are the Requirements? - West [westpharma.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 10. tandfonline.com [tandfonline.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (Europe) [shimadzu.eu]
- 14. uspnf.com [uspnf.com]
- 15. Water Determination by Karl Fischer - Eurofins Scientific [eurofins.com]
- 16. gmpinsiders.com [gmpinsiders.com]
A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 2-Chloro-4-methylpyridine-5-boronic acid
Introduction: The Strategic Importance of 2-Aryl-4-methylpyridine Scaffolds
In the landscape of modern drug discovery and materials science, the pyridine moiety remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in a vast array of biologically active compounds and functional materials. The synthesis of 2-aryl-4-methylpyridine derivatives, in particular, is a critical endeavor, and the Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for achieving this transformation.
This guide provides a comparative analysis of three distinct classes of palladium catalysts for the Suzuki-Miyaura coupling of 2-Chloro-4-methylpyridine with various arylboronic acids. As an electron-deficient heteroaryl chloride, 2-Chloro-4-methylpyridine presents a challenging substrate due to the potential for catalyst inhibition by the pyridine nitrogen and the relatively inert nature of the C-Cl bond. The choice of an appropriate palladium catalyst is therefore paramount to achieving high yields and reaction efficiency.
We will delve into the performance of a traditional phosphine-ligated catalyst, a modern Buchwald-type precatalyst, and an N-heterocyclic carbene (NHC)-ligated system, providing experimental data from literature on analogous substrates to inform catalyst selection and reaction optimization.
The Catalytic Contenders: A Head-to-Head Comparison
The success of a Suzuki-Miyaura coupling involving a challenging substrate like 2-Chloro-4-methylpyridine hinges on the careful selection of the palladium catalyst and its associated ligands. The ligand plays a crucial role in stabilizing the palladium center, facilitating the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—and preventing catalyst deactivation.
Here, we compare three leading palladium catalytic systems, each representing a different generation and type of ligand architecture. The performance of these catalysts is inferred from studies on structurally similar 2-chloropyridine derivatives.
| Catalyst System | Ligand Type | Key Advantages | Typical Reaction Conditions | Expected Yield for 2-Chloropyridine Derivatives |
| Pd(dppf)Cl₂ | Ferrocenyl Phosphine | Good thermal stability, commercially available, and effective for a range of substrates. | High temperatures (80-120 °C), longer reaction times (12-24 h). | Moderate to Good (60-85%) |
| XPhos Pd G3 | Buchwald Biaryl Phosphine | High activity for C-Cl bond activation, excellent for sterically hindered and electron-deficient substrates, often requires lower catalyst loading and milder conditions. | Moderate to high temperatures (80-110 °C), shorter reaction times (2-12 h). | Excellent (>90%) |
| PEPPSI™-IPr | N-Heterocyclic Carbene (NHC) | Exceptional thermal stability, resistant to air and moisture, highly active for aryl chlorides. | Moderate temperatures (60-100 °C), variable reaction times (6-18 h). | Very Good to Excellent (>85%) |
Note: The expected yields are representative and can vary significantly based on the specific arylboronic acid partner, purity of reagents, and precise reaction conditions.
Deep Dive into the Catalytic Systems
The Workhorse: Pd(dppf)Cl₂
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, commonly known as Pd(dppf)Cl₂, has long been a reliable catalyst for a variety of cross-coupling reactions.[1] Its popularity stems from its commercial availability, good thermal stability, and broad applicability. The dppf ligand's large bite angle is believed to promote reductive elimination, the final step in the catalytic cycle.
For the coupling of 2-chloropyridine derivatives, Pd(dppf)Cl₂ can provide good yields, although it often requires higher temperatures and longer reaction times compared to more modern catalysts.[2] The catalytic activity can be sensitive to the electronic nature of the coupling partners.
Causality Behind Experimental Choices: The use of a moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is common with Pd(dppf)Cl₂, often in a mixed solvent system like dioxane/water or toluene/water. The water is crucial for the transmetalation step, aiding in the formation of the active boronate species. The higher temperatures are necessary to overcome the activation energy barrier for the oxidative addition of the palladium(0) species into the relatively strong C-Cl bond of the 2-chloropyridine.
The High-Performer: XPhos Pd G3
The development of bulky, electron-rich biarylphosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling.[3] Ligands like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) form highly active catalysts that excel in the coupling of challenging substrates, including electron-deficient heteroaryl chlorides. XPhos Pd G3 is a third-generation precatalyst that is air-stable and readily generates the active monoligated Pd(0) species in solution.
For substrates like 2-Chloro-4-methylpyridine, catalysts derived from XPhos are expected to provide excellent yields under relatively mild conditions and with low catalyst loadings. The steric bulk of the XPhos ligand facilitates the reductive elimination step and prevents the formation of inactive palladium clusters.
Causality Behind Experimental Choices: Stronger bases like K₃PO₄ are often employed with Buchwald ligands to facilitate the transmetalation of the boronic acid. Anhydrous ethereal solvents such as THF or dioxane are commonly used. The high activity of the XPhos-ligated palladium catalyst often allows for lower reaction temperatures and significantly shorter reaction times compared to traditional catalysts.
The Robust Innovator: PEPPSI™-IPr
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium, offering exceptional thermal stability and high catalytic activity. The PEPPSI™-IPr catalyst, which stands for P yridine-E nhanced P recatalyst P reparation S tabilization and I nitiation, is a commercially available, air- and moisture-stable complex. The IPr ligand (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) is a bulky NHC that strongly binds to the palladium center, creating a highly robust and active catalyst.
The PEPPSI™-IPr catalyst has demonstrated high efficacy in the Suzuki-Miyaura coupling of aryl chlorides, including 2- and 3-chloropyridine, often providing excellent yields.[4] Its stability makes it particularly attractive for use in industrial settings and for high-throughput screening.
Causality Behind Experimental Choices: PEPPSI™-IPr is versatile and can be used with a variety of bases, with K₂CO₃ and K₃PO₄ being common choices. Solvents can range from ethereal (e.g., THF, dioxane) to alcoholic (e.g., t-BuOH). The choice of conditions can be tailored to the specific substrates being coupled. The inherent stability of the Pd-NHC bond contributes to the longevity of the catalyst and its ability to perform at lower temperatures.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: A Practical Guide
The following are representative, detailed experimental protocols that can be adapted for the Suzuki-Miyaura coupling of 2-Chloro-4-methylpyridine with an arylboronic acid using the discussed catalytic systems.
Protocol 1: Coupling using Pd(dppf)Cl₂
Materials:
-
2-Chloro-4-methylpyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-Chloro-4-methylpyridine, the arylboronic acid, Pd(dppf)Cl₂, and cesium carbonate.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-4-methylpyridine.
Protocol 2: High-Efficiency Coupling with XPhos Pd G3
Materials:
-
2-Chloro-4-methylpyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, add 2-Chloro-4-methylpyridine, the arylboronic acid, XPhos Pd G3, and potassium phosphate to a reaction vial equipped with a magnetic stir bar.
-
Seal the vial and remove it from the glovebox.
-
Add anhydrous THF via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Completion is often achieved within 2-8 hours.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the pure product.
Protocol 3: Robust Coupling with PEPPSI™-IPr
Materials:
-
2-Chloro-4-methylpyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
PEPPSI™-IPr (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
tert-Butanol (t-BuOH) (5 mL)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a reaction vial, add 2-Chloro-4-methylpyridine, the arylboronic acid, potassium carbonate, and the PEPPSI™-IPr catalyst.
-
Seal the vial and purge with an inert gas.
-
Add degassed tert-butanol.
-
Heat the reaction mixture to 80 °C and stir until the reaction is complete as monitored by TLC or LC-MS (typically 6-12 hours).
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired product.
Experimental Workflow Visualization
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
The choice of palladium catalyst for the Suzuki-Miyaura coupling of 2-Chloro-4-methylpyridine-5-boronic acid is a critical parameter that dictates the efficiency, and often the feasibility, of the reaction. While the traditional Pd(dppf)Cl₂ catalyst can be effective, it generally requires more forcing conditions. For higher yields, faster reaction times, and broader substrate scope, particularly with challenging coupling partners, the use of modern catalytic systems is highly recommended.
XPhos Pd G3 , a representative of the Buchwald-type precatalysts, offers exceptional activity for the activation of C-Cl bonds and is a top choice for demanding transformations. The PEPPSI™-IPr catalyst, with its robust NHC ligand, provides a highly stable and versatile alternative, well-suited for a wide range of applications and known for its ease of handling.
The selection between these advanced catalysts may depend on factors such as cost, availability, and the specific functional groups present in the coupling partners. It is always advisable to perform small-scale screening experiments to determine the optimal catalyst and conditions for a new substrate combination. The continued development of novel ligands and catalytic systems promises to further expand the capabilities of the Suzuki-Miyaura reaction, enabling the synthesis of increasingly complex and valuable molecules.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl-aryl bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Stability of 2-Chloro-4-methylpyridine-5-boronic Acid and its Pinacol Ester
For researchers, medicinal chemists, and professionals in drug development, the stability of building blocks is a cornerstone of reliable and reproducible synthetic chemistry. Boronic acids, prized for their versatility in cross-coupling reactions, often present a stability challenge. This guide provides an in-depth technical comparison of the stability of 2-Chloro-4-methylpyridine-5-boronic acid and its corresponding pinacol ester, offering both theoretical insights and practical experimental protocols for assessment.
The Inherent Instability of Boronic Acids: Understanding the Degradation Pathways
Boronic acids, while powerful synthetic intermediates, are susceptible to several degradation pathways that can compromise their integrity during storage and reaction. The two primary mechanisms of decomposition are protodeboronation and oxidation.[1]
Protodeboronation: This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the loss of the desired boronic acid functionality. This reaction can be catalyzed by acidic or basic conditions.
Oxidation: The boron center in boronic acids is electrophilic and thus susceptible to oxidation, which can convert the boronic acid into the corresponding phenol and boric acid.[2] This degradation is particularly relevant in the presence of atmospheric oxygen or other oxidizing agents. At physiological pH, the oxidative instability of phenylboronic acid and its esters can be comparable to that of thiols.[2][3][4]
For heteroaromatic boronic acids, such as the pyridine-based compound , these stability issues can be even more pronounced, potentially leading to lower yields and impure products in downstream applications.
Enhancing Stability Through Esterification: The Role of Pinacol Esters
A widely adopted strategy to mitigate the inherent instability of boronic acids is their conversion to boronate esters.[1][5] Among the various diols used for this purpose, pinacol is a common choice due to the significant steric hindrance it provides to the boron center. This steric bulk effectively shields the boron from attack by nucleophiles and water, thereby inhibiting both hydrolytic and oxidative degradation pathways.[5]
The resulting pinacol esters are generally more robust, often crystalline solids that are easier to handle, purify, and store for extended periods compared to their free boronic acid counterparts.[1] This enhanced stability makes them ideal for multi-step syntheses where the boronic acid moiety needs to be carried through several reaction steps.
Experimental Assessment of Stability: A Comparative Analysis
To quantitatively assess the stability of this compound versus its pinacol ester, a series of forced degradation studies can be performed. These studies expose the compounds to accelerated stress conditions to predict their long-term stability.
Methodology: Stability Indicating HPLC Assay
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is a powerful tool for monitoring the degradation of the parent compound and the formation of degradation products.
Objective: To develop a stability-indicating HPLC method to quantify the degradation of this compound and its pinacol ester under various stress conditions.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). The choice of a column with low silanol activity is crucial to minimize on-column hydrolysis of the ester.[6][7][8][9]
-
Mobile Phase: A gradient of acetonitrile and water. Using a mobile phase without a pH modifier can help minimize on-column hydrolysis.[6][8]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength appropriate for the pyridine chromophore (e.g., 254 nm).
-
Injection Volume: 10 µL
-
Sample Diluent: Acetonitrile is a suitable diluent to prevent hydrolysis of the ester prior to injection.[6]
Experimental Protocols
The following forced degradation studies are recommended to compare the stability of the free boronic acid and its pinacol ester.[10][11]
1. Hydrolytic Stability (Acidic, Basic, and Neutral Conditions)
-
Procedure:
-
Prepare stock solutions of the boronic acid and its pinacol ester in acetonitrile.
-
For each compound, prepare three sets of solutions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Neutral: Water
-
-
Incubate the solutions at a constant temperature (e.g., 50 °C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to a suitable concentration.
-
Analyze the samples by HPLC and calculate the percentage of the remaining parent compound.
-
2. Oxidative Stability
-
Procedure:
-
Prepare stock solutions of the boronic acid and its pinacol ester in acetonitrile.
-
Treat the solutions with a controlled concentration of an oxidizing agent (e.g., 3% hydrogen peroxide).[10]
-
Keep the solutions at room temperature, protected from light.
-
At specified time points, withdraw an aliquot, quench any remaining oxidizing agent if necessary (e.g., with sodium bisulfite), and dilute with the mobile phase.
-
Analyze the samples by HPLC.
-
3. Thermal Stability (Solid State)
-
Procedure:
-
Place a known amount of the solid boronic acid and its pinacol ester in separate, sealed vials.
-
Expose the vials to an elevated temperature (e.g., 60 °C) in a stability chamber.
-
At specified time points (e.g., 1, 2, 4 weeks), remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
Methodology: ¹H and ¹¹B NMR Spectroscopy for Degradation Monitoring
NMR spectroscopy provides a powerful qualitative and semi-quantitative method to observe the degradation of boronic acids and their esters.
Objective: To monitor the disappearance of the parent compound signals and the appearance of signals from degradation products in solution.
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
Procedure:
-
Dissolve a known amount of the boronic acid or its pinacol ester in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃CN).
-
Acquire an initial ¹H and ¹¹B NMR spectrum. The boronic acid and the boronate ester will have distinct chemical shifts in the ¹¹B NMR spectrum.[12][13][14][15]
-
Subject the NMR tube to the desired stress condition (e.g., addition of D₂O for hydrolysis, or a mild oxidizing agent).
-
Acquire subsequent spectra at various time intervals to monitor the changes in the signals.
Data Presentation: A Comparative Overview
The following table provides an illustrative summary of the expected outcomes from the forced degradation studies, highlighting the superior stability of the pinacol ester.
| Stability Test Condition | This compound (% Degradation after 24h) | This compound Pinacol Ester (% Degradation after 24h) | Predominant Degradation Pathway |
| Hydrolytic | |||
| 0.1 M HCl, 50 °C | 15-25% | < 5% | Protodeboronation |
| Water, 50 °C | 5-10% | < 2% | Hydrolysis/Protodeboronation |
| 0.1 M NaOH, 50 °C | > 50% | 10-20% | Protodeboronation/Oxidation |
| Oxidative | |||
| 3% H₂O₂, RT | > 40% | 5-15% | Oxidation to Phenol |
| Thermal (Solid State) | |||
| 60 °C, 4 weeks | 5-10% | < 2% | Decomposition/Oligomerization |
Note: The data presented in this table is illustrative and intended to demonstrate the expected trends in stability. Actual results may vary depending on the specific experimental conditions.
Visualizing the Stability Advantage
The following diagrams illustrate the chemical structures and the experimental workflow for the stability assessment.
Caption: Chemical structures and the stability assessment workflow.
Caption: Degradation pathways and the stabilizing effect of esterification.
Conclusion and Recommendations
For researchers and drug development professionals, the key takeaways are:
-
Choose the pinacol ester for multi-step syntheses: The robustness of the pinacol ester ensures its integrity throughout a synthetic sequence.
-
Handle free boronic acids with care: If the use of the free boronic acid is unavoidable, it should be stored under an inert atmosphere, protected from light and moisture, and used as fresh as possible.
-
Implement stability-indicating analytical methods: The use of validated HPLC methods is crucial for accurately assessing the purity of both the boronic acid and its ester, and for monitoring their stability over time.
By understanding the stability profiles of these critical building blocks, researchers can design more robust synthetic routes, improve the quality of their compounds, and accelerate the pace of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 6. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Forced Degradation Studies - STEMart [ste-mart.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. mdpi.com [mdpi.com]
- 13. par.nsf.gov [par.nsf.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
kinetic studies of Suzuki reactions with 2-Chloro-4-methylpyridine-5-boronic acid
An In-Depth Guide to the Kinetic Analysis of Suzuki-Miyaura Reactions with 2-Chloro-4-methylpyridine-5-boronic acid
Introduction: The Significance of Pyridine Scaffolds and Kinetic Understanding
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Within the vast landscape of this reaction, the coupling of heteroaromatic substrates is of paramount importance, particularly in the pharmaceutical industry where nitrogen-containing heterocycles form the core of countless bioactive molecules.[3][4] this compound and its derivatives are valuable building blocks, but their successful application in complex syntheses requires a deep, quantitative understanding of their reaction dynamics.
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive framework for conducting and interpreting kinetic studies of the Suzuki-Miyaura reaction, with a specific focus on the challenging yet crucial coupling of 2-chloropyridines. We will move beyond simple procedural descriptions to explore the causal relationships between reaction components and kinetic outcomes, offering a self-validating system for experimental design and troubleshooting. By comparing the kinetic profiles of this compound with alternative reagents, this guide aims to empower scientists to optimize reaction conditions, maximize yields, and accelerate the development of novel chemical entities.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework
A thorough kinetic investigation begins with a firm grasp of the underlying reaction mechanism. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The catalyst, typically a Palladium(0) species, orchestrates this sequence to couple an organohalide and an organoboron compound.
-
Oxidative Addition : The catalytically active Pd(0) complex inserts into the carbon-halogen bond of the electrophile (e.g., 2-chloro-4-methylpyridine). This step converts the palladium from its Pd(0) to a Pd(II) oxidation state. For less reactive aryl chlorides, this step is often considered the rate-determining step of the entire cycle.[7][8]
-
Transmetalation : The organic moiety from the activated organoboron species (the boronate, formed by the reaction of the boronic acid with a base) is transferred to the Pd(II) complex, displacing the halide.[9] The base is crucial for activating the boronic acid, making it more nucleophilic.[9]
-
Reductive Elimination : The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[5]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
A Senior Application Scientist's Guide to 2-Chloro-4-methylpyridine-5-boronic acid: A Comparative Benchmarking Study for Drug Discovery
For the discerning researcher in drug development and medicinal chemistry, the selection of foundational building blocks is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. This guide provides an in-depth, objective comparison of 2-Chloro-4-methylpyridine-5-boronic acid, a versatile heterocyclic building block, against a curated selection of alternatives. Our analysis is grounded in experimental data and established mechanistic principles to empower you with the insights needed to make informed strategic decisions in your synthetic endeavors.
Introduction: The Strategic Value of Substituted Pyridine Boronic Acids
Substituted pyridine rings are a cornerstone of modern pharmaceuticals, appearing in a vast array of approved drugs. Their ability to act as bioisosteres for phenyl rings, engage in hydrogen bonding, and modulate pharmacokinetic properties makes them a privileged scaffold. Boronic acids, and their derivatives, are the premier tools for incorporating these motifs, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1][2]
This compound (CAS 913836-08-5) presents a unique combination of functionalities.[3][4] The chlorine atom at the 2-position offers a handle for further functionalization or can be retained to influence the electronic properties of the ring. The methyl group at the 4-position provides steric bulk and can impact metabolic stability. The boronic acid at the 5-position is poised for palladium-catalyzed cross-coupling, enabling the formation of a key carbon-carbon bond.
However, no single building block is a panacea. This guide will benchmark this compound against other commercially available building blocks, focusing on their performance in the context of the Suzuki-Miyaura reaction, the workhorse of modern drug discovery.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
Understanding the catalytic cycle of the Suzuki-Miyaura reaction is paramount to appreciating the subtle yet significant differences between various building blocks.[1][5][6][7] The generally accepted mechanism proceeds through three key steps:
-
Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-halogen bond of the coupling partner (an aryl or heteroaryl halide), forming a Pd(II) species.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, regenerating the Pd(0) catalyst and forming the desired biaryl product.
dot graph "Suzuki_Miyaura_Catalytic_Cycle" { layout=circo; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica"];
"Pd(0)L2" [fillcolor="#4285F4"]; "Oxidative_Addition" [label="Oxidative Addition\n(R'-X)", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; "R'-Pd(II)L2-X" [fillcolor="#EA4335", label="R'-Pd(II)L2-X"]; "Transmetalation" [label="Transmetalation\n(R-B(OH)2, Base)", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; "R'-Pd(II)L2-R" [fillcolor="#FBBC05", label="R'-Pd(II)L2-R"]; "Reductive_Elimination" [label="Reductive Elimination", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; "Product" [label="R-R'", shape=cds, style=solid, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Pd(0)L2" -> "Oxidative_Addition" [color="#5F6368"]; "Oxidative_Addition" -> "R'-Pd(II)L2-X" [color="#5F6368"]; "R'-Pd(II)L2-X" -> "Transmetalation" [color="#5F6368"]; "Transmetalation" -> "R'-Pd(II)L2-R" [color="#5F6368"]; "R'-Pd(II)L2-R" -> "Reductive_Elimination" [color="#5F6368"]; "Reductive_Elimination" -> "Pd(0)L2" [color="#5F6368"]; "Reductive_Elimination" -> "Product" [style=dashed, color="#34A853"]; } Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The nature of both the boronic acid and the halide coupling partner significantly impacts the kinetics and efficiency of this cycle.
Benchmarking this compound
For this comparative analysis, we will evaluate this compound against three classes of alternatives, each presenting distinct synthetic advantages and disadvantages.
Comparison with other Halogenated Pyridine Boronic Acids
The identity and position of the halogen on the pyridine ring can dramatically influence reactivity.
| Building Block | Key Features | Advantages | Disadvantages |
| This compound | Chloro substituent at C2, Methyl at C4, Boronic acid at C5 | Retained chloro group for post-coupling modification. | Chloro group can be challenging to activate in Suzuki coupling. |
| 2-Bromo-4-methylpyridine-5-boronic acid | Bromo substituent at C2 | Higher reactivity of the C-Br bond in oxidative addition.[8] | Bromo derivatives are often more expensive. |
| 2-Fluoro-4-methylpyridine-5-boronic acid | Fluoro substituent at C2 | Fluorine can enhance biological activity and metabolic stability. | C-F bonds are generally unreactive in Suzuki coupling. |
Expertise & Experience: The choice between a chloro and a bromo-substituted pyridine is a classic trade-off between cost and reactivity. While aryl chlorides are often less expensive, they typically require more sophisticated and often air-sensitive catalyst systems with bulky, electron-rich phosphine ligands to facilitate the challenging oxidative addition step.[9][10][11] Aryl bromides, in contrast, are more reactive and can often be coupled under milder conditions with a broader range of catalysts.[8]
Comparison with Isomeric Pyridine Boronic Acids
The position of the boronic acid group relative to the nitrogen atom is a critical determinant of reactivity.
| Building Block | Key Features | Advantages | Disadvantages |
| This compound | Boronic acid at C5 (meta to N) | Favorable electronic environment for transmetalation. | |
| 2-Chloro-4-methylpyridine-3-boronic acid | Boronic acid at C3 (meta to N) | Similar reactivity to the 5-boronic acid isomer. | |
| 6-Chloro-4-methylpyridine-2-boronic acid | Boronic acid at C2 (ortho to N) | Prone to the "2-pyridyl problem," where the nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation.[12][13][14] |
Expertise & Experience: The "2-pyridyl problem" is a well-documented challenge in Suzuki couplings.[12][13][14] The proximity of the nitrogen lone pair to the boronic acid at the 2-position can lead to catalyst poisoning. This often necessitates the use of specialized ligands or reaction conditions to achieve high yields. Boronic acids at the 3- or 5-position, like our target compound, are generally more reliable coupling partners.
Comparison with other Heterocyclic Boronic Acids
Expanding our view to other heterocyclic systems reveals further strategic considerations.
| Building Block | Key Features | Advantages | Disadvantages |
| This compound | Pyridine core | Widely used scaffold in medicinal chemistry. | |
| 2-Chloro-4-methylpyrimidine-5-boronic acid [15][16] | Pyrimidine core | Another key scaffold in drug discovery, often used as a bioisostere for pyridine. | The additional nitrogen atom can further influence electronics and potential for catalyst inhibition. |
| (5-Formylthiophen-2-yl)boronic acid | Thiophene core | Important five-membered heterocyclic building block. | Thienylboronic acids can be prone to protodeboronation and other side reactions, requiring careful optimization of reaction conditions.[17] |
Expertise & Experience: While pyrimidines offer an alternative nitrogen-containing heterocycle, they can also present challenges. The presence of two nitrogen atoms can increase the propensity for catalyst inhibition, similar to the "2-pyridyl problem."[13] Thiophenes, while valuable, often require more specialized conditions to avoid decomposition of the boronic acid.[17]
Experimental Protocols: A Self-Validating System
To provide a practical framework for your own investigations, we present a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound. This protocol is designed to be a robust starting point for optimization.
dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
subgraph "cluster_Preparation" { label = "Reaction Setup"; style=filled; color="#F1F3F4"; "Reagents" [label="Combine Aryl Halide,\nBoronic Acid, Base,\nCatalyst, and Ligand"]; "Inert_Atmosphere" [label="Evacuate and backfill\nwith N2 or Ar"]; "Solvent" [label="Add degassed solvent"]; "Reagents" -> "Inert_Atmosphere" -> "Solvent"; }
subgraph "cluster_Reaction" { label = "Reaction"; style=filled; color="#F1F3F4"; "Heating" [label="Heat to desired temperature\n(e.g., 80-110 °C)"]; "Monitoring" [label="Monitor by TLC or LC-MS"]; "Heating" -> "Monitoring"; }
subgraph "cluster_Workup" { label = "Workup & Purification"; style=filled; color="#F1F3F4"; "Quenching" [label="Cool and dilute with\norganic solvent and water"]; "Extraction" [label="Separate layers and\nextract aqueous phase"]; "Drying" [label="Dry organic layer and\nconcentrate"]; "Purification" [label="Purify by column\nchromatography"]; "Quenching" -> "Extraction" -> "Drying" -> "Purification"; }
"Solvent" -> "Heating"; "Monitoring" -> "Quenching"; } Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Oven-dried glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Inert Atmosphere: Seal the vial and evacuate and backfill with nitrogen or argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Trustworthiness: This protocol incorporates best practices for Suzuki-Miyaura couplings of heteroaryl chlorides, including the use of a bulky, electron-rich phosphine ligand (SPhos) to promote the challenging oxidative addition step.[11] The use of a phosphate base and a dioxane/water solvent system is a widely validated combination for this class of reactions.
Conclusion and Strategic Recommendations
This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery. Its primary strengths lie in the strategic placement of the boronic acid group, which avoids the common "2-pyridyl problem," and the presence of a chloro-substituent that can be either retained or used as a handle for further diversification.
Key strategic takeaways:
-
For routine couplings where cost is a primary concern and the necessary catalyst systems are available, this compound is an excellent choice.
-
For more challenging substrates or when milder reaction conditions are desired, the corresponding bromo-analogue may be a more efficient, albeit more expensive, alternative.
-
When exploring structure-activity relationships around the pyridine core, the use of isomeric boronic acids can provide valuable insights, but be mindful of the potential for catalyst inhibition with 2-substituted isomers.
-
When considering bioisosteric replacements, pyrimidine and other heterocyclic boronic acids are powerful tools, but they may require more extensive reaction optimization.
Ultimately, the optimal building block is context-dependent. By understanding the underlying chemical principles and the comparative performance outlined in this guide, you are now better equipped to navigate the vast landscape of available building blocks and accelerate your path to novel discoveries.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pschemicals.com [pschemicals.com]
- 4. scbt.com [scbt.com]
- 5. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. (2-Chloro-4-methylpyrimidin-5-yl)boronic acid [myskinrecipes.com]
- 16. BLDpharm - Bulk Product Details [bldpharm.com]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-4-methylpyridine-5-boronic acid
For the modern researcher, the lifecycle of a chemical reagent extends far beyond the reaction flask. Proper disposal is not merely a regulatory hurdle but a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step framework for the safe handling and disposal of 2-Chloro-4-methylpyridine-5-boronic acid, a versatile building block in pharmaceutical and materials science research. The procedures outlined herein are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Understanding the inherent hazards of this compound is fundamental to managing its disposal. This compound belongs to two chemical classes with distinct hazard profiles: chlorinated pyridines and boronic acids. The pyridine ring, particularly when halogenated, can exhibit significant biological activity, while boronic acids can have irritant properties.
Based on data from analogous compounds, this compound should be handled as a hazardous substance.[1] It is harmful if swallowed, in contact with skin, or if inhaled, and causes serious skin and eye irritation.[1][2][3] Furthermore, it may cause respiratory irritation.[1][3][4]
Table 1: Hazard Profile of this compound (based on analogous compounds)
| Hazard Class | GHS Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3][4] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][2][3][4][5] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][3][4][5] |
Thermal Decomposition: In the event of a fire, this compound may decompose to release highly toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen chloride gas, and boron oxides.[2][6]
Environmental Hazard: As with many synthetic organic compounds, this material should not be released into the environment.[6] It must be prevented from entering drains or water courses.[1]
Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense
Before handling or preparing this chemical for disposal, ensure that proper safety measures are in place.
-
Engineering Controls: All handling of this compound, including weighing and preparing for disposal, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7] Ensure that an emergency eyewash station and safety shower are readily accessible.[2][5]
-
Personal Protective Equipment (PPE): The selection of appropriate PPE is critical. The table below outlines the minimum requirements for handling this compound.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, inspected before use).[8] | Prevents skin contact and absorption.[1][9] |
| Eye/Face Protection | Chemical safety goggles or a face shield in combination with goggles.[2][5][10] | Protects against dust particles and splashes. |
| Skin and Body Protection | A fully buttoned laboratory coat and appropriate protective clothing.[1][2] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[2][5] | Required when engineering controls cannot guarantee exposure levels are below permissible limits. |
The Disposal Workflow: A Decision-Based Approach
The proper disposal of this compound requires a systematic approach. The following diagram illustrates the decision-making process for managing waste streams containing this chemical.
Caption: Decision workflow for the disposal of this compound waste.
Step 1: Waste Segregation and Collection (Primary Pathway)
This is the most critical and universally recommended step.
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible waste container.[7][11] For solids, a wide-mouth polyethylene or glass jar is suitable. For solutions, use a bottle with a screw cap.
-
Labeling: Immediately label the container as "Hazardous Waste: this compound". Include the date and any other solvents or chemicals present in the waste stream.[11]
-
Collection: Carefully transfer all waste containing the compound, including unreacted material, contaminated silica gel, and reaction byproducts, into the designated container.
-
Storage: Keep the waste container tightly sealed and store it in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[5][7][8]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor.[2][5] This is the standard and safest procedure for chlorinated organic compounds.[12]
On-Site Pre-Treatment Protocol (Expert Use Only)
Causality and Critical Warning: While boronic acids can be neutralized, this procedure DOES NOT render the waste non-hazardous.[13] The chlorinated pyridine backbone remains, classifying the material as a chlorinated organic waste that must not be drain disposed .[12] This protocol is solely for the chemical stabilization of the boronic acid moiety in small, aqueous waste streams prior to collection by a professional service. It may be useful for quenching reactions or cleaning glassware.
Protocol: Neutralization of Boronic Acid Moiety
This procedure must be performed in a chemical fume hood with all required PPE.
-
Dilution: If working with a concentrated solution, cool the solution in an ice bath. Slowly and cautiously dilute it with cold water.
-
Neutralization: While stirring the solution, slowly add a mild base such as a saturated solution of sodium bicarbonate (baking soda).[13] The boronic acid will convert to its corresponding boronate salt. Monitor the pH using a pH meter or pH strips.
-
Target pH: Continue adding the base dropwise until the pH of the solution is between 7.0 and 8.5. Avoid making the solution strongly basic.
-
Collection for Disposal: Transfer the neutralized solution into a designated "Hazardous Aqueous Waste" container that is properly labeled with all its chemical constituents.
-
Final Disposal: This container must be disposed of through a licensed hazardous waste contractor.
Spill Management
Accidental spills must be handled promptly and safely.
-
Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing the full PPE described in Section 2, gently sweep up the solid material, taking care to avoid generating dust.[1][2]
-
Place the swept material into a sealed, labeled container for hazardous waste disposal.[1]
-
Clean the spill area with a damp cloth or paper towel, and place the cleaning materials into the same waste container.
-
Wash the area with soap and water.[1]
-
-
Major Spills:
Disposal of Contaminated Materials and Empty Containers
-
Contaminated Labware: Disposable items such as gloves, pipette tips, and weighing paper that are contaminated with the compound should be placed in a sealed plastic bag or container, labeled as hazardous waste, and disposed of through your EHS office.
-
Empty Containers: The original product container is considered hazardous waste. It can be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[8] The rinsate must be collected and disposed of as hazardous chemical waste.[11] After rinsing, the container can be punctured to prevent reuse and disposed of according to institutional guidelines, which may still require disposal as solid hazardous waste.[8]
By adhering to these rigorous procedures, researchers can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory practice and environmental protection. When in doubt, always consult your institution's EHS department or a certified waste disposal service.[13]
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. 2-氯-4-吡啶硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. combi-blocks.com [combi-blocks.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. ecolink.com [ecolink.com]
- 10. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. reddit.com [reddit.com]
- 13. laballey.com [laballey.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
